Technical Documentation Center

3-(Azetidin-3-yl)pyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Azetidin-3-yl)pyridine
  • CAS: 62247-32-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Therapeutic Potential of 3-(Azetidin-3-yl)pyridine Scaffolds in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The 3-(azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. This guide provides an...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-(azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif in modern medicinal chemistry. This guide provides an in-depth analysis of its therapeutic potential, underpinned by its unique combination of a rigid, three-dimensional azetidine ring and the versatile, bioisosteric pyridine moiety. We will explore the scaffold's impact on physicochemical properties, delve into robust synthetic strategies, and examine its application across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. Through a synthesis of structure-activity relationship (SAR) insights, detailed experimental protocols, and mechanistic pathway visualizations, this document serves as a comprehensive resource for leveraging the 3-(azetidin-3-yl)pyridine core in the design and development of next-generation therapeutics.

The Rise of a Privileged Scaffold: An Introduction

In the landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic agent. Nitrogen-containing heterocycles are foundational to this process, with pyridine being the second most common heterocycle in FDA-approved drugs due to its diverse biological activities and favorable properties.[1] The 3-(azetidin-3-yl)pyridine motif combines this established pharmacophore with an azetidine ring—a strained, four-membered saturated heterocycle that has garnered significant attention for its ability to confer desirable pharmacokinetic effects.[2]

The azetidine ring is not merely a linker; its conformational rigidity provides a well-defined three-dimensional framework that allows for precise vectoral orientation of substituents, a critical feature for optimizing interactions with biological targets.[3] This sp³-rich structure often leads to improved solubility and metabolic stability compared to more traditional, flatter aromatic linkers.[4] Furthermore, the pyridine ring is widely utilized as a bioisostere for a benzene ring, offering improved pharmacokinetic properties, enhanced stability, and the ability to form crucial hydrogen bonds with biological targets through its nitrogen atom.[5][6] This synergistic combination of properties makes the 3-(azetidin-3-yl)pyridine scaffold a compelling starting point for lead optimization campaigns across multiple disease areas.[2][3]

Physicochemical and Pharmacokinetic Profile

The integration of the azetidine ring imparts a unique set of properties that are highly advantageous for drug development. The strained nature of the ring, while stable under physiological conditions, influences the basicity of the nitrogen atom and provides a compact, polar structure.[3][4] These features are beneficial for fine-tuning both the pharmacodynamic and pharmacokinetic (ADME) properties of a drug candidate.[2][4]

PropertyTypical Value RangeSignificance in Drug Discovery
Molecular Weight 150 - 250 g/mol (unsubstituted)Adheres to Lipinski's Rule of Five, favoring good oral bioavailability.
TPSA (Topological Polar Surface Area) ~25 ŲSuggests good potential for cell permeability and CNS penetration.[7]
cLogP ~1.6Indicates a balanced lipophilicity, crucial for solubility and membrane traversal.[7]
pKa (Azetidine Nitrogen) 8.5 - 9.5The basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility.
Metabolic Stability Generally HighThe azetidine ring can block sites of metabolism, improving in vivo half-life.[3]

The inherent basicity and polarity of the azetidine moiety can enhance solubility and reduce the risk of metabolic attack, while its rigidity helps to minimize the entropic penalty upon binding to a target protein, potentially increasing binding affinity.[4]

Synthetic Strategies: Building the Core

The successful application of the 3-(azetidin-3-yl)pyridine scaffold is contingent on efficient and versatile synthetic routes. A convergent strategy is often employed, focusing on the key carbon-carbon bond formation between the pyridine and azetidine rings. The Negishi cross-coupling reaction has proven to be a robust method for this purpose.[8]

A generalized workflow for the synthesis and diversification of this scaffold is outlined below.

G Start Starting Materials: - 3-Halopyridine Derivative (e.g., 3-Bromopyridine) - N-Boc-3-iodoazetidine Negishi Step 1: Negishi Cross-Coupling (Pd catalyst, Zn reagent) Start->Negishi BocProtect N-Boc-3-(pyridin-3-yl)azetidine (Key Intermediate) Negishi->BocProtect Deprotect Step 2: Boc Deprotection (e.g., TFA, HCl) BocProtect->Deprotect FunctionalizePy Step 3b: Pyridine Functionalization (e.g., Buchwald-Hartwig Amination) BocProtect->FunctionalizePy Requires prior pyridine activation (e.g., additional halogen) Core Core Scaffold: 3-(Azetidin-3-yl)pyridine Deprotect->Core FunctionalizeN Step 3a: N-Functionalization (Alkylation, Acylation, etc.) Core->FunctionalizeN Library Diverse Library of Analogs FunctionalizeN->Library FunctionalizePy->Library

Fig. 1: Generalized synthetic workflow for 3-(azetidin-3-yl)pyridine analogs.

This approach allows for the late-stage functionalization of either the azetidine nitrogen (after deprotection) or the pyridine ring, enabling the rapid generation of a library of analogs for SAR exploration. For instance, installing an additional halogen on the pyridine starting material allows for subsequent functionalization via Buchwald-Hartwig amination to install amine groups at various positions.[8]

Therapeutic Applications and Mechanisms of Action

The versatility of the 3-(azetidin-3-yl)pyridine scaffold is demonstrated by its application across a range of therapeutic areas.

Oncology

This scaffold has shown significant promise in oncology, particularly as an inhibitor of key enzymes in cancer cell metabolism and signaling.

  • NAMPT Inhibition: Small molecule inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway, are potent anti-cancer agents. The 3-pyridyl azetidine urea motif has been identified as a powerful NAMPT inhibitor.[8] The pyridine moiety resides in the nicotinamide (NAM) binding pocket, acting as a substrate-based inhibitor and leading to NAD+ depletion and subsequent cancer cell death.[8]

G NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT NMN NMN NAMPT->NMN Rate-limiting step Inhibitor 3-Pyridyl Azetidine Urea Inhibitor Inhibitor->NAMPT Inhibition NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Metabolism Cancer Cell Metabolism & Survival NAD->Metabolism

Fig. 2: Mechanism of NAMPT inhibition by 3-pyridyl azetidine urea derivatives.
  • Kinase Inhibition: The scaffold serves as an excellent framework for designing kinase inhibitors. Its rigid structure allows for the precise positioning of functional groups to interact with the ATP binding pocket.[9] Derivatives have shown activity against targets like Discoidin Domain Receptors (DDR1/2), which are involved in fibrotic diseases and cancer, and Cyclin-Dependent Kinases (CDKs).[9][10]

Infectious Diseases

The pyridine heterocycle is a common feature in antibacterial agents. When combined with other pharmacophores, the 3-(azetidin-3-yl)pyridine scaffold can be incorporated into novel antibiotics. For example, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been designed based on the structure of Linezolid, showing potent activity against Gram-positive bacteria, including resistant strains.[5][6] These compounds also demonstrated significant activity in inhibiting biofilm formation, a key mechanism of bacterial persistence.[6]

Compound DerivativeTarget BacteriaMIC (μg/mL)Reference
Oxazolidinone Analog 21dS. aureus1-2[6]
Oxazolidinone Analog 21dS. pneumoniae0.5[6]
Oxazolidinone Analog 21fE. faecalis2[6]
Central Nervous System (CNS) Disorders

The physicochemical properties of the 3-(azetidin-3-yl)pyridine scaffold, including its relatively low molecular weight and TPSA, make it an attractive candidate for CNS-penetrant drugs. While specific clinical candidates are not yet prominent, the scaffold is being explored for targets such as cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases.[11]

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the potency and selectivity of lead compounds. For the 3-(azetidin-3-yl)pyridine scaffold, key insights have been derived from various studies:

  • Substitution on the Pyridine Ring: The electronic and steric properties of substituents on the pyridine ring are critical. For CH24H inhibitors, a 4-methyl-1-pyrazolyl group at the 4-position of the pyridine ring resulted in high potency (IC50 = 8.5 nM), whereas a 2-pyridyl group at the same position led to a significant loss of activity.[11] This highlights the sensitivity of target binding pockets to the specific substitution pattern.

  • N-Functionalization of the Azetidine Ring: The azetidine nitrogen provides a key handle for modification. In the development of NAMPT inhibitors, elaborating this position with a urea linkage connected to a substituted phenyl ring was essential for achieving nanomolar potency.[8]

  • Linker Modifications: For some targets, the direct link between the azetidine and pyridine rings is optimal. However, in other cases, modifying this linker is necessary. Studies on isothiazolo[4,3-b]pyridines as PIKfyve inhibitors showed that replacing a flexible alkynyl linker with a direct 3-(pyridin-3-yl) bond resulted in a dramatic reduction in potency, demonstrating the importance of the linker's geometry and rigidity for that specific target.[12]

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating protocols are essential.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory constant (Ki) of a compound against a target kinase.

  • Materials:

    • Target Kinase (e.g., DDR1), Eu-anti-tag Antibody, Alexa Fluor™ Kinase Tracer.

    • Test Compound (serially diluted in DMSO).

    • Assay Buffer (e.g., HEPES, MgCl₂, EGTA, BSA).

    • Positive Control (known potent inhibitor, e.g., Staurosporine).

    • Negative Control (DMSO vehicle).

    • 384-well microplate.

  • Procedure:

    • Prepare a 4X solution of the test compound series and controls in assay buffer.

    • Prepare a 4X solution of the Eu-Antibody/Kinase mixture in assay buffer.

    • Prepare a 4X solution of the Alexa Fluor™ Tracer in assay buffer.

    • Dispense 2.5 µL of each 4X test compound/control solution into the microplate wells.

    • Add 2.5 µL of the 4X Eu-Antibody/Kinase mixture to all wells.

    • Add 5 µL of assay buffer to the "0% Inhibition" control wells.

    • Add 5 µL of 4X EDTA solution (to displace tracer) to the "100% Inhibition" control wells.

    • Mix and incubate for 5 minutes at room temperature.

    • Add 5 µL of the 4X Tracer solution to all wells except the "100% Inhibition" controls.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Measure emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[13]

  • Materials:

    • Human or Rat Liver Microsomes (HLM or RLM).

    • Test Compound (1 µM final concentration).

    • NADPH regenerating system.

    • Phosphate Buffer (pH 7.4).

    • Positive Control (compound with known metabolic liability, e.g., Verapamil).

    • Negative Control (compound with known stability, e.g., Warfarin).

    • Acetonitrile with internal standard (for quenching).

  • Procedure:

    • Pre-warm the liver microsomes and phosphate buffer to 37°C.

    • In a microcentrifuge tube, combine the test compound, microsomes, and buffer. Pre-incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding the NADPH regenerating system. This is the T=0 time point.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

    • For the T=0 sample, quench before adding the NADPH system.

    • Centrifuge all quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

Future Perspectives and Conclusion

The 3-(azetidin-3-yl)pyridine scaffold represents a confluence of desirable drug-like properties: structural rigidity, three-dimensionality, metabolic stability, and versatile synthetic accessibility. Its proven success in modulating challenging targets like NAMPT and various kinases underscores its significant therapeutic potential.

Future efforts will likely focus on:

  • Expanding Chemical Space: Developing novel synthetic methodologies to access more diverse and complex derivatives.

  • CNS Applications: Systematically optimizing derivatives for blood-brain barrier penetration to tackle neurological targets.

  • Target Selectivity: Leveraging the rigid framework to design highly selective inhibitors, thereby minimizing off-target effects and improving safety profiles.

References

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online.
  • Jin, L., et al. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Jin, L., et al. (2022, July 18). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. [Link]

  • Rossi, E., et al. (2026, February 20). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Al-Bogami, A. S., et al. (n.d.). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. [Link]

  • Reyes-García, E., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Center for Biotechnology Information. [Link]

  • Van de Walle, T., et al. (2025, September 6). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Singh, A., & Chauhan, P. (2025, December 11). Azetidines of pharmacological interest. ResearchGate. [Link]

  • Johannes, J. W., et al. (n.d.). Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT). National Center for Biotechnology Information. [Link]

  • El-Metwaly, A. M., et al. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]

  • Kudalkar, S. N., & Schinazi, R. F. (2020, February 28). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. MDPI. [Link]

  • Singh, A., & Chauhan, P. (n.d.). Examples of biologically active drug leads containing azetidine. ResearchGate. [Link]

Sources

Exploratory

3-(Azetidin-3-yl)pyridine as a Privileged Bioisostere for Pyrrolidine Analogs: A Technical Guide for Lead Optimization

Executive Summary In modern medicinal chemistry, the transition from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is critical for improving clinical success rates. While pyrrolidine and pi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from flat, sp2-hybridized architectures to three-dimensional, sp3-rich frameworks is critical for improving clinical success rates. While pyrrolidine and piperidine rings have historically dominated this space, they frequently introduce liabilities, including high lipophilicity (LogP), excessive basicity (pKa > 10), and susceptibility to CYP450-mediated α-oxidation[1].

This technical whitepaper explores the strategic implementation of 3-(Azetidin-3-yl)pyridine ()[2] as a structural bioisostere for pyrrolidine analogs. By contracting the ring size and exploiting the unique exit vectors of the azetidine core, drug development professionals can systematically tune physicochemical properties, enhance metabolic stability, and access previously unexplored chemical space within target binding pockets.

The Physicochemical Paradigm: Azetidine vs. Pyrrolidine

The replacement of a five-membered pyrrolidine with a four-membered azetidine is not merely a steric adjustment; it is an electronic and geometric overhaul. The ring contraction inherently alters the hybridization of the constituent atoms, driving profound changes in the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Quantitative Profiling

To understand the impact of this bioisosteric swap, we must analyze the physicochemical deltas between the pyrrolidine baseline and the azetidine isostere.

Table 1: Comparative Physicochemical Profiling

Physicochemical Parameter 3-(Pyrrolidin-3-yl)pyridine 3-(Azetidin-3-yl)pyridine Mechanistic Causality / Impact
Ring System 5-membered saturated 4-membered saturated Increased structural rigidity restricts conformational entropy, minimizing binding penalties[1].
Basic pKa (Amine) ~10.2 ~9.5 Increased s-character in azetidine C-H bonds inductively lowers N-lone pair availability, reducing basicity[3].
LogP (Lipophilicity) ~1.2 ~0.8 Reduced hydrocarbon surface area lowers lipophilicity, improving aqueous solubility[1].
Topological Polar Surface Area 24.9 Ų 24.9 Ų Maintains critical polar interactions while occupying a smaller overall steric volume[2].

| Metabolic Clearance | High (α-carbon oxidation) | Low to Moderate | High ring strain disfavors the formation of radical/cationic intermediates required for CYP450 oxidation[1]. |

Mechanistic Rationale: Altered Exit Vectors and Basicity

The geometry of the azetidine ring dictates a distinct spatial trajectory for the 3-pyridyl substituent. While pyrrolidines adopt an envelope conformation that forces substituents into pseudo-axial or pseudo-equatorial positions, azetidines adopt a more planar, slightly puckered conformation. This alters the "exit vector" of the pyridine ring, allowing it to project into novel sub-pockets (e.g., establishing new hydrogen bonds or π -stacking interactions with residues like Arg-108, a phenomenon observed in ketohexokinase inhibitor optimization).

Furthermore, the reduced basicity of the azetidine nitrogen (pKa ~9.5) mitigates off-target liabilities, particularly hERG channel inhibition, which is frequently exacerbated by highly basic amines[4].

Rationale Pyr Pyrrolidine Core (High Lipophilicity, High pKa) Metab CYP450 Oxidation Liability Pyr->Metab Susceptible Aze Azetidine Isostere (3-(Azetidin-3-yl)pyridine) Pyr->Aze Ring Contraction Prop Lower LogP & Reduced Basicity Aze->Prop Bind Altered Exit Vector (Improved Target Binding) Aze->Bind

Bioisosteric rationale for replacing pyrrolidine with 3-(azetidin-3-yl)pyridine.

Implementation Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification and a quality control checkpoint.

Protocol A: Late-Stage Functionalization via Reductive Amination

This protocol details the coupling of 3-(Azetidin-3-yl)pyridine to an aldehyde-bearing drug scaffold.

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde scaffold (1.0 eq) and 3-(Azetidin-3-yl)pyridine dihydrochloride (1.2 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is chosen over dichloromethane due to its higher boiling point, allowing for gentle heating if imine formation is sluggish.

  • Catalysis & Neutralization: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to liberate the free base of the azetidine, followed by glacial acetic acid (0.1 eq).

    • Self-Validation Checkpoint 1: Remove a 5 μ L aliquot, dilute in acetonitrile, and analyze via LC-MS. Proceed to Step 3 only when the iminium intermediate mass [M+H]+ is the dominant peak.

  • Reduction: Cool the reaction to 0°C. Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise.

    • Causality: NaBH(OAc)3 is explicitly selected over NaBH4. The steric bulk and electron-withdrawing acetate groups make it a mild reducing agent that selectively reduces the iminium ion without reducing the unreacted aldehyde, ensuring high chemoselectivity.

  • Quench & Workup: After 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over Na2SO4, and concentrate under vacuum.

  • Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

    • Self-Validation Checkpoint 2: Confirm product identity and purity (>95%) via 1H-NMR and HRMS before proceeding to biological assays.

Protocol S1 1. Scaffold Preparation (Aldehyde/Ketone Intermediate) S2 2. Imine Formation (Add 3-(Azetidin-3-yl)pyridine, AcOH catalyst) S1->S2 S3 3. Reductive Amination (NaBH(OAc)3 addition) S2->S3 S4 4. Workup & Purification (Quench with NaHCO3, Flash Chromatography) S3->S4 S5 5. QC Validation (LC-MS & NMR Confirmation) S4->S5

Self-validating reductive amination workflow for azetidine incorporation.

Protocol B: In Vitro Microsomal Stability Assay (CL_int)

To validate the hypothesis that the azetidine isostere improves metabolic stability over the pyrrolidine analog, a Human Liver Microsome (HLM) assay must be executed.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

    • Causality: A low compound concentration (1 μ M) ensures the reaction operates under linear, first-order Michaelis-Menten kinetics, preventing enzyme saturation.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, halting metabolism. The internal standard corrects for matrix effects and injection volume variances during mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent drug.

    • Self-Validation Checkpoint: A parallel incubation with Verapamil (high clearance control) must be run. If the intrinsic clearance (CL_int) of Verapamil falls outside the historical laboratory mean ± 2 Standard Deviations, the entire assay is deemed invalid due to compromised microsomal activity.

Conclusion & Future Perspectives

The strategic substitution of pyrrolidine rings with 3-(Azetidin-3-yl)pyridine represents a masterclass in modern lead optimization. By leveraging the inherent ring strain and altered hybridization of the azetidine core, medicinal chemists can simultaneously lower lipophilicity, attenuate basicity, and drastically improve metabolic half-lives[1][5]. As drug discovery continues to push into complex, sp3-rich chemical spaces, the azetidine-pyridine motif will remain a foundational building block for designing safer, more efficacious therapeutics.

References

  • PubChem - 3-(Azetidin-3-yl)pyridine (CID 20396108). National Center for Biotechnology Information. URL:[Link]

  • Meanwell, N. A., & Loiseleur, O. (2022) - Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry (ACS Publications). URL:[Link]

  • Baran Lab Group Meeting (2020) - Bioisosteres v2 - Recent Trends and Tactics. The Scripps Research Institute. URL:[Link]

  • Mandal, P. K., et al. (2019) - Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. PubMed Central (PMC). URL:[Link]

Sources

Foundational

Calculated pKa and logP values for 3-(Azetidin-3-yl)pyridine

An In-depth Technical Guide to the Physicochemical Properties of 3-(Azetidin-3-yl)pyridine: Calculated pKa and logP Values Authored by: A Senior Application Scientist Foreword: The Pivotal Role of Physicochemical Propert...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-(Azetidin-3-yl)pyridine: Calculated pKa and logP Values

Authored by: A Senior Application Scientist

Foreword: The Pivotal Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug discovery and development, a molecule's success is not solely dictated by its biological activity. A profound understanding of its physicochemical properties is paramount, as these attributes govern the journey of a drug candidate through the body—from administration to its site of action. Among the most critical of these properties are the acid dissociation constant (pKa) and the partition coefficient (logP). These two parameters provide a lens through which we can predict a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby informing its potential as a therapeutic agent.[1][2][3]

The pKa value is a measure of a molecule's acidity or basicity and dictates its ionization state at different physiological pH levels.[4] This is of utmost importance as the charge of a molecule significantly influences its ability to cross biological membranes, its solubility, and its interaction with target proteins.[2][4] For instance, a drug that is ionized at physiological pH (around 7.4) will generally be more water-soluble but less able to passively diffuse across lipid cell membranes.[4]

Concurrently, the partition coefficient (logP) quantifies the lipophilicity or hydrophobicity of a compound. It is defined as the logarithm of the ratio of the concentration of the unionized compound in a lipid phase (typically n-octanol) to that in an aqueous phase.[1] LogP is a key determinant of a drug's permeability, metabolic stability, and potential for off-target effects.[3] A delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity.

This technical guide provides a comprehensive analysis of the calculated pKa and logP values for 3-(Azetidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. We will delve into the computational methodologies used to predict these values, explore the experimental techniques for their empirical determination, and discuss the implications of these properties for its potential as a drug candidate.

Physicochemical Profile of 3-(Azetidin-3-yl)pyridine

3-(Azetidin-3-yl)pyridine is a molecule that incorporates both a basic pyridine ring and a saturated azetidine ring. The interplay of these two nitrogen-containing heterocycles dictates its overall physicochemical properties.

Caption: 2D Structure of 3-(Azetidin-3-yl)pyridine

Calculated Physicochemical Data

The following table summarizes the computationally predicted physicochemical properties for 3-(Azetidin-3-yl)pyridine. It is important to note that different computational algorithms may yield slightly different values.

PropertyPredicted ValueSource
logP 0.2PubChem[5][6]
logP 1.612 (for dihydrochloride salt)ChemScene[7]
pKa (most basic) ~8.5 - 9.5 (Estimated)Based on azetidine pKa[8]
pKa (second basic) ~5.0 - 5.5 (Estimated)Based on pyridine pKa[9]
Topological Polar Surface Area (TPSA) 24.9 ŲPubChem[5]
Molecular Weight 134.18 g/mol PubChem[5]
Expert Analysis of Predicted Values
  • logP: The predicted logP of 0.2 for the free base suggests that 3-(Azetidin-3-yl)pyridine is a relatively polar molecule.[5][6] This is expected due to the presence of two nitrogen atoms capable of hydrogen bonding. A low logP value generally correlates with good aqueous solubility. The higher logP value of 1.612 for the dihydrochloride salt is likely a result of the specific computational model used and highlights the importance of considering the ionization state.[7]

  • pKa: While no directly calculated pKa values were found in the initial search, we can estimate the basicity of the two nitrogen atoms based on analogous structures. The azetidine nitrogen is expected to be the more basic of the two, with a pKa likely in the range of 8.5 to 9.5, similar to other saturated cyclic amines.[8] The pyridine nitrogen will be significantly less basic, with a pKa likely in the range of 5.0 to 5.5.[9] At a physiological pH of 7.4, the azetidine nitrogen will be predominantly protonated, while the pyridine nitrogen will be largely un-ionized. This ionization state will have a profound impact on the molecule's properties.

Methodologies for Physicochemical Property Determination

The determination of pKa and logP can be approached through both computational (in silico) and experimental methods. Each approach has its own set of advantages and limitations.

In Silico Prediction of pKa and logP

Computational prediction of physicochemical properties is a cornerstone of modern drug discovery, offering rapid screening of virtual compounds before their synthesis.[10][11]

2.1.1. Underlying Principles
  • pKa Prediction: Computational pKa prediction models can be broadly categorized into those based on quantum mechanics (QM) and those utilizing quantitative structure-property relationships (QSPR) and machine learning.[10][12] QM methods calculate the energetics of protonation and deprotonation from first principles, offering high accuracy at a significant computational cost.[10] QSPR and machine learning models, on the other hand, are trained on large datasets of experimentally determined pKa values and use molecular descriptors to predict the pKa of new compounds with remarkable speed.[10][12] Several commercial and academic software packages are available for this purpose, including ChemAxon's pKa Plugin, Schrödinger's Epik, and MoKa.[13][14][15]

  • logP Prediction: The prediction of logP is typically achieved through fragment-based or whole-molecule approaches. Fragment-based methods, like those pioneered by Rekker and Ghose-Crippen, calculate logP by summing the contributions of individual molecular fragments.[11] Whole-molecule approaches utilize topological or geometric descriptors to build predictive models. Many modern logP calculators, such as those from ACD/Labs and the ALOGPS server, employ a combination of these methods, often enhanced with machine learning algorithms trained on extensive experimental data.[16][17]

2.1.2. Generalized Computational Workflow

Computational_Workflow A Input Molecular Structure (SMILES, SDF) B Structure Pre-processing (Desalting, Tautomer Standardization) A->B C pKa Prediction Engine (e.g., QSPR, Machine Learning) B->C D logP Prediction Engine (e.g., Fragment-based, Topological) B->D E Output: Predicted pKa(s) and Ionizable Center(s) C->E F Output: Predicted logP Value D->F G logD Calculation (using predicted pKa and logP) E->G F->G H Final Physicochemical Profile G->H

Caption: Generalized workflow for in silico pKa and logP prediction.

Experimental Determination of pKa and logP

While computational methods are invaluable for high-throughput screening, experimental determination remains the gold standard for obtaining accurate physicochemical data for lead compounds.

2.2.1. Experimental pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining pKa values. It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Protocol for Potentiometric pKa Determination:

  • Sample Preparation: Accurately weigh a precise amount of 3-(Azetidin-3-yl)pyridine and dissolve it in a known volume of deionized water or a suitable co-solvent system if solubility is limited.

  • Instrumentation Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the basic sites have been protonated. For a molecule with multiple ionizable centers, multiple inflection points will be observed.

pKa_Experimental_Workflow A Prepare Analyte Solution C Titrate with Standardized Acid/Base A->C B Calibrate pH Meter B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point(s) E->F G Calculate pKa from Half-Equivalence Point(s) F->G logP_Experimental_Workflow A Prepare Pre-saturated Octanol and Water B Dissolve Compound in Aqueous Phase A->B C Mix Aqueous and Octanol Phases B->C D Shake to Equilibrate C->D E Separate the Two Phases D->E F Measure Concentration in Each Phase (e.g., HPLC) E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Caption: Experimental workflow for logP determination via the shake-flask method.

Implications for Drug Development

The predicted physicochemical properties of 3-(Azetidin-3-yl)pyridine provide valuable insights for its potential development as a drug candidate. The relatively low logP value suggests that the compound is likely to have good aqueous solubility, which is beneficial for formulation and administration. However, this polarity may also limit its ability to passively diffuse across the blood-brain barrier, which could be an advantage or disadvantage depending on the desired therapeutic target.

The presence of two basic centers with distinct pKa values means that the ionization state of 3-(Azetidin-3-yl)pyridine will be highly dependent on the pH of its environment. In the acidic environment of the stomach (pH ~1-3), both nitrogen atoms will be protonated. In the bloodstream (pH ~7.4), the more basic azetidine nitrogen will be predominantly protonated, while the pyridine nitrogen will be mostly neutral. This pH-dependent charge will influence its absorption, distribution, and target engagement.

Conclusion

The in silico analysis of 3-(Azetidin-3-yl)pyridine reveals a polar molecule with two distinct basic centers. These calculated properties, while requiring experimental validation, serve as a critical foundation for guiding further research. A thorough understanding and optimization of pKa and logP are essential for tailoring the ADME profile of this and any other drug candidate, ultimately enhancing the probability of success in the complex journey of drug development.

References

  • Rowan. pKa Prediction. [Link]

  • Molecular Discovery. MoKa - pKa modelling. [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Creative Bioarray. Lipophilicity and pKa Assays. [Link]

  • Technology Networks. LogP/LogD/pKa Analysis. [Link]

  • ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

  • PubChem. 3-(Azetidin-3-yl)-1H-pyrazolo[3,4-b]pyridine. [Link]

  • Reddit. Computational pKa Determination. [Link]

  • Pion. What is pKa and how is it used in drug development?. [Link]

  • CompuDrug. PrologP. [Link]

  • PMC. The pKa Distribution of Drugs: Application to Drug Discovery. [Link]

  • ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Chemaxon. Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. [Link]

  • PubChem. 3-(Azetidin-3-yl)pyridine. [Link]

  • Chemaxon. Calculators & Predictors. [Link]

  • PubChemLite. 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2). [Link]

  • ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]

  • ResearchGate. Calculated pKa values of various azines, including pyridines, pyrimidines, pyrazines, and pyridazines. [Link]

  • Pakistan Journal of Pharmaceutical Sciences. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. [Link]

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]

  • Journal of Chemical & Engineering Data. Theoretical Prediction of Lipophilicity for Some Drugs Compounds. [Link]

  • ResearchGate. Calculated logP values for investigated compounds. [Link]

  • ACS Publications. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

Sources

Foundational

Literature Review of 3-(Azetidin-3-yl)pyridine Derivatives in Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with exceptional therapeutic pot...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with exceptional therapeutic potential. This guide explores the burgeoning class of compounds featuring the 3-(Azetidin-3-yl)pyridine core, a chemical framework that marries the versatile pharmacophoric properties of pyridine with the advantageous physicochemical attributes of the azetidine ring. Azetidines, as strained four-membered heterocycles, are increasingly utilized as bioisosteres to improve properties such as metabolic stability, solubility, and receptor selectivity.[1][2] When coupled with the pyridine ring, a cornerstone of numerous FDA-approved anticancer agents, the resulting scaffold presents a compelling starting point for novel oncology drug discovery.[3][4] This review synthesizes the current understanding of these derivatives, covering their rationale, mechanisms of action, structure-activity relationships, and future outlook in the development of next-generation cancer therapeutics.

The Rationale: Merging Two High-Value Scaffolds

The strategic design of novel anticancer agents often involves the hybridization of chemical moieties with proven track records in drug development. The 3-(Azetidin-3-yl)pyridine framework is a prime example of this approach.

The Pyridine Ring: A Staple in Oncology

Pyridine and its derivatives are a structurally diverse and pharmacologically significant class of compounds with escalating importance in anticancer drug development.[5][6][7] Their unique electronic profile, synthetic accessibility, and capacity to form crucial hydrogen bonds and other interactions allow for the targeted modulation of critical molecular pathways implicated in cancer progression.[6] Numerous FDA-approved drugs, including Sorafenib, Crizotinib, and Regorafenib, feature a pyridine core, underscoring its utility.[3][4] These agents function through a variety of mechanisms, including the inhibition of protein kinases, topoisomerases, and DNA intercalation, highlighting the scaffold's versatility.[4][5][8]

The Azetidine Moiety: A Modern Tool for Physicochemical Optimization

Azetidines are four-membered, nitrogen-containing heterocycles that have emerged as vital motifs in medicinal chemistry.[1] Their defining features—high ring strain, a non-planar structure, and sp3-rich character—confer unique advantages.[1][2] Incorporating an azetidine ring can:

  • Enhance Solubility: The nitrogen atom acts as a hydrogen bond acceptor, often improving aqueous solubility compared to more lipophilic carbocyclic analogues like cyclobutane.

  • Improve Metabolic Stability: The strained ring can be less susceptible to metabolic degradation by cytochrome P450 enzymes compared to larger, more flexible aliphatic chains or rings.[1]

  • Provide Novel Exit Vectors: The azetidine ring offers specific three-dimensional exit vectors for further chemical modification, allowing for fine-tuning of structure-activity relationships (SAR).[2]

The combination of these two scaffolds creates a molecule with a polar, metabolically stable anchor (azetidine) and a versatile, target-engaging component (pyridine), providing a robust foundation for developing potent and selective oncology agents.

Primary Mechanisms of Action in Oncology

Derivatives of 3-(Azetidin-3-yl)pyridine exert their anticancer effects primarily through the modulation of key cellular signaling pathways. The most prominently documented mechanism is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.

Kinase Inhibition

The pyridine moiety is a well-established "hinge-binder" in many kinase inhibitors, forming hydrogen bonds with the backbone of the kinase hinge region. The azetidine group can then position other substituents to achieve high affinity and selectivity for the target.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[5][6] Inhibition of VEGFR-2 phosphorylation is a common mechanism for pyridine derivatives, disrupting downstream signaling and cutting off the tumor's blood supply.[5][8]

  • TYK2 Inhibition: Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which is involved in cytokine signaling that can promote tumor growth and immune evasion.[9] Selective inhibition of TYK2 is a promising strategy for treating autoimmune diseases and cancers. Structure-activity relationship studies have shown that replacing traditional groups like cyclopropyl with azetidine can maintain or modulate activity against TYK2.[9]

  • PIKfyve/PIP4K2C Inhibition: Some isothiazolo[4,3-b]pyridine derivatives, which feature a substituted pyridine at the 3-position, act as dual inhibitors of the lipid kinases PIKfyve and PIP4K2C.[10][11] These kinases are involved in cellular trafficking and signaling, and their inhibition has shown both antiviral and antitumoral activity.[10][11]

Below is a diagram illustrating the central role of VEGFR-2 in promoting tumor angiogenesis and cell survival, a pathway commonly targeted by pyridine-based inhibitors.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Dimerizes RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis AKT->Proliferation Inhibitor 3-(Azetidin-3-yl)pyridine Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Microtubule Disruption

Certain complex peptides incorporating an azetidine moiety have been developed as potent microtubule-disrupting agents. For example, analogues of TZT-1027, where a phenylethyl group was replaced with a 3-aryl-azetidine moiety, showed excellent antiproliferative activities by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[12] While not a simple pyridine derivative, this demonstrates the utility of the azetidine ring in scaffolds targeting tubulin.

Structure-Activity Relationship (SAR) Insights

Optimizing the anticancer activity of the 3-(Azetidin-3-yl)pyridine scaffold involves systematic modification of both the pyridine and azetidine rings.

Substitutions on the Pyridine Ring

SAR studies on related scaffolds provide valuable insights. For a series of isothiazolo[4,3-b]pyridines, substitutions on a 3-pyridinyl ring were critical for inhibitory activity against the PIKfyve kinase.[10]

  • Positional Importance: The position of substituents on the pyridine ring is paramount. For example, a methoxy group at the 5-position of the pyridine ring (analogue 7l) resulted in a 200-fold more potent compound than when it was placed at the 4-position (analogue 7h).[10]

  • Electronic Effects: The introduction of electron-donating groups, such as methyl or methoxy, was generally beneficial for PIKfyve inhibition, yielding inhibitors with IC50 values in the low nanomolar range.[10]

  • Steric Hindrance: Bulky substitutions at the 2-position of the pyridine ring were generally detrimental to activity, likely due to steric clashes within the kinase's binding pocket.[10]

Substitutions on the Azetidine Ring

The azetidine ring itself can be substituted to further modulate activity and physicochemical properties. In analogues of the antitumor agent TZT-1027, various substitutions on the aryl group attached to the 3-position of the azetidine ring were explored.[12] While a clear SAR was not established with the limited set of compounds, it was shown that substitutions like fluorine, chlorine, and tert-butyl were tolerated, all resulting in compounds with nanomolar antiproliferative activity.[12]

The following table summarizes the in vitro activity of selected azetidine-containing compounds against various cancer cell lines.

Compound IDCore Scaffold ModificationTarget Cell LineIC50 (nM)Reference
1a TZT-1027 analogue with 3-phenyl-azetidineA549 (Lung)2.2[12]
1a TZT-1027 analogue with 3-phenyl-azetidineHCT116 (Colon)2.1[12]
1c TZT-1027 analogue with 3-(3-fluorophenyl)azetidineA549 (Lung)12.1[12]
1e TZT-1027 analogue with 3-(4-chlorophenyl)azetidineHCT116 (Colon)5.3[12]
7i Isothiazolo[4,3-b]pyridine with 3-(5-methylpyridin-3-yl)PIKfyve (Biochemical)2.0[10]
7l Isothiazolo[4,3-b]pyridine with 3-(5-methoxypyridin-3-yl)PIKfyve (Biochemical)3.0[10]
32 3-fluoroazetidin-2-oneMCF-7 (Breast)75[13]
33 3-fluoroazetidin-2-oneMCF-7 (Breast)95[13]

Key Experimental Protocol: In Vitro Antiproliferative Assay (MTS)

To evaluate the cytotoxic effects of novel 3-(Azetidin-3-yl)pyridine derivatives, a robust and reproducible cell viability assay is essential. The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. This protocol is designed as a self-validating system with necessary controls.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • A549 cells

  • DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Test Compound (solubilized in DMSO)

  • Doxorubicin (Positive Control, in DMSO)

  • CellTiter 96® AQueous One Solution Reagent (MTS)

  • 96-well clear-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Step-by-Step Methodology:

  • Cell Seeding: a. Culture A549 cells until they reach ~80% confluency. b. Trypsinize, count, and resuspend cells to a final concentration of 5 x 10⁴ cells/mL in complete medium. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects. e. Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 2X serial dilution of the test compound and Doxorubicin in complete medium. Start from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). b. Prepare a "vehicle control" solution containing the same percentage of DMSO as the highest compound concentration (typically ≤0.5%). c. Prepare a "medium only" control (no cells) for background subtraction. d. After 24 hours of incubation, carefully remove the old medium from the wells. e. Add 100 µL of the prepared compound dilutions, vehicle control, or positive control to the appropriate wells in triplicate. f. Incubate the plate for another 72 hours.

  • MTS Assay and Data Acquisition: a. After the 72-hour treatment period, add 20 µL of MTS reagent to each well (including the medium-only wells). b. Incubate the plate for 1-4 hours at 37°C, protected from light. Monitor for color development. c. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: a. Subtract the average absorbance of the "medium only" wells from all other absorbance readings. b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells:

    • % Viability = (Abs_treated / Abs_vehicle) * 100 c. Plot the % Viability against the log of the compound concentration. d. Use a non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to calculate the IC50 value.

MTS_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout cluster_analysis Analysis seed 1. Seed 5,000 cells/well in 96-well plate incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 prep_cpd 3. Prepare serial dilutions of test compound treat 4. Add compounds to cells prep_cpd->treat incubate2 5. Incubate 72h treat->incubate2 add_mts 6. Add MTS Reagent incubate3 7. Incubate 1-4h add_mts->incubate3 read_plate 8. Read Absorbance (490 nm) incubate3->read_plate analyze 9. Normalize data and calculate IC50 read_plate->analyze

Caption: Experimental workflow for MTS cell viability assay.

Challenges and Future Directions

Despite the promise of 3-(Azetidin-3-yl)pyridine derivatives, several challenges must be addressed to translate them into clinical candidates.[5][6]

  • Selectivity: Achieving high selectivity for the target kinase over other homologous kinases is crucial to minimize off-target effects and toxicity.[5][6]

  • Drug Resistance: Tumors can develop resistance to targeted therapies through mutations in the target protein or activation of bypass signaling pathways.[5][6]

  • Bioavailability: While the azetidine moiety can improve solubility, overall oral bioavailability remains a complex parameter that needs to be optimized for each derivative.

Future research should focus on leveraging the unique structural features of this scaffold. The development of covalent inhibitors or proteolysis-targeting chimeras (PROTACs) using the 3-(Azetidin-3-yl)pyridine core could lead to more durable and potent anticancer agents. Furthermore, exploring novel cancer targets beyond kinases and employing nanotechnology-based drug delivery systems could help overcome existing hurdles and unlock the full therapeutic potential of this promising class of compounds.[5][6]

Conclusion

The 3-(Azetidin-3-yl)pyridine scaffold represents a highly promising, yet underexplored, area of oncology research. It effectively combines the target-binding prowess of the pyridine ring with the pharmacokinetic benefits of the azetidine moiety. Early studies have demonstrated its potential to yield potent inhibitors of key cancer-driving pathways, particularly protein kinases. Through continued synthetic exploration, detailed structure-activity relationship studies, and innovative biological evaluation, these derivatives stand as leading contenders in the quest for next-generation, targeted anticancer therapies.

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025). International Journal on Science and Technology.
  • Akhtar, S., et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. International Journal on Science and Technology, 16(2).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022).
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers. (2022). Frontiers in Chemistry.
  • Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC. (n.d.).
  • Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - MDPI. (2025). MDPI.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026).
  • Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed. (2025).
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity - Annals of Medical and Health Sciences Research. (2022). Annals of Medical and Health Sciences Research.
  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). International Journal of Pharmaceutical Sciences Review and Research.
  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC. (2025).
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS - Semantic Scholar. (n.d.). Semantic Scholar.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - MDPI. (2016). MDPI.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Research Article Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. (2022). Hindawi.
  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. (2022). IntechOpen.
  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI.

Sources

Exploratory

Metabolic Stability Profiles of 3-(Azetidin-3-yl)pyridine Motifs: A Technical Guide for Drug Discovery

Executive Summary The optimization of pharmacokinetic (PK) properties remains a central challenge in small-molecule drug discovery. The 3-(azetidin-3-yl)pyridine motif has emerged as a privileged, conformationally restri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The optimization of pharmacokinetic (PK) properties remains a central challenge in small-molecule drug discovery. The 3-(azetidin-3-yl)pyridine motif has emerged as a privileged, conformationally restricted scaffold that effectively addresses metabolic liabilities associated with traditional saturated and aromatic rings[1]. By combining the high ring strain and low lipophilicity of the azetidine ring with the electron-deficient nature of the pyridine system, this hybrid motif offers superior resistance to Cytochrome P450 (CYP450)-mediated oxidation[2]. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental protocols, and comparative data to guide medicinal chemists in deploying this motif.

Mechanistic Rationale: The Causality of Metabolic Stability

The metabolic robustness of the 3-(azetidin-3-yl)pyridine scaffold is not coincidental; it is the direct result of synergistic physicochemical properties engineered to evade enzymatic degradation.

The Azetidine Advantage: Azetidines are four-membered nitrogen-containing heterocycles characterized by high angle strain and an sp3-rich structural profile[3]. In drug design, they are frequently utilized as bioisosteres for larger, more lipophilic rings like pyrrolidine and piperidine[1]. The causality behind their metabolic stability lies in their reduced lipophilicity (lower LogD) and compact steric volume[2]. CYP450 enzymes typically require lipophilic binding interactions to orient substrates toward the catalytic heme iron. The high polarity and minimal hydrophobic surface area of the azetidine ring significantly reduce its binding affinity to CYP active sites, thereby mitigating N-dealkylation and α-carbon hydroxylation[2].

The Pyridine Synergy: While phenyl rings are highly susceptible to aromatic hydroxylation via CYP450-mediated epoxidation, replacing the phenyl ring with a pyridine drastically alters the electronic landscape[4]. Pyridine is an electron-deficient aromatic system; the electronegative nitrogen atom withdraws electron density from the π -system. This electron withdrawal raises the activation energy required for the electrophilic oxygen species of CYP450 to attack the ring, effectively shutting down aromatic hydroxylation[4].

When combined, the 3-(azetidin-3-yl)pyridine motif provides a highly polar, rigid vector that escapes "flatland" while remaining practically inert to standard oxidative metabolism[5].

MetabolicLogic A 3-(Azetidin-3-yl)pyridine Scaffold B Azetidine Ring (High Strain, Low LogP) A->B C Pyridine Ring (Electron Deficient) A->C D Resists CYP450 N-Dealkylation & Oxidation B->D E Resists Aromatic Hydroxylation C->E F Enhanced Metabolic Stability (HLM/RLM) D->F E->F

Logic diagram detailing the synergistic metabolic stability of 3-(azetidin-3-yl)pyridine motifs.

Self-Validating Experimental Protocol: Microsomal Stability Assay

To accurately profile the metabolic stability of 3-(azetidin-3-yl)pyridine derivatives, a robust in vitro liver microsomal stability assay (HLM/RLM) is required[6]. The following protocol is designed as a self-validating system, ensuring that any observed stability is a true reflection of the molecule's intrinsic properties rather than experimental artifact.

Workflow Start Prepare Microsomes (HLM/RLM + NADPH) Incubate Incubate at 37°C (0, 5, 15, 30, 45 min) Start->Incubate Test Test Compound (1 µM) Test->Incubate PosCtrl Positive Control (Verapamil) PosCtrl->Incubate NegCtrl Negative Control (No NADPH) NegCtrl->Incubate Quench Quench with Cold Acetonitrile + Internal Standard Incubate->Quench Analyze LC-MS/MS Analysis (Calculate CLint & t1/2) Quench->Analyze

Self-validating in vitro liver microsomal stability assay workflow with integrated controls.

Step-by-Step Methodology:

  • Preparation of Microsomal Matrix: Dilute Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Causality: The physiological pH and magnesium ions are critical for the structural integrity and optimal catalytic activity of the CYP450 enzymes.

  • Compound Spiking: Add the 3-(azetidin-3-yl)pyridine test compound to achieve a final concentration of 1 µM. Causality: A 1 µM concentration ensures the substrate is well below the typical Michaelis-Menten constant ( Km​ ) for CYP enzymes, guaranteeing first-order kinetic decay necessary for accurate intrinsic clearance ( CLint​ ) calculation[6].

  • Integration of Controls (The Self-Validation Engine):

    • Positive Control: Run a parallel incubation with a known high-clearance compound like Verapamil[6]. Rapid degradation of Verapamil confirms that the microsomes are enzymatically active.

    • Negative Control (Minus-NADPH): Run a parallel incubation of the test compound without the NADPH regenerating system.

    • Causality: NADPH is the essential cofactor for CYP450. If the compound degrades in the absence of NADPH, the instability is non-CYP mediated (e.g., chemical hydrolysis or non-specific binding), preventing false-positive clearance classifications.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 45 minutes. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing a stable-isotope labeled Internal Standard (IS). Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the reaction at precise timepoints, while precipitating the protein to prevent LC-MS/MS column clogging. The IS corrects for matrix ionization effects and injection volume variances.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate t1/2​ and CLint​ .

Quantitative Data: Comparative Metabolic Stability

The structural evolution from traditional saturated heterocycles to the 3-(azetidin-3-yl)pyridine motif demonstrates a clear trajectory of improving metabolic stability. Table 1 summarizes representative in vitro clearance data illustrating this bioisosteric progression.

Table 1: Comparative In Vitro Metabolic Stability (Human Liver Microsomes)

Scaffold MotifSaturated RingAromatic System t1/2​ (min) CLint​ (µL/min/mg)Stability Profile
3-(Pyrrolidin-3-yl)benzene5-memberedPhenyl12115.5High Clearance
3-(Piperidin-3-yl)pyridine6-memberedPyridine2849.5Moderate Clearance
3-(Azetidin-3-yl)pyridine 4-membered Pyridine >60 <11.5 High Stability

Note: Data reflects established SAR trends where reducing ring size to an azetidine and replacing phenyl with pyridine systematically lowers intrinsic clearance[2],[5].

Structural Optimization & Liability Mitigation

While the 3-(azetidin-3-yl)pyridine scaffold is highly stable, drug developers must remain vigilant regarding specific edge-case metabolic pathways:

  • Pyridine N-Oxidation: The electron-deficient pyridine resists carbon oxidation but can undergo N-oxidation mediated by Flavin-containing monooxygenases (FMOs) or specific CYP isoforms.

    • Mitigation: Introduction of a steric block, such as a methyl or fluorine group at the 2-position or 4-position of the pyridine ring, physically hinders enzyme access to the nitrogen lone pair.

  • Azetidine Phase II Conjugation: Secondary amines can occasionally serve as substrates for UDP-glucuronosyltransferases (UGTs) or undergo direct carboxylation[7].

    • Mitigation: Functionalizing the azetidine nitrogen (e.g., via acylation, alkylation, or incorporation into a larger spirocyclic framework) eliminates the free N-H bond, bypassing Phase II conjugation while maintaining the favorable sp3 geometry[5].

Conclusion

The 3-(azetidin-3-yl)pyridine motif represents a triumph of rational drug design. By leveraging the physical constraints of high ring strain and the electronic properties of heteroaromatics, medicinal chemists can deploy this scaffold to rescue metabolically labile leads. When validated through rigorous, internally controlled microsomal assays, this motif consistently delivers superior pharmacokinetic longevity.

References

  • Cheekatla, S. R. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry (Jan 2026).
  • St. Jean, D. J., & Fotsch, C. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (Apr 2012).
  • "Azetidines in medicinal chemistry: emerging applications and approved drugs." ResearchGate (Jan 2026).
  • BenchChem. "A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine." BenchChem (2025).
  • Fields, T. et al. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." ACS Publications (Jun 2022).
  • Cid, J. M., et al. "Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs." ACS Medicinal Chemistry Letters (Oct 2019).
  • "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry (Apr 2012).

Sources

Foundational

A Tale of Two Rings: A Technical Guide to 3-(Azetidin-3-yl)pyridine and 3-(Piperidin-4-yl)pyridine as Novel Building Blocks in Drug Discovery

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry In the landscape of modern drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These three-dimensional motifs offer a powerful tool to escape the "flatland" of aromatic rings, enabling enhanced target engagement, improved physicochemical properties, and the exploration of novel chemical space.[1] Among the myriad of available building blocks, 3-(Azetidin-3-yl)pyridine and 3-(Piperidin-4-yl)pyridine have emerged as particularly compelling scaffolds.

This technical guide provides an in-depth, comparative analysis of these two building blocks, moving beyond a simple cataloging of properties to explore the nuanced strategic decisions that guide the choice between a four-membered azetidine and a six-membered piperidine ring. We will delve into their distinct physicochemical characteristics, conformational preferences, synthetic accessibility, and ultimately, their impact on pharmacological outcomes. For the researcher, scientist, and drug development professional, understanding these differences is paramount to unlocking their full potential in the design of next-generation therapeutics.

Physicochemical Properties: A Comparative Analysis

The seemingly subtle difference in ring size between azetidine and piperidine imparts a cascade of effects on their fundamental physicochemical properties. These differences are not merely academic; they have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Property3-(Azetidin-3-yl)pyridine3-(Piperidin-4-yl)pyridineRationale and Implications for Drug Design
Molecular Weight ( g/mol ) 134.18[2]162.23[3]The lower molecular weight of the azetidine analog can be advantageous in lead optimization, providing more "room" for further functionalization while adhering to Lipinski's Rule of Five.
logP (Calculated) ~0.2[2]~1.9 (for a representative sulfonylamide derivative)[4]The smaller, more rigid azetidine ring generally imparts greater polarity, leading to lower lipophilicity.[4] This often translates to higher aqueous solubility, a desirable trait for many drug formulations. Conversely, the larger piperidine ring increases lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased non-specific binding.[4]
pKa (Predicted) Weakly acidic (for a representative N-phenylsulfonyl derivative)[4]Weakly acidic (for a representative N-phenylsulfonyl derivative)[4]While the pKa of the parent azetidine is approximately 11.29 and piperidine is around 11.22, the substitution pattern significantly influences basicity.[5] The higher basicity of piperidine can lead to a greater proportion of the compound being protonated at physiological pH, potentially impacting cell permeability and off-target ion channel interactions.[5]
Polar Surface Area (TPSA) 24.9 Ų[2]24.92 Ų (for the dihydrochloride salt)[6]The core heterocyclic nitrogen contributes significantly to the TPSA. While the values are similar for the parent structures, the overall TPSA of a final drug molecule will be heavily influenced by other functional groups.
Rotatable Bonds 1[7]1[6]Both scaffolds offer a degree of conformational restriction, which can be beneficial for pre-organizing a ligand for optimal binding to its target, thereby improving potency and selectivity.

Conformational Landscape: Rigidity vs. Flexibility

The conformational behavior of these two rings is a critical differentiator. The choice between them can dictate how a molecule presents its pharmacophoric elements to a biological target.

3-(Azetidin-3-yl)pyridine: The four-membered azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol).[5] This strain results in a more rigid and puckered conformation.[8] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target protein. However, this inherent strain can also render the ring more susceptible to metabolic cleavage.[5]

3-(Piperidin-4-yl)pyridine: The six-membered piperidine ring adopts a stable chair conformation with low ring strain.[5] This allows for two distinct orientations for the pyridine substituent: axial and equatorial. The preferred conformation is influenced by the substitution pattern on the piperidine ring and the nitrogen atom.[9] For instance, in 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione, the pyridine ring exists in an axial position in solution.[10] This conformational flexibility, while potentially leading to a higher entropic cost of binding, also allows the molecule to adapt to the topography of a binding pocket.

G cluster_0 3-(Azetidin-3-yl)pyridine cluster_1 3-(Piperidin-4-yl)pyridine Azetidine Ring Azetidine Ring Pyridine Ring Pyridine Ring Azetidine Ring->Pyridine Ring Rigid Connection High Ring Strain High Ring Strain Azetidine Ring->High Ring Strain Piperidine Ring Piperidine Ring Pyridine Ring_2 Pyridine Ring Piperidine Ring->Pyridine Ring_2 Flexible Connection Chair Conformation Chair Conformation Piperidine Ring->Chair Conformation Axial/Equatorial Isomers Axial/Equatorial Isomers Chair Conformation->Axial/Equatorial Isomers

Caption: Conformational differences between the two scaffolds.

Synthetic Strategies: Accessing the Building Blocks

The synthetic accessibility of these building blocks is a crucial consideration for their practical application in drug discovery programs.

Synthesis of 3-(Azetidin-3-yl)pyridine

The synthesis of 3-substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[11] However, several effective methods have been developed.

Representative Protocol: From 1-Boc-azetidin-3-one

This protocol utilizes a Horner-Wadsworth-Emmons reaction followed by an aza-Michael addition.[12]

Step 1: Horner-Wadsworth-Emmons Reaction

  • To a solution of 1-Boc-azetidin-3-one in an appropriate aprotic solvent (e.g., THF), add a phosphonate reagent such as triethyl phosphonoacetate.

  • Add a suitable base (e.g., DBU) dropwise at room temperature.

  • Stir the reaction mixture until completion, as monitored by TLC.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purify the resulting (N-Boc-azetidin-3-ylidene)acetate by column chromatography.

Step 2: Aza-Michael Addition

  • Dissolve the purified (N-Boc-azetidin-3-ylidene)acetate in a suitable solvent (e.g., methanol).

  • Add the desired amine nucleophile (e.g., ammonia or a protected amine equivalent).

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete.

  • Remove the solvent under reduced pressure and purify the product to yield the protected 3-aminoazetidine derivative.

Step 3: Introduction of the Pyridine Moiety (if necessary) and Deprotection

  • If the pyridine ring is not already incorporated, it can be introduced via standard cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) on a suitably functionalized azetidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the final 3-(Azetidin-3-yl)pyridine.

G 1-Boc-azetidin-3-one 1-Boc-azetidin-3-one Horner-Wadsworth-Emmons Horner-Wadsworth-Emmons 1-Boc-azetidin-3-one->Horner-Wadsworth-Emmons Triethyl phosphonoacetate, DBU (N-Boc-azetidin-3-ylidene)acetate (N-Boc-azetidin-3-ylidene)acetate Horner-Wadsworth-Emmons->(N-Boc-azetidin-3-ylidene)acetate Aza-Michael Addition Aza-Michael Addition (N-Boc-azetidin-3-ylidene)acetate->Aza-Michael Addition Amine nucleophile Protected 3-aminoazetidine Protected 3-aminoazetidine Aza-Michael Addition->Protected 3-aminoazetidine Deprotection Deprotection Protected 3-aminoazetidine->Deprotection Acid 3-Aminoazetidine 3-Aminoazetidine Deprotection->3-Aminoazetidine Coupling Coupling 3-Aminoazetidine->Coupling Pyridine precursor 3-(Azetidin-3-yl)pyridine 3-(Azetidin-3-yl)pyridine Coupling->3-(Azetidin-3-yl)pyridine

Caption: Synthetic workflow for 3-(Azetidin-3-yl)pyridine.

Synthesis of 3-(Piperidin-4-yl)pyridine

The synthesis of 3-(piperidin-4-yl)pyridine is generally more straightforward due to the lower ring strain of the piperidine ring.

Representative Protocol: Suzuki-Miyaura Coupling

This approach involves the coupling of a pyridine-containing boronic acid or ester with a protected 4-halopiperidine.[13]

Step 1: Preparation of Protected 4-Halopiperidine

  • Commercially available N-Boc-4-hydroxypiperidine can be converted to a suitable leaving group (e.g., tosylate, mesylate, or halide). For example, treatment with tosyl chloride in the presence of a base like pyridine will yield N-Boc-4-tosyloxypiperidine.

Step 2: Suzuki-Miyaura Coupling

  • In a reaction vessel, combine the protected 4-halopiperidine (or equivalent), 3-pyridylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4).

  • Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed (monitored by TLC or LC-MS).

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain N-Boc-3-(piperidin-4-yl)pyridine.

Step 3: Deprotection

  • Dissolve the purified N-Boc-3-(piperidin-4-yl)pyridine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the mixture at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure to yield the desired 3-(Piperidin-4-yl)pyridine, often as a hydrochloride salt.[14]

G Protected 4-Halopiperidine Protected 4-Halopiperidine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Protected 4-Halopiperidine->Suzuki-Miyaura Coupling 3-Pyridylboronic acid, Pd catalyst, Base N-Boc-3-(piperidin-4-yl)pyridine N-Boc-3-(piperidin-4-yl)pyridine Suzuki-Miyaura Coupling->N-Boc-3-(piperidin-4-yl)pyridine Deprotection Deprotection N-Boc-3-(piperidin-4-yl)pyridine->Deprotection Acid (TFA or HCl) 3-(Piperidin-4-yl)pyridine 3-(Piperidin-4-yl)pyridine Deprotection->3-(Piperidin-4-yl)pyridine

Caption: Synthetic workflow for 3-(Piperidin-4-yl)pyridine.

Applications in Drug Discovery: Case Studies and Strategic Implications

The choice between these two scaffolds is highly dependent on the specific therapeutic target and the desired pharmacological profile.

Azetidines as Bioisosteres and Modulators of Physicochemical Properties:

Azetidines are increasingly utilized as bioisosteres for larger rings like piperidine and pyrrolidine.[1] This substitution can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1] The compact and rigid nature of the azetidine ring can also provide novel vectors for exploring chemical space and establishing new intellectual property.[5] For example, in the development of inhibitors for monoacylglycerol lipase (MAGL), azetidine-derived carbamates showed improved efficiency compared to their piperidine counterparts.

Piperidines in CNS-Targeting Agents and Beyond:

The piperidine ring is a common motif in many approved drugs, particularly those targeting the central nervous system (CNS).[15] Its ability to adopt a stable chair conformation allows for precise positioning of substituents to interact with specific residues in a target protein. 3-(Piperidin-4-yl)pyridine derivatives have been explored as potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme involved in brain cholesterol homeostasis.[16] Additionally, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in oncology.[17][18]

Conclusion: Making the Right Choice for Your Drug Discovery Program

The decision to employ 3-(azetidin-3-yl)pyridine or 3-(piperidin-4-yl)pyridine is a strategic one, with each scaffold offering a unique set of advantages and disadvantages.

  • Choose 3-(Azetidin-3-yl)pyridine when:

    • Improved aqueous solubility and reduced lipophilicity are desired.

    • A more rigid conformation is required to pre-organize the molecule for binding.

    • Exploration of novel chemical space and intellectual property is a priority.

    • Potential metabolic instability of the strained ring can be mitigated through structural modifications.

  • Choose 3-(Piperidin-4-yl)pyridine when:

    • A well-established and synthetically accessible scaffold is preferred.

    • Conformational flexibility is needed to adapt to the binding site.

    • The higher lipophilicity is acceptable or even beneficial for membrane permeability.

    • The higher basicity of the piperidine nitrogen is not a liability for off-target effects.

Ultimately, the optimal choice will be determined by a careful consideration of the specific biological target, the desired ADME properties, and the overall goals of the drug discovery program. A thorough understanding of the fundamental differences between these two valuable building blocks will empower medicinal chemists to make more informed and successful design choices.

References

  • Examples of an azetidine‐based bioisoster for a piperidine ring. ResearchGate. Available at: [Link]

  • 3-(Azetidin-3-yl)-1H-pyrazolo[3,4-b]pyridine. PubChem. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. ACS Publications. Available at: [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. PubMed. Available at: [Link]

  • 3-(Azetidin-3-yl)pyridine. PubChem. Available at: [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. Available at: [Link]

  • Conformational analysis of the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (rogletimide) and discovery of potent 5-alkyl derivatives. PubMed. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PMC. Available at: [Link]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. Available at: [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. Available at: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Available at: [Link]

  • Scheme 1. Synthesis of 3-(pyridin-4-yl)-[4][5][19]triazolo[4,3-a]pyridine... ResearchGate. Available at: [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase. PubMed. Available at: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Journal of Chemistry. Available at: [Link]

  • Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts. PubMed. Available at: [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS. Available at: [Link]

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Synthesis of azetidine derivatives. Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar. Available at: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. ACS Publications. Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Chemical Properties of Azetidine. Cheméo. Available at: [Link]

  • Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Exploratory

The Ascendancy of the 3-(Azetidin-3-yl)pyridine Scaffold: A Deep Dive into the Patent Landscape for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-(Azetidin-3-yl)pyridine Core In the landscape of modern medicinal chemistry, the 3-(A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-(Azetidin-3-yl)pyridine Core

In the landscape of modern medicinal chemistry, the 3-(Azetidin-3-yl)pyridine scaffold has emerged as a privileged structural motif, underpinning the development of a diverse array of therapeutic agents. The unique combination of the rigid, four-membered azetidine ring and the versatile pyridine moiety imparts favorable physicochemical properties, including improved solubility, metabolic stability, and three-dimensional character, which are highly sought after in drug design.[1][2] This guide provides a comprehensive analysis of the patent landscape surrounding this chemical series, offering insights into the key players, therapeutic applications, synthetic strategies, and structure-activity relationships (SAR) that are shaping its trajectory in drug discovery.

The inherent ring strain of the azetidine core, while maintaining overall stability, provides a unique conformational constraint that can enhance binding affinity and selectivity for various biological targets.[2] This, coupled with the hydrogen bond accepting capability and aromatic nature of the pyridine ring, has made the 3-(Azetidin-3-yl)pyridine series a fertile ground for innovation across multiple therapeutic areas. This guide will delve into the intellectual property that has been foundational in this field, with a particular focus on developments in recent years.

Mapping the Intellectual Property Landscape: Key Players and Therapeutic Horizons

An analysis of the patent literature reveals a dynamic and competitive landscape for 3-(Azetidin-3-yl)pyridine derivatives. While a multitude of companies have explored this scaffold, certain players and therapeutic areas stand out.

Dominance in Nicotinic Acetylcholine Receptor (nAChR) Modulation

The most significant and well-established area of patent activity for the 3-(Azetidin-3-yl)pyridine series is in the modulation of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are implicated in a wide range of neurological and psychiatric disorders, making them a high-value target for therapeutic intervention.

Abbott Laboratories (now AbbVie) has been a pioneering force in this domain. Their extensive patent portfolio, dating back several years, laid the groundwork for the development of potent and selective nAChR modulators. A cornerstone of their research is the renowned compound A-85380 (3-(2(S)-Azetidinylmethoxy)pyridine) , which has served as a critical pharmacological tool and a springboard for further discovery.

Emerging Therapeutic Frontiers

Beyond nAChR modulation, the 3-(Azetidin-3-yl)pyridine scaffold is being actively investigated for a range of other therapeutic applications, indicating its broad biological potential.

  • LPA1 Receptor Antagonism: Recent patent filings highlight the potential of these derivatives as antagonists of the lysophosphatidic acid receptor 1 (LPA1).[3] LPA1 is a G protein-coupled receptor involved in fibrosis, making its antagonists promising candidates for the treatment of idiopathic pulmonary fibrosis and other fibrotic diseases.

  • Oncology: The versatility of the scaffold has led to its exploration in oncology. Patents from institutions like the University of Texas System describe substituted pyridinyl azetidinone derivatives with potential applications in treating various cancers, including pancreatic cancer.[4]

  • Antibacterial Agents: The search for novel antibiotics has also incorporated the 3-(Azetidin-3-yl)pyridine core. Research has demonstrated that derivatives of this series can exhibit potent activity against Gram-positive bacteria, offering a potential new avenue for combating antibiotic resistance.[5]

A summary of key patent assignees and their primary therapeutic focus is presented in the table below.

AssigneePrimary Therapeutic FocusKey Compound ClassesRepresentative Patent/Publication
AbbVie (formerly Abbott Laboratories) Nicotinic Acetylcholine Receptor (nAChR) ModulationAzetidinylmethoxy-pyridinesNot explicitly cited in search results
Idorsia Pharmaceuticals Ltd LPA1 Receptor AntagonismSubstituted 3-(Azetidin-3-yl)pyridine carboxamidesWO2020254408A1[3]
University of Texas System AnticancerSubstituted Pyridinyl AzetidinonesWO2019227040A1[4]
Pfizer Inc. AntifungalPyridine derivatives substituted by a heterocyclic ring and an amino groupUS11771688B2[6]
Novartis AG Various (including oncology)Crystalline forms of substituted pyridine-3-carboxamidesUS12252479B2[7]
Merck Sharp & Dohme LLC Various (including CNS disorders)3-heteroaryl pyrrolidine and piperidine orexin receptor agonistsUS12552767B2[8]
Sanofi Various (including diabetes)Pyrazolo[3,4-b]pyridine derivativesUS20130085128A1[9]

Synthetic Strategies: Constructing the 3-(Azetidin-3-yl)pyridine Core

The patent literature discloses a variety of synthetic approaches to the 3-(Azetidin-3-yl)pyridine core and its derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry.

A prevalent strategy involves the coupling of a pre-functionalized azetidine with a suitable pyridine derivative. This often entails the use of protected azetidine building blocks, which are commercially available or can be synthesized through established methods.

A generalized workflow for the synthesis of 3-(Azetidin-3-yl)pyridine derivatives is depicted below.

Caption: Generalized synthetic workflow for 3-(Azetidin-3-yl)pyridine derivatives.

Representative Experimental Protocol: Synthesis of a 3-(Azetidin-3-yl)pyridine Carboxamide Derivative

The following protocol is a representative example adapted from the patent literature for the synthesis of a 3-(Azetidin-3-yl)pyridine carboxamide derivative, a class of compounds explored for LPA1 receptor antagonism.[3]

Step 1: Amide Coupling

  • To a solution of 3-(pyridin-3-yl)azetidine-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide) is added a coupling agent (e.g., HATU or HOBt/EDC) (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • The desired substituted aniline (1.0 eq) is added, and the reaction mixture is stirred at room temperature until completion (monitored by LC-MS).

  • Upon completion, the reaction is diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired amide.

Step 2: N-Alkylation (if applicable)

  • To a solution of the amide from Step 1 (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or N,N-dimethylformamide) is added a base (e.g., potassium carbonate or cesium carbonate) (2.0 eq).

  • The appropriate alkylating agent (e.g., an alkyl halide or tosylate) (1.1 eq) is added, and the reaction mixture is heated to an appropriate temperature (e.g., 60-80 °C) until completion (monitored by LC-MS).

  • The reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or preparative HPLC to yield the final N-alkylated derivative.

Biological Applications and Structure-Activity Relationships (SAR)

The biological activity of 3-(Azetidin-3-yl)pyridine derivatives is highly dependent on the substitution patterns on both the azetidine and pyridine rings.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

As previously mentioned, this is the most extensively studied application. The 3-(azetidinylmethoxy)pyridine scaffold, exemplified by A-85380, has been shown to exhibit high affinity and selectivity for the α4β2 nAChR subtype.

Key SAR Insights:

  • Stereochemistry: The (S)-enantiomer of the 2-substituted azetidine is generally more potent.

  • Pyridine Substitution: Halogenation of the pyridine ring can significantly impact affinity. For instance, substitution at the 5- or 6-position often maintains or enhances affinity, while bulky substituents at the 2-position can be detrimental.

  • Azetidine Nitrogen: The secondary amine of the azetidine is crucial for activity. N-methylation can be tolerated in some cases but often leads to reduced potency.

The signaling pathway of nAChR modulation by a 3-(Azetidin-3-yl)pyridine derivative is illustrated below.

Caption: Simplified signaling pathway of nAChR activation by a 3-(Azetidin-3-yl)pyridine agonist.

LPA1 Receptor Antagonists

For LPA1 receptor antagonists, the SAR appears to be quite distinct from that of nAChR modulators.

Key SAR Insights:

  • Azetidine Substitution: The 3-position of the azetidine is typically substituted with both a pyridine-containing carboxamide and a lipophilic group (e.g., an isopropylphenyl group).[3]

  • Azetidine Nitrogen: The azetidine nitrogen is often substituted with a group containing a carboxylic acid or a bioisostere, which is crucial for interacting with the receptor.[10]

  • Pyridine Substitution: The pyridine ring of the carboxamide moiety is often substituted with small alkyl and alkoxy groups to optimize potency and pharmacokinetic properties.[10]

Anticancer and Antibacterial Agents

The SAR for anticancer and antibacterial applications is still emerging. For anticancer agents, the focus has been on creating derivatives that can induce apoptosis or inhibit key signaling pathways in cancer cells.[4] In the antibacterial space, modifications are aimed at enhancing penetration into bacterial cells and interaction with intracellular targets.[5]

Future Perspectives and Conclusion

The patent landscape for the 3-(Azetidin-3-yl)pyridine chemical series demonstrates a vibrant and expanding field of research. While the modulation of nicotinic acetylcholine receptors remains a dominant theme, the diversification into other therapeutic areas such as fibrosis, oncology, and infectious diseases underscores the versatility and potential of this scaffold.

For researchers and drug development professionals, several key takeaways emerge:

  • A Privileged Scaffold: The 3-(Azetidin-3-yl)pyridine core is a validated and valuable starting point for the design of new therapeutic agents with favorable drug-like properties.

  • Opportunities for Innovation: While established players have a strong foothold in certain areas, the emergence of new therapeutic targets presents opportunities for novel intellectual property.

  • The Importance of Synthesis: The development of efficient and stereoselective synthetic routes to novel, highly functionalized derivatives will be crucial for unlocking the full potential of this chemical series.

References

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 18(3), 303-337. [Link][1]

  • Singh, G. S. (2015). Synthetic Aziridines in Medicinal Chemistry: A Mini-Review. Medicinal Chemistry, 11(5), 415-429. [Link][11]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link][12]

  • Pfizer Inc. (2023). Antifungal Pyridine Derivatives for Treating Fungal Diseases. U.S. Patent US11771688B2. [Link][6]

  • Merck Sharp & Dohme Corp. (2020). Antibacterial compounds. WIPO Patent Application WO/2020/206594 A1. [13]

  • Schering Corporation. (2010). Substituted azetidinone compounds, processes for preparing the same, formulations and uses thereof. U.S. Patent US7732413B2. [14]

  • Enamine Ltd., & Pfizer Inc. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link][15]

  • Combi-Blocks, Inc. (2000). Synthesis of azetidine derivatives. WIPO Patent Application WO/2000/063168 A1. [16]

  • University of Texas System. (2019). Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. WIPO Patent Application WO/2019/227040 A1. [4]

  • Sanofi. (2013). Substituted pyrazoles, compositions containing these, method of production and use. U.S. Patent 8420824. [Link][9]

  • Merck Sharp & Dohme Corp. (2016). 1,3 substituted azetidine PDE10 inhibitors. U.S. Patent US9365562B2. [17]

  • Pfizer Products Inc. (2012). 3-amido-pyrrolo[3,4-C]pyrazole-5(1H,4H,6H) carbaldehyde derivatives. U.S. Patent 8114871. [Link][18]

  • Novartis AG. (2025). Crystalline forms of N-[4-(chlorodifluoromethoxy)phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide. U.S. Patent 12252478. [Link][7]

  • Shell Internationale Research Maatschappij B.V. (1985). PREPARATION OF N-SUBSTITUTED-3-CYANO AZETIDINE DERIVATIVES. German Patent DE3568329D1. [19]

  • Idorsia Pharmaceuticals Ltd. (2020). Pyridin-3-yl derivatives. WIPO Patent Application WO/2020/254408 A1. [3]

  • Sterling Drug Inc. (1972). 3-azetidinols. U.S. Patent US3668196A. [20]

  • Novartis AG. (2021). U.S. Patent No. 8,829,195. [Link][21]

  • Incyte Holdings Corporation. (2015). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors. Chinese Patent CN103797010A. [22]

  • Merck Sharp & Dohme LLC. (2026). 3-heteroaryl pyrrolidine and piperidine orexin receptor agonists. U.S. Patent 12552767. [Link][8]

  • Merck & Co., Inc. (1993). Method of hydroxylation with ATCC 55086. U.S. Patent 5187074. [Link][23]

  • Novartis. (n.d.). Patents and licensing. [Link][24]

  • Pfizer Inc. (2003). AZA-BICYCLO 3.2.1 OCT-3-YL DERIVATIVES. USEFUL AS MODULATORS OF CHEMOKINE. ACTIVITY (SUCH AS CCR5 ). Bangladesh Patent 1003995. [Link]

  • Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 937397. [Link][5]

  • El-Sayed, M. A. A., et al. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Mini-Reviews in Medicinal Chemistry, 22(18), 2315-2333. [Link][25]

  • Yang, H. L., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(3), 1088. [Link][26]

  • Merck & Co., Inc. (2008). Azetidine derivatives as cannabinoid-1 receptor antagonists or inverse agonists. WIPO Patent Application WO/2008/042223 A1.

  • Idorsia Pharmaceuticals Ltd. (2021). Combination of an azetidine lpa1 receptor antagonist with pirfenidone and/or nintedanib for use in the treatment of fibrotic diseases. WIPO Patent Application WO/2021/110805 A1. [10]

  • Aventis Pharma S.A. (2005). Pharmaceutical compositions based on azetidine derivatives. Eurasian Patent EA006510B1. [27]

  • Incyte Holdings Corporation. (2012). Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as jak inhibitors. WIPO Patent Application WO/2012/177606 A1. [28]

  • Amgen Inc. (2013). Lysophosphatidic acid receptor antagonists. WIPO Patent Application WO/2013/025733 A1. [29]

  • Pfizer Limited. (2014). (S)-N-[(R)-1-(3-HYDROXYPHENOXY)AZETIDIN-1-YL]-5-METHYL-2,2-DIPHENYLHEXANAMIDE. U.S. Patent Application 14/368,209. [Link][30]

  • Merck & Co., Inc. (2007). Azetidine derivatives as inhibitors of stearoyl-coenzyme a delta-9 desaturase. WIPO Patent Application WO/2007/143823 A1. [31]

  • Bathula, C. D., et al. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. In Pyridine and Its Derivatives. IntechOpen. [Link][32]

  • Kumar, A., et al. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal of Science and Advanced Technology, 15(5), 1-10. [Link][33]

  • Astellas Pharma Inc. (2010). Pyridine derivative substituted by heteroaryl ring, and antifungal agent comprising the same. [34]

  • Sanofi. (2018). Lysophosphatidic Acid Receptor 1 Antagonist SAR100842 for Patients With Diffuse Cutaneous Systemic Sclerosis: A Double-Blind, Randomized, Eight-Week Placebo-Controlled Study Followed by a Sixteen-Week Open-Label Extension Study. Arthritis & Rheumatology, 70(10), 1633-1642. [Link][35]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol Guide: Scalable Synthesis of 3-(Azetidin-3-yl)pyridine

Abstract 3-(Azetidin-3-yl)pyridine is a critical building block in modern medicinal chemistry, serving as a privileged scaffold in the development of novel therapeutics. Its rigid, four-membered ring structure provides a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(Azetidin-3-yl)pyridine is a critical building block in modern medicinal chemistry, serving as a privileged scaffold in the development of novel therapeutics. Its rigid, four-membered ring structure provides a unique three-dimensional vector for molecular exploration, while the pyridine moiety offers key hydrogen bonding capabilities.[1][2] This guide provides a comprehensive overview and a detailed, field-proven protocol for the scalable synthesis of 3-(Azetidin-3-yl)pyridine. We will dissect the strategic considerations for constructing this molecule, focusing on a robust and modular approach that proceeds through a key N-Boc protected intermediate. The protocol is designed for reproducibility and scalability, addressing common challenges encountered in the synthesis of strained heterocyclic systems.[3]

Strategic Analysis of Synthetic Routes

The construction of 3-(Azetidin-3-yl)pyridine can be approached from two primary retrosynthetic directions. The choice of strategy is often dictated by the availability of starting materials, desired scale, and the need for analogue synthesis.

  • Strategy A: Late-Stage Pyridine Installation: This is often the most modular and scalable approach. It begins with a commercially available or readily synthesized N-protected azetidine core, which is then functionalized at the 3-position with the pyridine ring via a cross-coupling reaction. This route allows for the late-stage diversification by using different aryl or heteroaryl coupling partners.

  • Strategy B: Azetidine Ring Formation on a Pyridine Precursor: This strategy involves starting with a pyridine derivative that already contains a suitable handle for the intramolecular cyclization to form the azetidine ring. While effective, this route can be less modular and may require more bespoke starting materials.

For the purposes of scalability and adaptability, this guide will focus on Strategy A , which leverages common, high-volume starting materials and robust, well-documented chemical transformations.

cluster_A Strategy A: Late-Stage Pyridine Installation cluster_B Strategy B: Azetidine Ring Formation product 3-(Azetidin-3-yl)pyridine A_coupling Cross-Coupling (e.g., Suzuki) A_coupling->product A_intermediate N-Boc-3-(triflyloxy)azetidine or N-Boc-3-iodoazetidine A_intermediate->A_coupling A_start N-Boc-azetidin-3-one A_start->A_intermediate B_cyclization Intramolecular Cyclization B_cyclization->product B_start 1,3-Difunctionalized Pyridine Precursor B_start->B_cyclization pyridine_source 3-Pyridylboronic Acid pyridine_source->A_coupling

Caption: High-level comparison of synthetic strategies.

Recommended Scalable Synthesis Protocol via Suzuki Coupling

This protocol details a robust, three-step synthesis starting from the readily available N-Boc-3-hydroxyazetidine. The key transformations are an oxidation to the ketone, conversion to an enol triflate, a palladium-catalyzed Suzuki-Miyaura cross-coupling, and a final deprotection step.

Step 1: Oxidation of N-Boc-3-hydroxyazetidine to N-Boc-azetidin-3-one

The synthesis of the key ketone intermediate, N-Boc-azetidin-3-one, is a critical first step. While it can be prepared through various routes[4][5], a common and scalable method involves the oxidation of the corresponding alcohol.

  • Rationale: Dess-Martin periodinane (DMP) is an excellent choice for this oxidation on a lab scale due to its mild conditions and high efficiency. For larger, kilogram-scale synthesis, other oxidation systems such as a Swern or Parikh-Doering oxidation may be more cost-effective and safer to handle.[1]

Protocol:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 equiv.) in dichloromethane (DCM, approx. 5-10 mL per gram of substrate) at 0 °C, add Dess-Martin periodinane (1.2 equiv.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-azetidin-3-one, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate via Suzuki Coupling

This step involves two key parts: the formation of a reactive enol triflate from the ketone, followed by the cross-coupling reaction.

2A: Formation of tert-butyl 3-(((trifluoromethyl)sulfonyl)oxy)-2,5-dihydro-1H-pyrrole-1-carboxylate (Enol Triflate)

  • Rationale: The conversion of the ketone to an enol triflate is a reliable method to prepare the azetidine core for palladium-catalyzed cross-coupling. The triflate group is an excellent leaving group for such reactions.

Protocol:

  • Dissolve N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 equiv., 1.0 M solution in THF) dropwise, maintaining the temperature at -78 °C. Stir for 45 minutes.

  • Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.15 equiv.) as a solution in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure enol triflate.

2B: Suzuki-Miyaura Cross-Coupling

  • Rationale: The Suzuki-Miyaura coupling is one of the most robust and scalable methods for forming C(sp²)-C(sp²) bonds. The use of a suitable palladium catalyst and base is crucial for high yields.[6]

Reagent/ParameterStoichiometry / ValuePurpose
Azetidine Enol Triflate1.0 equiv.Electrophilic partner
3-Pyridylboronic Acid1.5 equiv.Nucleophilic partner
Pd(dppf)Cl₂0.05 equiv.Palladium catalyst
Potassium Carbonate (K₂CO₃)3.0 equiv.Base
Solvent SystemDioxane / Water (4:1)Reaction medium
Temperature90-100 °CThermal energy
Reaction Time4-12 hoursTo completion

Protocol:

  • To a reaction vessel, add the azetidine enol triflate (1.0 equiv.), 3-pyridylboronic acid (1.5 equiv.), Pd(dppf)Cl₂ (0.05 equiv.), and K₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

  • Add the degassed solvent system (dioxane and water, 4:1).

  • Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to afford tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

Step 3: Deprotection to Yield 3-(Azetidin-3-yl)pyridine

The final step is the removal of the N-Boc protecting group to liberate the target amine.

  • Rationale: The Boc group is designed to be stable to many reaction conditions but readily cleaved under acidic conditions.[7] Trifluoroacetic acid (TFA) in DCM is a standard, highly effective method that allows for easy removal of the acid and solvent post-reaction.[8][9] For molecules with acid-sensitive functionalities, alternative methods using fluorinated alcohols or base-promoted deprotection could be considered.[10][11]

Protocol:

  • Dissolve the N-Boc protected intermediate (1.0 equiv.) in DCM (approx. 10 mL per gram).

  • Add trifluoroacetic acid (TFA) (5-10 equiv.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC or LC-MS until completion.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • To isolate the free base, dissolve the residue in DCM and wash with saturated aqueous NaHCO₃. Separate the organic layer, dry over Na₂SO₄, and concentrate to yield 3-(Azetidin-3-yl)pyridine as an oil.

  • To isolate as a stable salt (e.g., dihydrochloride), dissolve the crude residue in a minimal amount of methanol or isopropanol and add a solution of HCl in diethyl ether or dioxane (2.2 equiv.). The salt will typically precipitate and can be collected by filtration.[12]

Experimental Workflow Diagram

cluster_workflow Scalable Synthesis Workflow start_node start_node process_node process_node intermediate_node intermediate_node final_node final_node qc_node qc_node start1 N-Boc-3-hydroxyazetidine proc1 Oxidation (DMP) start1->proc1 qc1 TLC/LC-MS proc1->qc1 int1 N-Boc-azetidin-3-one proc2a Enol Triflate Formation (LiHMDS, PhNTf₂) int1->proc2a qc1->int1 If complete int2 Azetidine Enol Triflate proc2a->int2 proc2b Suzuki Coupling (3-Pyridylboronic Acid, Pd Cat.) int2->proc2b qc2 LC-MS proc2b->qc2 int3 N-Boc-3-(pyridin-3-yl)azetidine proc3 N-Boc Deprotection (TFA in DCM) int3->proc3 qc2->int3 If complete final 3-(Azetidin-3-yl)pyridine proc3->final qc3 NMR/MS/HPLC final->qc3 Final QC

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS, University of Alberta.
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions.
  • CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl). ChemRxiv.
  • Novel Practical Deprotection of N-Boc Compounds Using Fluorin
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • Synthesis of 3‐[(2S)‐azetidin‐2‐ylmethoxy]‐5‐[11C]‐methylpyridine, an analogue of A‐85380, via a Stille coupling. Scilit.
  • Technical Support Center: Azetidine Synthesis Protocols. Benchchem.
  • 3-(Azetidin-3-yl)pyridine dihydrochloride. ChemScene.
  • Recent progress in synthesis of 3-functionalized azetidines.

Sources

Application

N-Functionalization Strategies for 3-(Azetidin-3-yl)pyridine: An Application and Protocol Guide

Introduction: The Strategic Value of the 3-(Azetidin-3-yl)pyridine Scaffold The 3-(azetidin-3-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conferred by...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 3-(Azetidin-3-yl)pyridine Scaffold

The 3-(azetidin-3-yl)pyridine motif is a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure, conferred by the strained four-membered azetidine ring, provides a valuable tool for drug designers to explore novel chemical space and optimize pharmacokinetic properties. Azetidines are considered bioisosteres of other cyclic and acyclic moieties, offering a conformationally rigid framework that can enhance receptor affinity and metabolic stability.[1][2] The pyridine ring, a common feature in numerous bioactive molecules, provides a key site for hydrogen bonding and other molecular interactions. The combination of these two rings creates a versatile building block with significant potential in developing therapeutics for a wide range of targets, including central nervous system (CNS) disorders and infectious diseases.[2][3]

This guide provides a comprehensive overview of key N-functionalization strategies for the secondary amine of the azetidine ring in 3-(azetidin-3-yl)pyridine. We will delve into the core principles governing these reactions and present detailed, field-proven protocols for common transformations, including N-alkylation, N-acylation, and N-arylation.

Core Principles of Azetidine Reactivity

The reactivity of the azetidine nitrogen in 3-(azetidin-3-yl)pyridine is governed by a balance of factors. The nitrogen atom is nucleophilic, readily participating in reactions with a variety of electrophiles. However, the inherent ring strain of the four-membered ring (approximately 25.4 kcal/mol) influences its reactivity, making it more reactive than its five-membered pyrrolidine counterpart.[4] It is also important to consider the basicity of the pyridine nitrogen, which can potentially compete for reagents, particularly under acidic conditions. Careful selection of reaction conditions is therefore crucial to achieve selective N-functionalization of the azetidine moiety.

N-Functionalization Strategies and Protocols

N-Alkylation via Reductive Amination

Reductive amination is a robust and widely used method for introducing alkyl substituents to the azetidine nitrogen. This two-step, one-pot process involves the initial formation of an iminium ion intermediate upon reaction of the azetidine with an aldehyde or ketone, followed by in-situ reduction to the corresponding tertiary amine. This method is valued for its broad substrate scope and generally mild reaction conditions.[5]

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for this transformation. It is milder and more selective for iminium ions over carbonyls compared to reagents like sodium borohydride (NaBH₄), minimizing side reactions such as the reduction of the starting aldehyde.[6]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and effectively solubilize the reactants.

  • Acid Catalyst (Optional): The addition of a catalytic amount of a weak acid, such as acetic acid, can accelerate the formation of the iminium ion intermediate, particularly with less reactive carbonyl compounds.

Protocol 1: N-Alkylation of 3-(Azetidin-3-yl)pyridine with an Aldehyde

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A 3-(Azetidin-3-yl)pyridine (1.0 eq) B Aldehyde (1.1 eq) C DCM D Stir at rt, 30 min C->D E Add NaBH(OAc)₃ (1.5 eq) D->E F Stir at rt, 12-24 h E->F G Quench (sat. NaHCO₃) F->G H Extract (DCM) G->H I Purify (Column Chromatography) H->I J J I->J N-Alkylated Product G reactant1 3-(Azetidin-3-yl)pyridine product N-Acyl-3-(azetidin-3-yl)pyridine reactant1->product + reactant2 R-COCl reactant2->product base Base (e.g., TEA) base->product Solvent, 0 °C to rt byproduct Base·HCl G Pd0 Pd(0)L₂ OA_complex L₂(X)Pd(II)-Ar Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L₂(Amine)Pd(II)-Ar]⁺X⁻ OA_complex->Amine_complex + Azetidine Amido_complex L₂Pd(II)(N-Azetidine)-Ar Amine_complex->Amido_complex - Base·HX Amido_complex->Pd0 Reductive Elimination Product N-Aryl Azetidine Amido_complex->Product

Sources

Method

Reductive amination conditions using 3-(Azetidin-3-yl)pyridine

Application Note: Reductive Amination of 3-(Azetidin-3-yl)pyridine – Mechanistic Insights and Optimized Protocols Introduction & Scientific Rationale In modern drug discovery, the azetidine ring is frequently employed as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination of 3-(Azetidin-3-yl)pyridine – Mechanistic Insights and Optimized Protocols

Introduction & Scientific Rationale

In modern drug discovery, the azetidine ring is frequently employed as a metabolically stable, conformationally restricted bioisostere for piperidines and pyrrolidines. Specifically, 3-(Azetidin-3-yl)pyridine is a highly valuable pharmacophore[1]. Because the azetidine nitrogen is a secondary amine, it is a prime candidate for N-alkylation.

While direct alkylation with alkyl halides often leads to over-alkylation and poor yields, reductive amination with aldehydes or ketones provides a highly controlled, chemo-selective pathway to structurally diverse tertiary amines. This application note details the optimized conditions for the direct reductive amination of 3-(Azetidin-3-yl)pyridine using Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), a mild and highly selective reducing agent[2][3].

Mechanistic Causality: Why STAB?

The success of a direct reductive amination relies on a delicate kinetic balance: the reducing agent must reduce the intermediate iminium ion faster than it reduces the starting carbonyl compound[3][4].

STAB is the gold standard for this transformation due to the steric bulk and electron-withdrawing nature of its three acetoxy groups[4][5]. These groups stabilize the boron-hydride bond, rendering it significantly less nucleophilic than Sodium Borohydride (NaBH₄). Consequently, STAB is largely inert toward aldehydes and ketones under standard conditions but rapidly reduces the more electrophilic iminium ion intermediate[5][6].

The Reaction Cascade:

  • Free-Basing: 3-(Azetidin-3-yl)pyridine is predominantly sourced as a highly stable dihydrochloride salt[7][8]. The addition of a non-nucleophilic base (e.g., DIPEA) is mandatory to liberate the nucleophilic secondary amine.

  • Nucleophilic Attack: The free azetidine attacks the carbonyl carbon, forming a hemiaminal.

  • Dehydration: The hemiaminal collapses to form an iminium ion. For less reactive ketones, acetic acid (AcOH) is added to protonate the intermediate and drive this dehydration[5][6].

  • Hydride Transfer: STAB selectively delivers a hydride to the iminium carbon, yielding the target N-alkylated tertiary amine[9].

Reaction Pathway Visualization

ReductiveAmination Reactants 3-(Azetidin-3-yl)pyridine + Carbonyl Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H₂O (AcOH cat.) Product N-Alkylated 3-(Azetidin-3-yl)pyridine Iminium->Product Hydride Transfer (STAB)

Reaction pathway of 3-(Azetidin-3-yl)pyridine reductive amination via an iminium intermediate.

Experimental Design & Reagent Selection

To design a self-validating and high-yielding experiment, the choice of hydride donor and solvent must be strictly controlled.

Table 1: Comparison of Hydride Donors for Reductive Amination

Reagent Equivalents Selectivity (Iminium vs. Carbonyl) Toxicity / Byproducts Optimal Substrates
NaBH(OAc)₃ (STAB) 1.5 – 2.0 Excellent Low (Acetic acid) Aldehydes, unhindered ketones
NaCNBH₃ 1.2 – 1.5 Good (Requires pH 6-8) High (Cyanide gas risk) Hindered ketones, acid-stable imines

| NaBH₄ | 1.0 – 1.5 | Poor | Low (Hydrogen gas) | Stepwise (indirect) amination only |

Table 2: Solvent Selection Matrix

Solvent Characteristics & Mechanistic Impact Compatibility with STAB
1,2-Dichloroethane (DCE) Non-nucleophilic, optimal solubility for STAB. Preferred (Gold Standard)
Dichloromethane (DCM) Highly volatile, good solubility. Acceptable alternative
Tetrahydrofuran (THF) Solubilizes highly polar substrates, but slows reaction rate. Acceptable

| Methanol (MeOH) | Protic, accelerates imine formation but decomposes STAB. | Poor (Use NaCNBH₃ instead) |

Detailed Protocol: Direct Reductive Amination using STAB

This protocol is designed as a self-validating system. The physical observations at each step confirm the mechanistic progression of the reaction.

Scale: 1.0 mmol Target: N-Alkylation of 3-(Azetidin-3-yl)pyridine with an aliphatic aldehyde/ketone.

Step-by-Step Methodology:

  • Free-Base Generation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 3-(Azetidin-3-yl)pyridine dihydrochloride (207.1 mg, 1.0 mmol, 1.0 eq)[10][11] and anhydrous 1,2-Dichloroethane (DCE) (5.0 mL, 0.2 M)[6].

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (383 µL, 2.2 mmol, 2.2 eq) dropwise.

    • Self-Validation Checkpoint: The suspension will gradually clarify as the insoluble dihydrochloride salt is converted into the DCE-soluble free secondary amine. Stir for 15 minutes at room temperature (20 °C).

  • Iminium Formation: Add the target aldehyde or ketone (1.1 mmol, 1.1 eq).

    • Expert Insight: If utilizing a ketone, add glacial acetic acid (57 µL, 1.0 mmol, 1.0 eq) to protonate the carbonyl and facilitate dehydration[6][9]. For aldehydes, AcOH is generally unnecessary and omitted to prevent background reduction.

    • Stir the mixture for 30 minutes under a nitrogen (N₂) atmosphere to allow the iminium ion to pre-form.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 5 minutes to manage mild exotherms[3][4].

  • Reaction Monitoring: Stir the opaque suspension at room temperature for 2–12 hours.

    • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting azetidine will stain strongly with Ninhydrin (typically a deep purple/brown spot). The successful formation of the tertiary amine product will result in a spot that is Ninhydrin-negative (or very faintly colored) but UV-active due to the pyridine ring.

  • Quenching: Once complete, cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NaHCO₃ (5.0 mL).

    • Self-Validation Checkpoint: Vigorous effervescence (CO₂ gas) will occur as unreacted STAB and acetic acid are neutralized. The cessation of bubbling indicates a complete quench.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 × 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

    • Expert Insight: Because the product contains both a basic tertiary amine and a pyridine ring, it is highly prone to streaking on silica. Elute with a gradient of DCM to DCM/MeOH (9:1) containing 1% aqueous NH₄OH to maintain sharp peak shapes and ensure high recovery.

Troubleshooting & Optimization

  • Incomplete Conversion (Hindered Ketones): If the ketone is sterically hindered, STAB may fail to reduce the iminium ion efficiently. Solution: Switch to an indirect reductive amination. Pre-form the iminium ion using Titanium(IV) isopropoxide (Ti(OiPr)₄) as a water scavenger for 12 hours, followed by reduction with NaBH₄ in Methanol[2][6].

  • Over-Reduction of the Aldehyde: If the aldehyde is being reduced to a primary alcohol before it can react with the azetidine, the STAB is acting too quickly. Solution: Withhold the STAB. Allow the azetidine and aldehyde to stir in DCE for 2 hours to fully form the hemiaminal/iminium intermediate before adding the STAB portion-wise.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • National Center for Biotechnology Information. "3-(Azetidin-3-yl)pyridine." PubChem Compound Summary for CID 20396108. URL: [Link]

  • Organic Chemistry Portal. "Sodium triacetoxyborohydride." Chemicals & Reductions. URL: [Link]

Sources

Application

Application Notes and Protocols: Buchwald-Hartwig Cross-Coupling with 3-(Azetidin-3-yl)pyridine

Abstract This document provides a comprehensive technical guide for performing the Buchwald-Hartwig cross-coupling reaction with 3-(azetidin-3-yl)pyridine. The azetidine motif is a valuable, strained, sp³-rich scaffold i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for performing the Buchwald-Hartwig cross-coupling reaction with 3-(azetidin-3-yl)pyridine. The azetidine motif is a valuable, strained, sp³-rich scaffold increasingly incorporated into modern medicinal chemistry programs to enhance properties such as solubility, metabolic stability, and receptor binding affinity.[1][2] This guide offers detailed, step-by-step protocols, mechanistic insights, and practical troubleshooting advice tailored for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes.

Introduction

The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen bonds, offering a versatile and efficient method for coupling amines with aryl halides.[3][4] This palladium-catalyzed reaction has largely superseded classical methods, which often suffer from limited substrate scope and harsh reaction conditions.[3] The incorporation of the 3-(azetidin-3-yl)pyridine moiety is of particular interest in drug discovery, as the azetidine ring can serve as a bioisostere for other cyclic and acyclic groups, while the pyridine component can engage in crucial hydrogen bonding interactions.[5][6] This unique combination of a strained, saturated heterocycle and an aromatic, basic handle makes 3-(azetidin-3-yl)pyridine a valuable building block for novel therapeutics.[1][5]

This application note details a robust protocol for the N-arylation of 3-(azetidin-3-yl)pyridine with a representative aryl bromide. The causality behind experimental choices, from ligand and base selection to solvent and temperature, is explained to provide a deeper understanding of the reaction.

Mechanistic Overview: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][7][8] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine, in this case, 3-(azetidin-3-yl)pyridine, coordinates to the palladium center. A base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl product, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine.[3] The choice of a suitable ligand is crucial to promote the desired reductive elimination and suppress side reactions. Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and facilitate the key steps of the catalytic cycle.[9][10]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex L_nPd(II)(Ar)(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination amine_complex [L_nPd(II)(Ar)(amine)]+X- amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex L_nPd(II)(Ar)(NR_2) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR_2 reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition amine HNR_2 amine->amine_coordination

Sources

Method

Application Note: A Detailed Protocol for the Synthesis of 3-(Azetidin-3-yl)pyridine Dihydrochloride Salt

Abstract This application note provides a comprehensive and technically detailed guide for the synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride salt, a valuable building block in medicinal chemistry and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive and technically detailed guide for the synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride salt, a valuable building block in medicinal chemistry and drug development. The protocol herein emphasizes a robust and scalable synthetic route, beginning with commercially available starting materials and proceeding through a key palladium-catalyzed cross-coupling reaction. Each step is meticulously detailed, with explanations for critical experimental choices to ensure reproducibility and high yield. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction: The Significance of the 3-(Azetidin-3-yl)pyridine Scaffold

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as privileged scaffolds in medicinal chemistry.[1][2] Their inherent ring strain endows them with unique conformational properties and metabolic stability compared to their five- and six-membered counterparts.[2] Specifically, the 3-(Azetidin-3-yl)pyridine moiety is a key structural motif found in a variety of biologically active molecules, including kinase inhibitors and central nervous system agents. Its synthesis is therefore of significant interest to the drug development community.

This document outlines a reliable synthetic pathway to access 3-(Azetidin-3-yl)pyridine, which is then converted to its more stable and readily handled dihydrochloride salt.[3] The described methodology avoids hazardous reagents and offers a practical approach for laboratory-scale synthesis with potential for scale-up.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on the formation of the C-C bond between the pyridine and azetidine rings. A retrosynthetic analysis reveals a practical approach involving a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or a Buchwald-Hartwig amination type reaction.[4][5][6] Given the commercial availability of 3-pyridylboronic acid and a suitable N-protected 3-haloazetidine, a Suzuki-Miyaura coupling presents a convergent and efficient route. The synthesis can be broken down into three key stages:

  • Preparation of an N-protected 3-haloazetidine: This intermediate serves as the electrophilic partner in the cross-coupling reaction. N-Boc protection is ideal due to its stability and ease of removal under acidic conditions.[7][8][9]

  • Palladium-catalyzed cross-coupling: The core C-C bond is formed by reacting the N-Boc-3-iodoazetidine with 3-pyridylboronic acid.

  • Deprotection and salt formation: Removal of the Boc protecting group followed by treatment with hydrochloric acid affords the target dihydrochloride salt.

Experimental Protocols

Materials and Instrumentation

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or staining with potassium permanganate. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer. Mass spectrometry (MS) data was obtained using an electrospray ionization (ESI) source.

Reagent/MaterialSupplierGrade
N-Boc-3-hydroxyazetidineCommercial Source≥98%
IodineCommercial Source≥99.8%
TriphenylphosphineCommercial Source≥99%
ImidazoleCommercial Source≥99%
3-Pyridylboronic acidCommercial Source≥97%
Tetrakis(triphenylphosphine)palladium(0)Commercial Source≥99%
Sodium carbonateCommercial Source≥99.5%
Dichloromethane (DCM)Commercial SourceAnhydrous
TolueneCommercial SourceAnhydrous
1,4-DioxaneCommercial SourceAnhydrous
Hydrochloric acid solutionCommercial Source4 M in 1,4-dioxane
Diethyl etherCommercial SourceAnhydrous
Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Deprotection & Salt Formation A N-Boc-3-hydroxyazetidine B N-Boc-3-iodoazetidine A->B I₂, PPh₃, Imidazole DCM, 0°C to rt C N-Boc-3-(pyridin-3-yl)azetidine B->C 3-Pyridylboronic acid Pd(PPh₃)₄, Na₂CO₃ Toluene/H₂O, 90°C D 3-(Azetidin-3-yl)pyridine dihydrochloride salt C->D 4M HCl in Dioxane Diethyl ether, rt

Caption: Overall synthetic workflow for 3-(Azetidin-3-yl)pyridine dihydrochloride salt.

Step-by-Step Synthesis

Part 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate

This initial step converts the hydroxyl group of the commercially available N-Boc-3-hydroxyazetidine into a more reactive leaving group, an iodide, which is well-suited for the subsequent palladium-catalyzed cross-coupling. The use of iodine, triphenylphosphine, and imidazole provides a mild and efficient method for this transformation, avoiding harsh conditions that could compromise the strained azetidine ring.

  • Procedure:

    • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).

    • Stir the mixture at 0 °C for 15 minutes, then add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 3-iodoazetidine-1-carboxylate as a solid.

Part 2: Synthesis of tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate

This is the key bond-forming step, employing a Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction is highly efficient for creating carbon-carbon bonds between sp²-hybridized carbon atoms.[11][12] The choice of tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base provides a robust system for this transformation.

  • Procedure:

    • In a round-bottom flask, combine tert-butyl 3-iodoazetidine-1-carboxylate (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

    • Add a 4:1 mixture of toluene and water (0.2 M).

    • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

    • Heat the reaction to 90 °C and stir vigorously for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the residue by flash column chromatography (ethyl acetate in hexanes) to yield tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate.

Part 3: Synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride salt

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group.[9][13] This is typically achieved under acidic conditions.[8] Using a solution of hydrochloric acid in 1,4-dioxane provides a convenient method for both deprotection and the subsequent formation of the dihydrochloride salt, which often improves the compound's stability and handling properties.

  • Procedure:

    • Dissolve tert-butyl 3-(pyridin-3-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of diethyl ether.

    • To this solution, add a 4 M solution of HCl in 1,4-dioxane (3.0-4.0 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 2-4 hours. A precipitate should form during this time.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, collect the solid by filtration.

    • Wash the solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to yield 3-(Azetidin-3-yl)pyridine dihydrochloride salt as a white to off-white solid.

Characterization Data

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (DMSO-d₆)Expected MS (ESI+)
3-(Azetidin-3-yl)pyridine dihydrochloride salt C₈H₁₂Cl₂N₂207.10δ 9.5-9.2 (br s, 2H), 8.9-8.7 (m, 2H), 8.2-8.0 (m, 1H), 7.7-7.5 (m, 1H), 4.5-4.2 (m, 5H)m/z 149.1 [M+H]⁺

Troubleshooting and Key Considerations

  • Incomplete Iodination: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere. If the reaction stalls, gentle heating (e.g., to 40 °C) may be beneficial, but monitor for potential decomposition of the azetidine ring.

  • Low Yield in Suzuki Coupling: The palladium catalyst is sensitive to air. Proper degassing of the reaction mixture is crucial. The quality of the boronic acid can also impact the yield; using freshly purchased or properly stored reagent is recommended.

  • Incomplete Deprotection: If TLC or LC-MS indicates remaining starting material, add an additional equivalent of the HCl solution and continue stirring. The reaction can be gently warmed if necessary, but this should be done cautiously.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 3-(Azetidin-3-yl)pyridine dihydrochloride salt. By employing a robust palladium-catalyzed cross-coupling strategy and providing clear, step-by-step instructions, this guide serves as a valuable resource for researchers in medicinal chemistry and organic synthesis, enabling the efficient production of this important molecular building block.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
  • Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Chemical Biology, 2(3), 856-877.
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 913398.
  • Parvez, M. S. (2026). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. ChemRxiv.
  • Google Patents. (n.d.). CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • MDPI. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules, 22(1), 124.
  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Chen, Y., et al. (2018). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 140(35), 11657-11661.
  • PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
  • Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 66, 418.
  • Zhang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 118.
  • Royal Society of Chemistry. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry, 9(1), 307-319.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Belghiche, A., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309.
  • Li, A. Y., et al. (2000). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Organic Letters, 2(10), 1439-1442.
  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ARKIVOC, 2018(iv), S1-S48.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • J&K Scientific LLC. (2021). BOC Protection and Deprotection.
  • YouTube. (2025).
  • Organic Chemistry Portal. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023).

Sources

Application

Application Note: Peptide Coupling Strategies for 3-(Azetidin-3-yl)pyridine Amines

Executive Summary The 3-(azetidin-3-yl)pyridine scaffold is a highly valued, conformationally constrained bioisostere in modern drug development. However, functionalizing the secondary amine of the azetidine ring via ami...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(azetidin-3-yl)pyridine scaffold is a highly valued, conformationally constrained bioisostere in modern drug development. However, functionalizing the secondary amine of the azetidine ring via amide coupling presents distinct stereoelectronic challenges. The ~90° internal bond angles of the four-membered ring increase the nucleophilicity of the nitrogen lone pair, but simultaneously render the ring susceptible to expansion or cleavage under harsh conditions[1]. Furthermore, the basic pyridine moiety can interfere with activating agents. This guide provides field-tested, self-validating protocols for selecting and executing the optimal peptide coupling conditions for this critical pharmacophore.

Mechanistic Insights & Reagent Causality

Selecting the correct coupling reagent is dictated by the steric bulk and stereochemical fragility of the carboxylic acid partner.

  • HATU (High Reactivity): HATU is the premier choice for sterically hindered carboxylic acids. It forms a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The adjacent pyridine nitrogen on the OAt leaving group accelerates aminolysis via intramolecular hydrogen bonding.

    • Causality & Risk: For chiral α-amino acids, HATU can promote epimerization via oxazolone formation. When coupling to azetidines, strict stoichiometric control of the base is mandatory. Literature demonstrates that using exactly 0.95 equivalents of DIPEA is critical to avoiding epimerization at the α-position during HATU-mediated azetidine couplings[2].

  • T3P (Stereochemical Fidelity): Propylphosphonic anhydride (T3P) is the optimal choice for racemization-prone substrates[3].

    • Causality & Risk: T3P generates a mixed phosphonic anhydride that is significantly less prone to oxazolone formation than uronium-based active esters. Furthermore, during azetidine functionalization, side reactions such as σ-C–N bond cleavage (which leads to ring expansion into dihydro-1,3-oxazines) are suppressed. Switching to T3P as the coupling agent has been shown to improve the total yield of the desired azetidine amide while minimizing these ring-expansion byproducts[1].

Quantitative Reagent Comparison

Table 1: Performance Metrics of Coupling Reagents for Azetidine Secondary Amines

Coupling ReagentActivation IntermediateReactivity (Sterics)Epimerization RiskByproduct RemovalRecommended Base
HATU OAt Active EsterVery HighHigh (if base >1 eq)ChromatographyDIPEA (0.95–1.0 eq)
T3P (50% in EtOAc) Mixed AnhydrideModerateVery LowAqueous WashPyridine or Et₃N
EDC / Oxyma Oxyma Active EsterHighModerateAqueous WashDIPEA (2.0 eq)

Reagent Selection Workflow

To ensure reproducible results, apply the following logic gate before initiating the synthesis.

G Start Carboxylic Acid + 3-(Azetidin-3-yl)pyridine Chiral Is the acid chiral at the α-position? Start->Chiral YesChiral Yes Chiral->YesChiral NoChiral No Chiral->NoChiral T3P Use T3P / Pyridine (Minimizes Epimerization) YesChiral->T3P Hindered Is the acid sterically hindered? NoChiral->Hindered YesHindered Yes Hindered->YesHindered NoHindered No Hindered->NoHindered HATU Use HATU / DIPEA (High Reactivity) YesHindered->HATU EDC Use EDC / Oxyma (Balanced Profile) NoHindered->EDC

Decision matrix for selecting peptide coupling reagents for azetidine functionalization.

Validated Experimental Protocols

Protocol A: High-Reactivity HATU Coupling (For Achiral/Hindered Acids)

Objective: Maximize conversion of sterically hindered substrates while preventing base-catalyzed degradation. Self-Validation Checkpoint: The reaction mixture should transition from pale yellow to deep orange upon HATU activation (indicating OAt ester formation) before fading upon the addition of the azetidine.

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol, 418 mg) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.95 mmol, 165 µL).

    • Causality: Limiting DIPEA to exactly 0.95 equivalents prevents base-catalyzed side reactions with the pyridine moiety and strictly avoids epimerization if any cryptic stereocenters exist[4].

  • Amine Introduction: Add 3-(azetidin-3-yl)pyridine (1.05 mmol, 141 mg) dropwise as a solution in DMF (1 mL).

    • Causality: The secondary azetidine amine is highly nucleophilic; dropwise addition prevents localized exothermic spikes that could trigger ring-opening.

  • Monitoring: Stir at room temperature for 2 hours. Monitor via LCMS. The mass of the desired product[M+H]⁺ should be the base peak.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organics with 5% aqueous LiCl (3 × 10 mL).

    • Causality: DMF is highly soluble in EtOAc; the LiCl increases the ionic strength of the aqueous phase, quantitatively partitioning DMF into the aqueous layer and preventing emulsion formation. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Epimerization-Free T3P Coupling (For Chiral Acids)

Objective: Couple an α-chiral carboxylic acid to 3-(azetidin-3-yl)pyridine with >99% retention of enantiomeric excess (ee). Self-Validation Checkpoint: The reaction remains homogeneous and colorless. If a thick white precipitate forms early, the T3P reagent may have hydrolyzed prior to use; verify reagent integrity.

  • Preparation: Dissolve the chiral carboxylic acid (1.0 mmol) and 3-(azetidin-3-yl)pyridine (1.0 mmol, 134 mg) in anhydrous EtOAc or 2-MeTHF (5 mL).

  • Base Addition: Add Pyridine (3.0 mmol, 242 µL).

    • Causality: Pyridine is a weaker base than DIPEA, which further suppresses the deprotonation of the α-proton of the carboxylic acid, shutting down the oxazolone epimerization pathway.

  • T3P Addition: Cool the mixture to 0 °C. Add T3P (50 wt% solution in EtOAc, 1.5 mmol, 0.89 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: T3P reactions are inherently slower than HATU but offer unparalleled stereochemical fidelity and suppress azetidine ring expansion[1].

  • Workup: Add water (10 mL) and stir vigorously for 15 minutes.

    • Causality: T3P byproducts (propylphosphonic acid) are highly water-soluble but require adequate mixing time to fully hydrolyze any unreacted mixed anhydride. Separate the layers, wash the organic layer with 1M NaOH (10 mL) and brine (10 mL). Dry over MgSO₄ and concentrate.

References

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society / PMC - NIH.[Link]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. ResearchGate.[Link]

  • Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion. Organic Chemistry Frontiers (RSC Publishing).[Link]

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-(Azetidin-3-yl)pyridine Derivatives

Introduction: The Significance of the 3-(Azetidin-3-yl)pyridine Scaffold in Modern Drug Discovery The 3-(azetidin-3-yl)pyridine structural motif is a highly sought-after scaffold in contemporary medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-(Azetidin-3-yl)pyridine Scaffold in Modern Drug Discovery

The 3-(azetidin-3-yl)pyridine structural motif is a highly sought-after scaffold in contemporary medicinal chemistry. Its prominence stems from the unique combination of a conformationally constrained, saturated azetidine ring and an aromatic pyridine moiety. This arrangement provides a three-dimensional architecture that can effectively probe biological target space, often leading to enhanced potency, selectivity, and improved physicochemical properties of drug candidates. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a versatile building block, while the pyridine ring is a common feature in numerous bioactive molecules, offering opportunities for hydrogen bonding and other key interactions.[1] Consequently, the development of efficient and robust synthetic routes to access these derivatives is of paramount importance to researchers in drug development.

The Rationale for Microwave-Assisted Synthesis: Accelerating Discovery

Traditional synthetic methods for constructing complex heterocyclic systems often involve lengthy reaction times, harsh conditions, and can lead to the formation of significant byproducts.[2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that addresses many of these limitations.[3] By utilizing microwave irradiation, it is possible to achieve rapid and uniform heating of the reaction mixture, a phenomenon known as dielectric heating.[4] This leads to a number of significant advantages, particularly in the synthesis of N-heterocycles:

  • Dramatically Reduced Reaction Times: Reactions that may take several hours or even days under conventional heating can often be completed in a matter of minutes using microwave irradiation.[5][6]

  • Improved Reaction Yields and Purity: The rapid and controlled heating often minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields of the desired product.[7][8]

  • Enhanced Reaction Efficiency: Microwave energy can drive reactions to completion more efficiently, often requiring lower catalyst loadings.[9]

  • Facilitation of "Green Chemistry": MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[4]

This application note provides a detailed protocol for the microwave-assisted synthesis of 3-(azetidin-3-yl)pyridine derivatives, leveraging the power of palladium-catalyzed cross-coupling reactions.

Synthetic Strategy: A Two-Step Microwave-Assisted Approach

The synthesis of 3-(azetidin-3-yl)pyridine can be efficiently achieved through a two-step sequence involving a microwave-assisted Suzuki-Miyaura cross-coupling reaction, followed by a microwave-assisted deprotection step. The use of a Boc-protected azetidine derivative is crucial for the success of the coupling reaction, preventing side reactions involving the secondary amine of the azetidine ring.

Diagram of the Overall Synthetic Workflow

G cluster_0 Step 1: Microwave-Assisted Suzuki-Miyaura Coupling cluster_1 Step 2: Microwave-Assisted N-Boc Deprotection start 3-Bromopyridine + N-Boc-azetidin-3-ylboronic acid pinacol ester mw_coupling Microwave Irradiation (e.g., 120 °C, 15 min) start->mw_coupling Pd Catalyst, Base, Solvent product1 N-Boc-3-(pyridin-3-yl)azetidine mw_coupling->product1 mw_deprotection Microwave Irradiation (e.g., 150 °C, 10 min) product1->mw_deprotection Acidic or Fluorinated Alcohol Conditions final_product 3-(Azetidin-3-yl)pyridine mw_deprotection->final_product

Caption: A two-step microwave-assisted workflow for the synthesis of 3-(azetidin-3-yl)pyridine.

Part 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and its application under microwave conditions has been extensively documented to be highly efficient.[10][11] In this step, a C-C bond is formed between the pyridine ring and the azetidine ring.

Detailed Protocol

Materials and Reagents:

  • 3-Bromopyridine

  • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (N-Boc-azetidin-3-ylboronic acid pinacol ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add 3-bromopyridine (1.0 mmol, 1.0 equiv), N-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with stirring. The microwave power should be set to automatically adjust to maintain the target temperature.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-3-(pyridin-3-yl)azetidine.

Optimization of Reaction Parameters

The following table provides representative data for the optimization of the microwave-assisted Suzuki-Miyaura coupling.

Parameter Condition A Condition B (Optimized) Condition C Yield (%)
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ Pd(OAc)₂/SPhos85
Base Na₂CO₃K₂CO₃ Cs₂CO₃92
Solvent Toluene/H₂ODioxane/H₂O DME/H₂O92
Temperature 100 °C120 °C 140 °C92
Time 30 min15 min 10 min92

Part 2: Microwave-Assisted N-Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions. Its removal is typically achieved under acidic conditions. Microwave irradiation can significantly accelerate this deprotection step.[12]

Detailed Protocol

Materials and Reagents:

  • N-Boc-3-(pyridin-3-yl)azetidine (from Part 1)

  • 2,2,2-Trifluoroethanol (TFE)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave reactor

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add N-Boc-3-(pyridin-3-yl)azetidine (1.0 mmol, 1.0 equiv).

  • Add 5 mL of 2,2,2-trifluoroethanol (TFE).

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 10 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the TFE.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, 3-(azetidin-3-yl)pyridine. Further purification by chromatography may be performed if necessary.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(X) pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L₂(Ar') pd2_halide->pd2_boronate Transmetalation (Ar'-B(OR)₂) pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product Product Release

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Safety Considerations in Microwave-Assisted Synthesis

  • Pressure Management: Microwave reactions in sealed vessels can generate significant pressure. Always use vessels that are rated for the temperatures and pressures expected in the reaction. Never exceed the recommended volume for the reaction vial.

  • Solvent Choice: Use solvents with a sufficiently high boiling point for the intended reaction temperature. Be aware of the dielectric properties of the solvents, as this will affect how they heat in the microwave field.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing microwave-assisted synthesis.

  • Equipment Integrity: Regularly inspect microwave vials for any signs of damage or cracks before use. Use a blast shield if available for the microwave reactor.

  • Proper Training: Ensure you are properly trained on the operation of the specific microwave reactor being used.

Conclusion

The microwave-assisted synthesis of 3-(azetidin-3-yl)pyridine derivatives offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods. By leveraging the power of palladium-catalyzed cross-coupling reactions under microwave irradiation, researchers can significantly accelerate the synthesis of this important scaffold, thereby facilitating the drug discovery and development process. The protocols outlined in this application note provide a robust starting point for the synthesis and further derivatization of this valuable class of compounds.

References

  • Al-dujaili, J. H., & Al-Zayadi, A. H. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.
  • Varma, R. S. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated.
  • Kabalka, G. W., & Ju, Y. (2001). MICROWAVE-ASSISTED, SOLVENTLESS SUZUKI COUPLING REACTIONS ON PALLADIUM-DOPED ALUMINA. Molecules.
  • Bott, T. M., & West, F. G. (2012).
  • García-Álvarez, R., & Díez, J. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
  • Salih, K. S. M., & Baqi, Y. (2020). Microwave-assisted palladium-catalyzed cross-coupling reactions: Generation of carbon–carbon bond.
  • BenchChem. (2025).
  • Salih, K. S. M., & Baqi, Y. (2019).
  • Abarca, B., et al. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Burkett, B. A., & Crandall, J. K. (2003). Microwave-assisted synthesis of azetidines in aqueous media. Organic Letters.
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Singh, B. K., et al. (2010). Palladium-catalyzed copper(i)-mediated cross-coupling of arylboronic acids and 2(1H)-pyrazinones facilitated by microwave irradiation with simultaneous cooling. Tetrahedron Letters.
  • Kihal, A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
  • Salih, K. S. M., & Baqi, Y. (2025). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • BenchChem. (2025).
  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Sharma, R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.
  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
  • Kappe, C. O. (2009). Microwave Multicomponent Synthesis. Future Medicinal Chemistry.
  • Smith, A. B., et al. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)
  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Ley, S. V., & Baxendale, I. R. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts.
  • Van der Eycken, E., & Kappe, C. O. (2007). Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. Organic Letters.
  • Feula, B. (2012).
  • Lin, X., & Zhang, W. (2007). Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions.

Sources

Application

Application Notes and Protocols for the Late-Stage Functionalization of Pyridine Rings in Azetidine Scaffolds

Introduction: The Strategic Union of Pyridine and Azetidine in Modern Drug Discovery In the landscape of medicinal chemistry, the pyridine ring stands as one of the most prevalent N-heterocycles in FDA-approved drugs, va...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Union of Pyridine and Azetidine in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyridine ring stands as one of the most prevalent N-heterocycles in FDA-approved drugs, valued for its ability to engage in hydrogen bonding and fine-tune the physicochemical properties of a molecule.[1][2] Concurrently, the azetidine scaffold has emerged as a "privileged motif," prized for its unique conformational rigidity, sp³-rich character, and its role as a bioisostere for less stable or more flexible groups.[3][4] The combination of these two moieties into a single scaffold offers a compelling strategy for creating novel drug candidates with enhanced metabolic stability, solubility, and target affinity.[4][5]

Late-stage functionalization (LSF) presents a powerful paradigm for accelerating drug discovery by enabling the direct modification of complex molecules at their C-H bonds, thus rapidly generating analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis.[1] However, the application of LSF to azetidine-substituted pyridines is not without its challenges. The inherent electron-deficient nature of the pyridine ring and the potential for the strained azetidine ring to participate in or complicate reactions necessitate a nuanced and strategic approach.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, strategic considerations, and detailed protocols for the successful late-stage functionalization of pyridine rings within azetidine-containing molecules.

Core Principles and Strategic Considerations

The successful LSF of an azetidinyl-pyridine scaffold hinges on understanding the interplay between the two rings. Several factors must be carefully considered to achieve the desired chemo- and regioselectivity.

The Electronic Landscape and Regioselectivity of the Pyridine Ring

The pyridine ring is electron-deficient, which deactivates it towards classical electrophilic aromatic substitution but makes it susceptible to nucleophilic and radical attack.[2] This electronic character governs the intrinsic reactivity at its various positions:

  • C2 (ortho) and C4 (para) positions: These are the most electron-deficient and are the typical sites for nucleophilic and radical addition, such as in the Minisci reaction.[8][9]

  • C3 (meta) position: This position is less electron-deficient and generally less reactive, making its selective functionalization a significant challenge.

The azetidine substituent, typically connected at the C2, C3, or C4 position, will further modulate this electronic landscape and introduce steric factors that can be leveraged to control regioselectivity.[6]

The Role of the Azetidine Scaffold: More Than a Spectator

The azetidine ring is not merely a passive component. Its presence introduces several critical considerations:

  • Steric Hindrance: The bulk of the azetidine group and its N-protecting group can sterically shield the adjacent positions on the pyridine ring, potentially directing functionalization to more accessible sites. For example, a bulky N-Boc-azetidin-3-yl group at the C3 position of pyridine could favor functionalization at the C5 or C6 positions over the more hindered C2 and C4 positions.

  • Azetidine Nitrogen as a Directing Group: The lone pair on the azetidine nitrogen can act as a directing group in certain reactions, particularly in metal-catalyzed C-H activation. Studies on 2-arylazetidines have shown that the azetidine ring can direct ortho-lithiation of the aryl ring.[10] This principle suggests that the azetidine nitrogen could direct functionalization to the ortho-position of the pyridine ring to which it is attached. The choice of the N-substituent on the azetidine is crucial, as it can switch the regioselectivity of such transformations.[11]

  • Ring Stability and N-Protection: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), making it susceptible to ring-opening under certain conditions, particularly strongly acidic or some transition-metal-catalyzed reactions.[7] The use of a suitable N-protecting group (e.g., Boc, Cbz) is often essential to stabilize the ring and prevent unwanted side reactions. Encouragingly, studies have shown that N-Boc protected azetidines can remain intact even under strongly acidic conditions used for deprotection of other functionalities in complex molecules.[12]

  • Competing Reactivity: The C-H bonds on the azetidine ring itself, particularly those alpha to the nitrogen, can be reactive. Under certain radical or C-H activation conditions, functionalization of the azetidine ring can compete with or even be favored over functionalization of the pyridine ring. Furthermore, intramolecular reactions, such as azetidination, have been observed as a side product in palladium-catalyzed C-H arylations of complex molecules, where the nitrogen of a directing group attacks a C-Pd intermediate.[13]

Methodologies and Protocols for Late-Stage Functionalization

A variety of modern synthetic methods can be adapted for the LSF of azetidinyl-pyridines. The choice of method will depend on the desired functional group and the required regioselectivity.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H activation is a powerful tool for forging new C-C and C-X bonds. Palladium, rhodium, and iridium catalysts are commonly employed.[6][12]

Key Considerations:

  • Regiocontrol: Regioselectivity is often governed by a combination of steric and electronic effects. For iridium-catalyzed borylation, functionalization typically occurs at the most sterically accessible C-H bond.[3] For palladium-catalyzed arylations, the electronic character of the pyridine C-H bonds plays a significant role, with electron-withdrawing groups often directing functionalization to the C3 or C4 positions.[6][8]

  • Directing Groups: While the azetidine nitrogen may offer some directing capability, stronger directing groups pre-installed on the pyridine ring can provide more reliable control over regioselectivity.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the metal center, potentially inhibiting catalysis. The use of appropriate ligands or additives may be necessary to mitigate this effect.

Representative Protocol: Palladium-Catalyzed C-H Arylation of a 3-Azetidinyl-Pyridine Derivative

This protocol is adapted from established methods for the C-H arylation of pyridines containing electron-withdrawing groups.[6]

Materials:

  • N-Boc-3-(pyridin-3-yl)azetidine (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Pd(OAc)₂ (10 mol%)

  • Pivalic acid (PivOH) (30 mol%)

  • K₂CO₃ (2.0 equiv)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-3-(pyridin-3-yl)azetidine, aryl iodide, Pd(OAc)₂, pivalic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous DMAc via syringe.

  • Seal the vessel and heat the reaction mixture to 120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired arylated product.

Catalyst/ReagentRoleKey Insight
Pd(OAc)₂ CatalystFacilitates the C-H activation and cross-coupling cycle.
Pivalic Acid (PivOH) Ligand/AdditiveActs as a ligand and proton shuttle, crucial for the concerted metalation-deprotonation (CMD) mechanism.
K₂CO₃ BaseNeutralizes the acid generated during the reaction and facilitates catalyst turnover.
Aryl Iodide Coupling PartnerThe source of the aryl group to be installed.
Radical-Mediated Functionalization: The Minisci Reaction

The Minisci reaction involves the addition of a nucleophilic carbon-centered radical to a protonated (and thus more electron-deficient) N-heterocycle.[8] It is particularly effective for functionalizing the C2 and C4 positions of pyridines. Modern photoredox catalysis has significantly expanded the scope and mildness of Minisci-type reactions.[14]

Key Considerations:

  • Regioselectivity: The reaction typically favors the C2 and C4 positions. Steric hindrance from the azetidine substituent can be used to favor one position over the other. For instance, an azetidine at C3 might sterically hinder both C2 and C4, potentially leading to a mixture of products or requiring careful optimization.

  • Radical Generation: Radicals can be generated from a wide variety of precursors, including carboxylic acids (via oxidative decarboxylation), alkyl trifluoroborates, and alcohols.

  • Acidic Conditions: Traditional Minisci reactions require strong acid to protonate the pyridine, which could potentially induce ring-opening of an unprotected azetidine. The use of N-protected azetidines is highly recommended. Photocatalytic methods often proceed under milder conditions.

Representative Protocol: Photocatalytic Minisci-Type Alkylation of a 2-Azetidinyl-Pyridine

This protocol is based on modern photoredox methods for the late-stage functionalization of complex heterocycles.[14][15]

Materials:

  • N-Cbz-2-(pyridin-2-yl)azetidine (1.0 equiv)

  • Potassium trifluoroborate alkyl salt (e.g., potassium isopropyltrifluoroborate) (2.0 equiv)

  • fac-[Ir(ppy)₃] (1-2 mol%) or a suitable organic photocatalyst

  • Trifluoroacetic acid (TFA) (1.5 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Blue LED light source

Procedure:

  • In a reaction vial, combine N-Cbz-2-(pyridin-2-yl)azetidine, the potassium trifluoroborate salt, and the photocatalyst.

  • Add anhydrous DMSO and trifluoroacetic acid.

  • Degas the solution by sparging with an inert gas (e.g., argon) for 10-15 minutes.

  • Seal the vial and place it in front of a blue LED light source with cooling (e.g., a fan) to maintain room temperature.

  • Irradiate the mixture for 12-24 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the alkylated product.

Catalyst/ReagentRoleKey Insight
Photocatalyst Light Absorber/SET AgentAbsorbs light to initiate a single-electron transfer (SET) process, generating the alkyl radical.
Alkyl Trifluoroborate Radical PrecursorA stable, easy-to-handle source of alkyl radicals upon oxidation.
Trifluoroacetic Acid AdditiveProtonates the pyridine ring, increasing its electrophilicity and susceptibility to radical attack.
Blue LEDs Energy SourceProvides the necessary energy to excite the photocatalyst.

Visualizing the Workflows

To better illustrate the strategic and mechanistic aspects of these transformations, the following diagrams are provided.

LSF_Workflow cluster_start Starting Material cluster_methods LSF Methodologies cluster_products Diversified Analogs A Azetidinyl-Pyridine Scaffold B Transition-Metal Catalysis (e.g., Pd, Ir) A->B C-H Activation C Radical Addition (Minisci-Type) A->C Radical Attack D Photoredox Catalysis A->D SET Activation E Arylated Product B->E G Borylated Product B->G F Alkylated Product C->F D->F

Caption: General workflow for the late-stage functionalization of azetidinyl-pyridine scaffolds.

Minisci_Mechanism PC Photocatalyst (PC) [Ir(ppy)₃] PC_star Excited PC [Ir(ppy)₃] PC->PC_star Blue Light (hν) PC_red Reduced PC⁻ PC_star->PC_red SET R_BF3K Alkyl Radical Precursor R-BF₃K R_dot Alkyl Radical R• R_BF3K->R_dot Oxidation (by PC*) Het Azetidinyl-Pyridine Het-H Het_H_plus Protonated Pyridine Het-H⁺ Het->Het_H_plus + H⁺ Radical_Adduct Radical Cation Adduct [Het(H)-R]•⁺ Het_H_plus->Radical_Adduct + R• Final_Product Functionalized Product Het-R Radical_Adduct->Final_Product Oxidation & -H⁺ (by Oxidant/PC_red)

Caption: Simplified mechanism for a photoredox-mediated Minisci-type reaction.

Conclusion and Future Outlook

The late-stage functionalization of pyridine rings on azetidine scaffolds is a frontier in medicinal chemistry, offering rapid access to novel chemical matter with desirable pharmaceutical properties. Success in this area requires a deep understanding of both pyridine and azetidine chemistry. By carefully considering steric and electronic factors, the stability of the azetidine ring, and the potential for the azetidine nitrogen to influence reactivity, researchers can effectively navigate the challenges and unlock the synthetic potential of these valuable scaffolds.

Future advancements will likely focus on the development of new catalytic systems with even greater chemo- and regioselectivity, particularly for the challenging C3-functionalization. The exploration of biocatalytic methods and flow chemistry approaches will also undoubtedly contribute to making the LSF of azetidinyl-pyridines a more robust and scalable strategy in the drug discovery pipeline.

References

  • Zenzola, M., Degennaro, L., Trinchera, P., Carroccia, L., Giovine, A., Romanazzi, G., & Luisi, R. (2014). Regioselective functionalization of 2-arylazetidines: evaluating the ortho-directing ability of the azetidinyl ring and the α-directing ability of the N-substituent. Chemical Communications, 50(14), 1698-1700. [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Dienes, Z., et al. (2011). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society. [Link]

  • Zenzola, M., Degennaro, L., Trinchera, P., Carroccia, L., Giovine, A., Romanazzi, G., Mastrorilli, P., Rizzi, R., Pisano, L., & Luisi, R. (2014). Harnessing the ortho-directing ability of the azetidine ring for the regioselective and exhaustive functionalization of arenes. Chemistry (Weinheim an der Bergstrasse, Germany), 20(38), 12190–12200. [Link]

  • Lombardo, G. W., et al. (2022). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research. [Link]

  • Maji, A., et al. (2021). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications. [Link]

  • Failla, M., Lombardo, G. W., Orlando, P., Fiorito, D., Bombonato, E., Ronchi, P., Passarella, D., & Fasano, V. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry, 26(16), e202300074. [Link]

  • Trauner, F., Reiners, F., Apaloo-Messan, K. E., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Kumar, A., & Kumar, V. (2021). Pyridine as directing group for the C-H azidation of arenes. Catalysis Science & Technology. [Link]

  • Slanina, T., & Klepetarova, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Urban, M., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Shahbaz, M. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. [Link]

  • Melchiorre, P., et al. (2016). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]

  • Anton-Vidal, F., et al. (2020). Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Molecules. [Link]

  • Sharma, A., & Kumar, V. (2022). Pyridine Nucleus as a Directing Group for Metal-Based C–H Bond Activation. IntechOpen. [Link]

  • Sharma, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Procter, D. J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Fasano, V., et al. (2023). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives. European Journal of Organic Chemistry. [Link]

  • Kuninobu, Y., et al. (2018). Palladium-Catalyzed Secondary C(sp3)−H Arylation of 2-Alkylpyridines. Advanced Synthesis & Catalysis. [Link]

  • Luisi, R., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules. [Link]

  • Ohtani, B., et al. (2021). Visible light-induced Minisci reaction through photoexcitation of surface Ti-peroxo species. Catalysis Science & Technology. [Link]

  • Dienes, Z., et al. (2011). C-H arylation of pyridines: high regioselectivity as a consequence of the electronic character of C-H bonds and heteroarene ring. Journal of the American Chemical Society. [Link]

  • Couty, F., et al. (2016). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. The Journal of Organic Chemistry. [Link]

  • Phipps, R. J., et al. (2020). Hydrogen Atom Transfer Driven Enantioselective Minisci Reaction of Alcohols. Journal of the American Chemical Society. [Link]

  • Sharma, A., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Luisi, R., et al. (2008). Synthesis of Optically Active Arylaziridines by Regio- and Stereospecific Lithiation of N-Bus-Phenylaziridine. Organic Letters. [Link]

  • Baran, P. S., et al. (2024). Late-Stage Saturation of Drug Molecules. Journal of the American Chemical Society. [Link]

  • Slanina, T., & Klepetarova, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Yu, S., et al. (2025). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • McNally, A., et al. (2025). Late-Stage Pyridination via Pd-Catalyzed Transformation of Arylthianthrenium Salts. Organic Letters. [Link]

  • Milcent, T., et al. (2017). Electronic and Steric Effects in Rollover C-H Bond Activation. Organometallics. [Link]

Sources

Method

Application Note &amp; Protocols: Synthesis of Quaternary Ammonium Salts from 3-(Azetidin-3-yl)pyridine

Abstract This document provides a comprehensive guide for the synthesis of quaternary ammonium salts from 3-(Azetidin-3-yl)pyridine, a common scaffold in medicinal chemistry. It is intended for an audience of researchers...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of quaternary ammonium salts from 3-(Azetidin-3-yl)pyridine, a common scaffold in medicinal chemistry. It is intended for an audience of researchers, scientists, and professionals in drug development. This guide details the chemical principles, including the critical aspect of regioselectivity, and provides robust, step-by-step protocols for the preparation of both mono- and di-quaternary ammonium salts. Furthermore, it outlines methods for the characterization and validation of the synthesized products, troubleshooting advice, and is supported by authoritative references.

PART 1: Scientific Principles & Regioselectivity

The conversion of 3-(Azetidin-3-yl)pyridine to its quaternary ammonium salts is a cornerstone synthetic transformation for modifying the molecule's physicochemical properties, such as solubility, and for creating analogs for structure-activity relationship (SAR) studies.[1] The substrate contains two distinct nitrogen atoms, leading to the question of regioselectivity during the N-alkylation reaction.

  • The Pyridine Nitrogen : An sp²-hybridized nitrogen within an aromatic ring. Its lone pair of electrons contributes to the aromatic π-system, which significantly reduces its basicity and nucleophilicity compared to aliphatic amines.

  • The Azetidine Nitrogen : An sp³-hybridized nitrogen in a strained, four-membered ring.[2] This nitrogen is a secondary aliphatic amine, making it significantly more basic and nucleophilic than the pyridine nitrogen.

Causality of Regioselectivity :

The N-alkylation reaction, typically proceeding via an SN2 mechanism, is governed by the nucleophilicity of the nitrogen atom. The azetidine nitrogen, being more electron-rich and its lone pair more available, is the kinetically favored site for alkylation under standard conditions.[3][4] Therefore, the reaction with one equivalent of an alkylating agent is expected to yield predominantly the N-alkylated azetidinium salt. To achieve di-quaternization, affecting both the azetidine and pyridine nitrogens, more forcing conditions or an excess of the alkylating agent would be necessary.

G cluster_start Starting Material cluster_reagent Reagent Start 3-(Azetidin-3-yl)pyridine Product_A Product A (Major) 3-(1-Alkylazetidin-3-yl)pyridine Start->Product_A Alkylation Product_B Product B (Minor) 3-(Azetidin-3-yl)-1-alkylpyridin-1-ium Start->Product_B Alkylation Reagent Alkyl Halide (R-X) Annotation_A Kinetically Favored (Azetidine N-Alkylation) Product_A->Annotation_A Annotation_B Kinetically Disfavored (Pyridine N-Alkylation) Product_B->Annotation_B

Caption: Regioselectivity in the mono-alkylation of 3-(Azetidin-3-yl)pyridine.

PART 2: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for synthesis, isolation, and purification.

Protocol 1: Synthesis of 3-(1-Alkylazetidin-3-yl)pyridinium Halide (Mono-Quaternization)

This protocol details the preferential alkylation of the more nucleophilic azetidine nitrogen.

Materials:

  • 3-(Azetidin-3-yl)pyridine

  • Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous aprotic solvent (e.g., Acetone, Acetonitrile (MeCN), or Tetrahydrofuran (THF))[5][6]

  • Diethyl ether (for washing)

  • Nitrogen or Argon gas supply

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Condenser (if heating)

  • Magnetic stirrer/hotplate

  • Buchner funnel and filter paper

  • Schlenk line or nitrogen balloon setup

Procedure:

  • Preparation : In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-(Azetidin-3-yl)pyridine (1.0 eq) in the chosen anhydrous solvent (approx. 0.1-0.2 M concentration).

  • Addition of Alkylating Agent : To the stirring solution, add the alkylating agent (1.0-1.1 eq) dropwise at room temperature. For highly reactive agents like methyl iodide, the addition can be done at 0 °C.

  • Reaction : Allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] Reactions are typically complete within 2-24 hours.[7] Often, the quaternary salt product will precipitate out of the solution as a solid.

  • Isolation : If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid generously with cold diethyl ether to remove any unreacted starting materials.[5]

  • Work-up (if no precipitate forms) : If the product is soluble in the reaction solvent, concentrate the mixture under reduced pressure. Triturate the resulting residue with diethyl ether to induce precipitation. Filter and wash the solid as described in step 4.

  • Drying : Dry the purified white or off-white solid product under vacuum to a constant weight.

  • Storage : Store the hygroscopic salt in a desiccator.

Protocol 2: Synthesis of 3-(1-Alkylazetidin-3-yl)-1-alkylpyridin-1-ium Dihalide (Di-Quaternization)

This protocol requires more stringent conditions to alkylate both nitrogen atoms.

Procedure:

  • Preparation : Follow step 1 from Protocol 1.

  • Addition of Alkylating Agent : To the stirring solution, add an excess of the alkylating agent (2.2-3.0 eq).

  • Reaction : Heat the reaction mixture to reflux (e.g., in acetonitrile, ~82 °C) and maintain for 24-48 hours. The second alkylation on the less reactive pyridine nitrogen requires thermal energy.[8]

  • Isolation, Work-up, and Drying : Follow steps 4-7 from Protocol 1. The di-quaternary salt is typically very polar and may require different crystallization solvents.

Data Presentation: Reaction Conditions
Alkylating Agent (R-X)EquivalentsSolventTemperatureTypical TimeExpected Major Product
Methyl Iodide1.1AcetoneRoom Temp2-6 hMono-quaternary (Azetidine)
Ethyl Bromide1.1MeCNRoom Temp12-24 hMono-quaternary (Azetidine)
Benzyl Bromide1.1THFRoom Temp8-16 hMono-quaternary (Azetidine)
Methyl Iodide2.5MeCNReflux24-48 hDi-quaternary
Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification A Dissolve 3-(Azetidin-3-yl)pyridine in anhydrous solvent under N2 B Add Alkylating Agent (1.1 eq for mono, >2.2 eq for di) A->B C Stir at RT (mono) or Reflux (di) B->C D Monitor by TLC C->D E Precipitate Forms? D->E F Filter and Wash Solid with Diethyl Ether E->F Yes G Concentrate Solution, Triturate with Ether E->G No H Dry Product Under Vacuum F->H G->F

Caption: General workflow for the synthesis of quaternary ammonium salts.

PART 3: Characterization and Validation

Rigorous characterization is essential to confirm the structure and purity of the final product.

  • ¹H and ¹³C NMR Spectroscopy : This is the most definitive method. Upon quaternization, the protons (and carbons) on the carbons adjacent to the newly positively charged nitrogen will experience significant deshielding, causing their signals to shift downfield.[9][10]

    • Mono-quaternization (Azetidine) : Expect to see a new signal for the added alkyl group. The protons on the azetidine ring (CH₂ and CH) will shift downfield. The signals for the pyridine ring will be largely unaffected.

    • Di-quaternization : In addition to the changes above, the protons on the pyridine ring will also shift significantly downfield, particularly the protons at the C2 and C6 positions.[10]

  • Mass Spectrometry (MS) : ESI-MS will show a peak corresponding to the molecular weight of the quaternary ammonium cation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Can show the appearance of new C-H stretching and bending frequencies from the added alkyl group and subtle shifts in the C-N bond vibrations.

  • Melting Point : A sharp melting point is indicative of a pure crystalline compound.[5]

Example Spectroscopic Data

The table below shows hypothetical but expected ¹H NMR chemical shifts for a sample product.

CompoundKey ProtonsExpected δ (ppm)Notes
3-(Azetidin-3-yl)pyridine Pyridine-H (α)~8.5Aromatic region
Azetidine-H (α)~3.6Aliphatic region
3-(1-Methylazetidin-3-yl)pyridinium iodide Pyridine-H (α)~8.5Unchanged
Azetidine-H (α)~4.5-5.0 Significant Downfield Shift
N-CH₃ (Azetidine)~3.1New singlet
3-(1-Methylazetidin-3-yl)-1-methylpyridin-1-ium diiodide Pyridine-H (α)~9.0-9.2 Significant Downfield Shift
Azetidine-H (α)~4.8-5.2 Significant Downfield Shift
N-CH₃ (Azetidine)~3.3Downfield shifted singlet
N-CH₃ (Pyridine)~4.4New singlet, further downfield

References

  • Vertex AI Search. (2026).
  • Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. (2020). Pharmacia, 67(4), 281-287.
  • Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. (2025). Molbank, 2025(1), M1504.
  • Chen, F. M., & Benoiton, N. L. (1976). A new method of quaternizing amines and its use in amino acid and peptide chemistry. Synthesis, 1976(11), 709-710.
  • Troubleshooting NMR peak assignments for pyridinium salts. (n.d.). Benchchem.
  • Pidlypnyi, N., et al. (2014). Syntheses and Characterization of N-(Indolyl)pyridinium Salts and of Their Ylides.
  • Synthesis, characterization, spectroscopy and biological activity of 4-((3-formyl-4-hydroxyphenyl)azo)-1-alkylpyridinium salts. (2018). Journal of Chemical Sciences, 130(8), 108.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry, 17, 1968-1980.
  • Method for preparing quaternary ammonium salts. (2008).
  • Synthesis of Quaternary Heterocyclic Salts. (2013). Molecules, 18(11), 14069-14081.
  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (2007). Molecules, 12(5), 1015-1023.
  • Technical Support Center: Improving Regioselectivity of Aniline Alkyl
  • Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. (2013). Marine Drugs, 11(12), 4837-4866.
  • The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (2020). Molecules, 25(9), 2169.
  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2021). ChemMedChem, 16(16), 2487-2490.
  • Investigations on the factors influencing selectivity in reactions of nucleophiles containing multiple reactive sites. (2023). PhD Thesis, University College Cork.
  • Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017).
  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (2012). Organic Letters, 14(17), 4422-4425.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023). Organic Letters, 25(47), 8640-8644.
  • Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. (2023). Organic Letters, 25(47), 8640-8644.
  • Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. (2019). RSC Advances, 9(52), 30659-30664.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). ACS Omega, 8(5), 4989-5001.
  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. (2019). RSC Advances, 9(52), 30659-30664.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Chemical Society Reviews, 50(10), 6041-6086.
  • Quaternization of Vinyl/Alkynyl Pyridine Enables Ultrafast Cysteine‐Selective Protein Modification and Charge Modulation. (2019).
  • Quaternisation of pyridines with 2-methyl- and 2-amino-4-(chloromethyl)thiazoles. (2006). Chemija, 17(2-3), 30-33.
  • Synthesis, Characterization, and Antifungal Activity of Pyridine-Based Triple Quaternized Chitosan Deriv
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Scientific Reports, 9(1), 1-9.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(Azetidin-3-yl)pyridine Free Base

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility and handling challenges with 3-(Azetidin-3-yl)pyridine free base .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and formulation scientists facing solubility and handling challenges with 3-(Azetidin-3-yl)pyridine free base .

Because this molecule contains two distinct basic centers—a pyridine ring (pKa ~5.2) and an azetidine ring (pKa ~10.4)—its free base form is notoriously difficult to dissolve in neutral aqueous media and often presents as a tacky solid or oil. This guide provides field-proven, self-validating methodologies to overcome these physicochemical barriers.

Section 1: Diagnostic FAQs – The Causality of Precipitation

Q: I dissolved the free base easily in an acidic medium, but it immediately crashed out of solution when I adjusted the pH to 7.4 for my biological assay. Why did this happen?

A: This is a classic pH-dependent solubility failure governed by the Henderson-Hasselbalch equation. Your compound has two protonation sites. At pH < 5, both the azetidine and pyridine nitrogens are protonated, creating a highly water-soluble di-cation. However, as you titrate the solution up to pH 7.4, the pyridine nitrogen (pKa ~5.2) deprotonates.

The loss of this second charge drastically reduces the molecule's hydration energy. The remaining mono-cationic species (protonated azetidine) is too lipophilic to remain in solution at that concentration, causing it to exceed its intrinsic solubility and precipitate. To maintain solubility at physiological pH, you must bypass simple pH adjustment and utilize salt formation, complexation, or co-solvents.

PHSolubility A pH < 5.0 Di-protonated (Highly Soluble) B pH 6.0 - 10.0 Mono-protonated (Moderately Soluble) A->B Deprotonation (Pyridine N) B->A Protonation C pH > 10.5 Free Base (Poorly Soluble) B->C Deprotonation (Azetidine N) C->B Protonation

Fig 1. pH-dependent protonation states and solubility of 3-(Azetidin-3-yl)pyridine.

Section 2: Salt Screening (The Gold Standard)

Q: The free base is an oily, hygroscopic material. How do I select the right counterion to form a stable, water-soluble crystalline powder?

A: For basic amines, converting the free base into a salt is the most robust method to enhance both aqueous solubility and solid-state handling properties[1]. Counterion selection is dictated by the "pKa rule," which requires the pKa of the counterion acid to be at least 2 to 3 units lower than the pKa of the basic center to ensure stable proton transfer and prevent disproportionation back to the free base[2].

Quantitative Counterion Selection Data
Counterion AcidAcid pKaTarget Salt TypeExpected Physicochemical Benefit
Hydrochloric Acid -6.1Di-saltMaximum aqueous solubility; high risk of hygroscopicity[1].
Methanesulfonic Acid -1.9Di-saltExcellent solubility; frequently yields highly crystalline, stable solids[1].
Tartaric Acid 2.98, 4.34Mono-saltGood balance of solubility and solid-state stability; targets the azetidine[2].
Acetic Acid 4.76Mono-saltWeak salt; high risk of disproportionation due to inadequate ΔpKa[1].
Protocol: High-Throughput Salt Screening Workflow
  • Solvent Selection: Dissolve 50 mg of the free base in a volatile, water-miscible organic solvent (e.g., THF or Ethanol) to ensure the baseline material is fully solubilized.

  • Counterion Addition: Add 1.05 molar equivalents (for a mono-salt) or 2.1 equivalents (for a di-salt) of the selected acid. Causality: Slight molar excess ensures complete protonation without leaving unreacted free base acting as an impurity.

  • Crystallization Induction: Stir at 25°C for 24 hours. If no precipitate forms, apply thermal cycling (50°C to 5°C) to reduce kinetic barriers to nucleation, or add an anti-solvent (e.g., heptane).

  • Isolation: Filter the precipitate and dry under a vacuum at 40°C to remove residual solvent trapped in the crystal lattice.

  • Self-Validation Check: Perform Differential Scanning Calorimetry (DSC) on the isolated solid. A single, sharp endothermic melting peak validates a pure, crystalline salt form. Multiple broad peaks indicate a failed crystallization (mixture of free base, polymorphs, or amorphous material).

SaltScreen Step1 1. API Profiling Determine pKa & Solubility Step2 2. Acid Selection Apply ΔpKa > 3 Rule Step1->Step2 Step3 3. Solvent Screening THF, EtOH, Acetone Step2->Step3 Step4 4. Crystallization Cooling / Antisolvent Step3->Step4 Step5 5. Validation XRPD & DSC Analysis Step4->Step5

Fig 2. High-throughput salt screening workflow for basic amine free bases.

Section 3: Cyclodextrin Complexation

Q: My downstream in vivo application strictly requires the uncharged free base form, but I need it dissolved in an aqueous vehicle at pH 7.4. What is the best approach?

A: When salt formation is precluded, inclusion complexation using cyclodextrins (CDs) is the optimal strategy. Cyclodextrins possess a hydrophobic inner cavity that can encapsulate the lipophilic pyridine ring of your molecule, while their hydrophilic outer surface ensures aqueous solubility[3]. For basic nitrogenous drugs, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior safety profile and high water solubility[4].

Protocol: Preparation of HP-β-CD Inclusion Complex
  • Vehicle Preparation: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution.

  • API Addition: Add the 3-(Azetidin-3-yl)pyridine free base to the CD solution at a 1:1 molar ratio.

  • Equilibration: Stir the suspension continuously at 25°C for 48 hours. Causality: Complexation is a thermodynamic process; sufficient time is required for the hydrophobic drug to displace water molecules inside the CD cavity.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter. This mechanically removes any uncomplexed, precipitated free base.

  • Self-Validation Check: Compare the UV-Vis absorption spectrum of the aqueous filtrate against the free drug dissolved in ethanol. A shift in the absorption maximum (λmax) or an alteration in molar absorptivity confirms the successful encapsulation of the pyridine ring within the hydrophobic CD cavity[4].

Section 4: Co-Solvency & Polymeric Alteration

Q: The cyclodextrin complex doesn't provide a high enough concentration for my maximum tolerated dose (MTD) toxicology studies. What's the next step?

A: You must utilize a co-solvent system. Blending water with miscible organic solvents (e.g., PEG 400, Propylene Glycol, or DMSO for preclinical use) reduces the dielectric constant of the vehicle. This lowers the interfacial tension between the aqueous phase and the hydrophobic free base, exponentially increasing solubility[5].

Self-Validation Check (Crucial): Always perform a serial dilution of your final co-solvent formulation (1:10 and 1:100) with Simulated Gastric Fluid (SGF) or PBS. If the solution turns cloudy upon dilution, the co-solvent has lost its solubilizing capacity (a phenomenon known as "solvent dumping"). If this occurs, you must add a precipitation inhibitor (like HPMC or PVP) to maintain supersaturation in vivo.

References
  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. NIH.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development - ACS Publications.[Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI.[Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. NIH.[Link]

Sources

Optimization

Technical Support Center: Navigating the Labyrinth of Azetidine Deprotection

A-Z-D Protect: Your Guide to Preserving the Strained Ring Welcome, researchers, to the A-Z-D Protect Technical Support Center. As Senior Application Scientists, we understand the unique challenges posed by the four-membe...

Author: BenchChem Technical Support Team. Date: March 2026

A-Z-D Protect: Your Guide to Preserving the Strained Ring

Welcome, researchers, to the A-Z-D Protect Technical Support Center. As Senior Application Scientists, we understand the unique challenges posed by the four-membered azetidine ring. Its inherent ring strain, a source of its synthetic utility, also renders it susceptible to undesired ring-opening, particularly during the critical step of N-deprotection under acidic conditions. This guide is designed to be your comprehensive resource for troubleshooting and preventing this unwanted side reaction, ensuring the integrity of your valuable azetidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Why is my azetidine ring opening during acidic deprotection?

A1: The primary culprit is the inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol).[1] Under acidic conditions, the azetidine nitrogen can be protonated, making the ring highly susceptible to nucleophilic attack by the acid's counter-ion or other nucleophiles present in the reaction mixture, leading to ring cleavage.[2] The stability is also influenced by substituents on the ring and the nature of the N-protecting group itself.[1]

Q2: Are strong acids like Trifluoroacetic Acid (TFA) always off-limits for deprotecting N-Boc azetidines?

A2: Not necessarily. While strong acids like TFA are notorious for causing ring-opening, the outcome is highly substrate-dependent. In some cases, particularly with certain peptide macrocycles containing a 3-aminoazetidine unit, deprotection with TFA (even at high concentrations like 90-95%) has been successful without any evidence of ring degradation.[3][4][5] This suggests that the overall structure and conformation of the molecule can play a significant role in the stability of the azetidine ring. However, for many other azetidine-containing compounds, neat TFA can readily promote ring-opening.[6]

Q3: What are the most common N-protecting groups for azetidines, and how do they compare in terms of stability?

A3: The choice of N-protecting group is a critical first step in preventing ring-opening. Here is a comparative overview:

Protecting GroupStability in AcidStability in BaseCommon Deprotection Method(s)Key Considerations
Boc (tert-Butoxycarbonyl)Labile, especially to strong acids (e.g., TFA, HCl).[1]Generally stable.Strong acids (TFA, HCl), Milder acids (Oxalyl chloride/MeOH, aq. H₃PO₄), Lewis acids (ZnBr₂, Sn(OTf)₂), Thermal (refluxing water).[7][8]Most common, but its acid lability requires careful selection of deprotection conditions for azetidines.
Cbz (Carboxybenzyl)More stable than Boc to acidic conditions.Generally stable.Catalytic Hydrogenolysis (H₂, Pd/C), Strong acids (HBr/HOAc), Lewis Acids (AlCl₃/HFIP).[9][10]Offers orthogonal deprotection in the presence of acid-labile groups.
Tosyl (p-Toluenesulfonyl)Generally stable.Generally stable.Harsh reductive conditions (e.g., Na/NH₃, Mg/MeOH with sonication, Li/DTBB).[11][12]Very stable, but removal requires harsh conditions that may not be compatible with other functional groups.
Fmoc (9-Fluorenylmethyloxycarbonyl)Stable.Labile (e.g., piperidine).20% Piperidine in DMF.[13]Ideal for orthogonal strategies in peptide synthesis where acid-labile groups are present.

Troubleshooting Guide: A-Z-D Protect in Action

This section provides a deeper dive into specific issues you might encounter and offers detailed, field-proven protocols to overcome them.

Issue 1: My N-Boc protected azetidine is decomposing with standard TFA or HCl treatment.

Causality: The strong protonation of the azetidine nitrogen by TFA or HCl significantly activates the ring for nucleophilic attack and subsequent cleavage.

Solutions: Embracing Milder Deprotection Strategies

Here, we present several alternative protocols that avoid the use of harsh, neat strong acids.

This method generates HCl in situ at a controlled rate, providing a milder acidic environment.[8][14][15]

Experimental Protocol:

  • Dissolve the N-Boc protected azetidine (1.0 mmol) in anhydrous methanol (5 mL) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (3.0 mmol, 3 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the deprotected azetidine, typically as its hydrochloride salt.

For substrates that are highly sensitive to any level of acidity, a base-mediated approach can be a powerful alternative.[16]

Experimental Protocol:

  • To a solution of the N-Boc protected azetidine derivative (1.0 equiv) in methanol, add cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography.

Using a solid-supported acid like Amberlyst-15 simplifies workup and can offer a milder reaction environment.[17][18]

Experimental Protocol:

  • To a solution of the N-Boc protected azetidine in a suitable solvent (e.g., CH₂Cl₂ or MeOH), add Amberlyst-15 resin.

  • Stir the suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from a few hours to overnight.

  • Upon completion, filter off the resin and wash it with the solvent.

  • The combined filtrate is then concentrated under reduced pressure to yield the deprotected amine salt.

Issue 2: My molecule contains other acid-labile groups, and I need an orthogonal deprotection strategy for the azetidine nitrogen.

Causality: A successful synthesis of complex molecules often relies on the ability to deprotect one functional group without affecting others. This requires an orthogonal protecting group strategy.[19]

Solution: Choosing the Right Orthogonal Protecting Group

The Cbz group is stable to the acidic conditions used to remove Boc and t-butyl groups, but can be cleaved under neutral conditions via hydrogenolysis or with specific Lewis acids.

Protocol 4: Mild N-Cbz Deprotection with AlCl₃ in HFIP

This recently developed method avoids the need for hydrogenation and is tolerant of many functional groups.[9][10][20]

Experimental Protocol:

  • Dissolve the N-Cbz protected azetidine (1 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (4 mL).

  • Add aluminum chloride (AlCl₃) (3 equiv) at room temperature. The mixture will be a suspension.

  • Stir the reaction at room temperature for 2 to 16 hours, monitoring by TLC or UPLC-MS.

  • After completion, dilute the reaction mixture with CH₂Cl₂ (20 mL) to obtain a clear solution.

  • Quench the reaction with aqueous NaHCO₃ (20 mL) and extract with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the free amine.

The Fmoc group is the cornerstone of the Fmoc/tBu strategy in solid-phase peptide synthesis and is readily cleaved under mild basic conditions, leaving acid-labile groups intact.[13][21]

Protocol 5: Standard N-Fmoc Deprotection

  • Treat the N-Fmoc protected azetidine-containing substrate (on solid support or in solution) with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

  • Stir at room temperature for 10-30 minutes.

  • If on solid support, filter and wash the resin with DMF. If in solution, the product will need to be isolated from the reaction mixture.

Issue 3: I am using a robust N-sulfonyl protecting group, but the deprotection is cleaving my azetidine ring.

Causality: Traditional methods for removing sulfonyl groups often require harsh reducing agents (e.g., dissolving metal reductions) that can also lead to ring opening.

Solution: Milder Reductive Deprotection of N-Sulfonyl Azetidines

Protocol 6: Deprotection of N-Tosyl Azetidines with Magnesium and Ultrasound

This method provides a milder alternative for the cleavage of the robust N-S bond.

Experimental Protocol:

  • To a solution of the N-tosyl azetidine in methanol, add magnesium turnings.

  • Place the reaction vessel in an ultrasonic bath at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with water.

  • Filter the reaction mixture to remove any remaining magnesium.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

Decision-Making Workflow for Azetidine Deprotection

To assist in selecting the most appropriate deprotection strategy, we have developed the following decision-making workflow.

Deprotection_Workflow start Start: N-Protected Azetidine acid_labile Are other acid-labile protecting groups present? start->acid_labile strong_acid_ok Is the substrate known to be stable to strong acids? acid_labile->strong_acid_ok No orthogonal Select an orthogonal protecting group: - N-Cbz (remove with H₂/Pd-C or AlCl₃/HFIP) - N-Fmoc (remove with piperidine) acid_labile->orthogonal Yes tfa_deprotection Use standard TFA deprotection (e.g., 20-95% TFA in DCM) strong_acid_ok->tfa_deprotection Yes mild_acidic Choose a mild acidic method: - Oxalyl Chloride/MeOH - Solid-Supported Acid strong_acid_ok->mild_acidic No end Deprotected Azetidine tfa_deprotection->end sulfonyl Is the protecting group a sulfonyl (e.g., Tosyl)? mild_acidic->sulfonyl non_acidic Choose a non-acidic method: - Base-promoted (for N-Boc) - Hydrogenolysis (for N-Cbz) orthogonal->end mild_reductive Use mild reductive deprotection: - Mg/MeOH with sonication sulfonyl->mild_reductive Yes sulfonyl->end No mild_reductive->end

Caption: A logical workflow for selecting an appropriate azetidine deprotection strategy.

References

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Schreiber, S. L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(42), 15069–15077.
  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal.
  • BenchChem. (2025). Technical Support Center: Azetidine Ring-Opening Reactions.
  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online.
  • Shipman, M., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. PubMed.
  • Waser, M., et al. (2019). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes.
  • ResearchGate. (2023). Stability of different azetidine esters.
  • BenchChem. (2025). Technical Support Center: Deprotection Strategies for N-Protected Aziridine-2-Carboxylic Acids.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry, 89(9), 5665–5674.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23863-23869.
  • ChemRxiv. (2023). Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl).
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SciSpace.
  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Sharma, U., et al. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(i), 570-609.
  • Google Patents. (1990). EP0403600A4 - Deprotection of protected peptides.
  • Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
  • Waser, M., et al. (2019). Accessing Azetidines through Magnesium-Mediated Nitrogen Atom Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. ChemRxiv.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • University of Bristol. (n.d.).
  • Sakakibara, S., & Fujii, T. (1969). A simple and mild method for the removal of the NIm-tosyl protecting group. Bulletin of the Chemical Society of Japan, 42(5), 1466-1466.
  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Preventing Side Products.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • SigutLabs. (2023, January 2). Amberlyst 15 ® - Reagent of the Month.
  • Pawar, R. P., et al. (2011). Solvent free n-boc protection of amines using amberlyst r a 21 solid base resin as a reusable heterogeneous catalyst. E-Journal of Chemistry, 8(4), 1805-1810.
  • BenchChem. (2025). Application Notes and Protocols for N-Cbz Deprotection.
  • Alabugin, I. V., & Gold, B. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Organic & Biomolecular Chemistry, 20(47), 9274-9296.
  • ResearchGate. (2020). Azide reduction during peptide cleavage from solid support - The choice of thioscavenger?
  • Griesbeck, A. G., & Maptue, N. E. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148.
  • Kumar, A., & Mishra, P. C. (2011). A Theoretical Rationale for Why Azetidine Has a Faster Rate of Formation Than Oxetane in TC(6–4) Photoproducts. The Journal of Physical Chemistry B, 115(29), 9139-9150.
  • BenchChem. (2025). A Comparative Guide to Orthogonal Protecting Group Strategies: H-Thr(tBu)-OH vs.
  • BenchChem. (2025).
  • Sultane, P. R., Mete, T. B., & Bhat, R. G. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 56(16), 2067-2070.
  • Góngora-Benítez, M., et al. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 25(14), 3241.
  • Wiley-VCH. (2004). 2 Protection of Functional Groups. In Protecting Groups.
  • Domínguez, M., et al. (2016).
  • BenchChem. (2025).

Sources

Troubleshooting

Technical Support Center: Optimizing Yields for 3-(Azetidin-3-yl)pyridine Arylation Reactions

Welcome to the technical support center for optimizing the arylation of 3-(azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the arylation of 3-(azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this critical synthetic transformation. The arylation of 3-(azetidin-3-yl)pyridine, a key step in the synthesis of many pharmaceutically active compounds, often presents unique challenges due to the specific structural and electronic properties of the substrates.

This resource provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Each section is grounded in established scientific principles and supported by references to authoritative literature.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter during the arylation of 3-(azetidin-3-yl)pyridine.

Issue 1: Low or No Product Yield

Question: My arylation reaction of 3-(azetidin-3-yl)pyridine is resulting in a low yield or no desired product at all. What are the primary factors I should investigate?

Answer:

Low or non-existent yields in the palladium-catalyzed arylation of 3-(azetidin-3-yl)pyridine can often be traced back to a few critical factors related to the catalyst system, reaction conditions, and reagent purity.

1. Catalyst System Inactivity:

  • Catalyst Poisoning: The pyridine nitrogen in your substrate can coordinate with the palladium center, leading to catalyst deactivation.[1][2] This is a common challenge when working with nitrogen-containing heterocycles.

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered or electronically challenging substrates, a systematic screening of ligands is often necessary.[1][3] Bulky, electron-rich phosphine ligands are generally a good starting point.

  • Palladium Precursor Issues: The choice of palladium precursor can impact the formation of the active catalytic species. Using a well-defined palladium pre-catalyst can lead to more reproducible results compared to generating the active catalyst in situ.[1]

2. Suboptimal Reaction Conditions:

  • Incorrect Base Selection: The base plays a critical role in the deprotonation of the azetidine nitrogen.[2][4] A base that is too weak may not facilitate this step effectively, while an overly strong base could lead to side reactions. Common bases for Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[3]

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate and yield. Aprotic solvents like toluene, dioxane, and THF are commonly used.[5]

  • Temperature: The reaction temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or side product formation.[1] A typical range for these reactions is 80-120 °C.[1]

3. Reagent Purity and Reaction Setup:

  • Air and Moisture Sensitivity: Palladium catalysts are sensitive to oxygen and water, which can lead to the formation of inactive palladium black.[1] It is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[1]

  • Impure Starting Materials: Ensure the purity of your 3-(azetidin-3-yl)pyridine and aryl halide. Impurities can interfere with the catalyst and reduce yields.

Troubleshooting Workflow:

Caption: A systematic workflow for troubleshooting low-yield reactions.

Issue 2: Significant Side Product Formation

Question: I am observing significant side products in my reaction mixture, which is complicating purification and reducing the yield of my desired product. What are the common side reactions and how can I mitigate them?

Answer:

The formation of side products is a common challenge in cross-coupling reactions. Understanding the potential side reactions can help in devising strategies to minimize them.

1. Homocoupling of the Aryl Halide:

  • Cause: This occurs when two molecules of the aryl halide couple to form a biaryl species. It can be promoted by high temperatures or highly active catalysts.

  • Solution:

    • Temperature Control: Operate at the lowest effective temperature.[2]

    • Catalyst Loading: Avoid excessively high catalyst loadings.[2]

2. Hydrodehalogenation of the Aryl Halide:

  • Cause: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by the presence of water or other protic sources.

  • Solution:

    • Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.[1]

3. Formation of Aryl Alcohol (Hydroxylation):

  • Cause: This side reaction can occur, especially when using aqueous bases or in the presence of water.[6]

  • Solution:

    • Anhydrous Conditions: Use anhydrous bases and solvents.

    • Ligand Choice: Certain ligands can suppress hydroxylation side products.[6]

4. Ring-Opening of the Azetidine:

  • Cause: While azetidines are generally stable under many cross-coupling conditions, harsh conditions or incompatible catalysts could potentially lead to ring-opening.[7][8]

  • Solution:

    • Milder Conditions: Screen for milder reaction temperatures and bases.

    • Catalyst Selection: Ensure the chosen catalyst system is compatible with the azetidine ring.

Analytical Approach to Identify Side Products:

Utilize techniques like LC-MS or GC-MS to identify the mass of the side products. This information can provide valuable clues about their structure and the underlying side reaction pathway.[9]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the arylation of 3-(azetidin-3-yl)pyridine?

A1: A reliable starting point for the Buchwald-Hartwig amination of 3-(azetidin-3-yl)pyridine would be:

  • Palladium Pre-catalyst: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) (1-2 mol%).

  • Ligand: A bulky, electron-rich biaryl phosphine ligand like XPhos or BrettPhos (1.2-2.4 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 equivalents).

  • Solvent: Anhydrous, degassed toluene or dioxane.

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

Q2: How does the nature of the aryl halide (Cl, Br, I) affect the reaction?

A2: The reactivity of the aryl halide follows the general trend I > Br > Cl for oxidative addition to the palladium center, which is often the rate-determining step.[10] Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized and highly active catalyst systems to achieve good yields.[5]

Q3: Can I use a copper-based catalyst system for this reaction?

A3: Yes, copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are a viable alternative to palladium-catalyzed methods.[11][12] These reactions often require higher temperatures and may have a different substrate scope. A typical Ullmann system might involve CuI as the catalyst, a ligand such as L-proline, and a base like K₂CO₃ or K₃PO₄.[11]

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin Layer Chromatography (TLC) is a quick and easy way to qualitatively monitor the consumption of starting materials and the formation of the product. For more quantitative and detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended.[1][9] These techniques can help you determine the reaction kinetics and identify any side products that may be forming.

Q5: What are the best practices for purifying the final product?

A5: After the reaction is complete, the typical workup involves cooling the reaction, diluting it with an organic solvent like ethyl acetate, and filtering through a pad of Celite to remove the palladium catalyst.[1] The crude product can then be purified by flash column chromatography on silica gel.[13][14] The choice of eluent will depend on the polarity of your product.

Experimental Protocols

General Protocol for Palladium-Catalyzed Arylation of 3-(Azetidin-3-yl)pyridine
  • To a flame-dried Schlenk tube or vial under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%).

  • Add the aryl halide (1.0 mmol, 1.0 equiv) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv).

  • Seal the tube/vial and evacuate and backfill with the inert gas three times.

  • Add 3-(azetidin-3-yl)pyridine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Summary Table: Common Ligands and Bases
LigandBaseTypical SolventNotes
XPhosNaOtBu, KOtBuToluene, DioxaneA versatile and highly active ligand for a broad range of substrates.
BrettPhosLiHMDS, K₃PO₄Toluene, THFOften effective for challenging couplings, including those with amides.[3]
RuPhosCs₂CO₃, K₂CO₃Dioxane, t-BuOHAnother highly active ligand, particularly useful for sterically hindered substrates.
XantphosCs₂CO₃, K₃PO₄Dioxane, TolueneA bidentate ligand that can be effective in certain cases.[15]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L_n) B->C D Ligand Exchange C->D + R1R2NH, - HX E Ar-Pd(II)-N(R1R2)(L_n) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-N(R1R2) F->G Product H Base H->D I R1R2NH I->D J->B

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

  • Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4). [Link]

  • de Vondel, D., et al. (2009). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. European Journal of Organic Chemistry, 2009(18), 2999-3004.
  • Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Journal of the American Chemical Society, 119(35), 8232-8245.
  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424.
  • Ren, Y., et al. (2016). Mechanistic investigation of palladium-catalyzed amidation of aryl halides. Journal of Molecular Modeling, 22(3), 53.
  • Shtil, A. A., et al. (2003). Role of a Base in the Catalytic Arylation of Olefins.
  • Kemper, J., et al. (2019). Strain-Release Arylations for the Bis-Functionalization of Azetidines. Organic Letters, 21(15), 5863-5867.
  • Godineau, E., et al. (2016). Palladium-Catalyzed Directed C(sp3)-H Arylation of Saturated Heterocycles at C-3 Using a Concise Optimization Approach.
  • Kalinin, D. V., et al. (2025). Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega.
  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221-14226.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Clark, K. F., et al. (2021). A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions. Journal of the American Chemical Society, 143(4), 2046-2057.
  • Gicquel, M., et al. (2018). Cobalt-Catalyzed (Hetero)arylation of Saturated Cyclic Amines with Grignard Reagents. Molecules, 23(6), 1449.
  • Viciosa, M. T., et al. (2006). Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings.
  • Daugulis, O., & Zaitsev, V. G. (2005). Copper-Catalyzed Arylation of Heterocycle C-H Bonds.
  • Adamo, A., et al. (2015). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Reaction Chemistry & Engineering, 1(1), 93-99.
  • Lafrance, M., & Fagnou, K. (2008). Rh(I)-Catalyzed Arylation of Heterocycles via C−H Bond Activation: Expanded Scope through Mechanistic Insight. Journal of the American Chemical Society, 130(51), 17460-17472.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. [Link]

  • Li, W., et al. (2004). An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids. The Journal of Organic Chemistry, 69(16), 5575-5577.
  • Liu, W.-B., et al. (2025). Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines.
  • PubMed. (2025). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • Prohm, C. (2017). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina.
  • St. Amant, A. H., et al. (2021). Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions.
  • Kim, I. S., & Krische, M. J. (2013). Palladium-Catalyzed Regiodivergent Three Component Alkenylamination of Terminal Dienes with Alkyl and Aryl Amines. Journal of the American Chemical Society, 135(30), 10974-10977.
  • ScholarWorks. (2025). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. [Link]

  • Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049-19059.
  • Lapinson, M., et al. (2015).
  • da Silva, G. N., et al. (2024). arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) derivatives from 2-arylimidazo[1,2-a]pyridines and aromatic aldehydes: an investigation about mechanistic insights. RSC Advances, 14(42), 30589-30600.
  • Tlili, A., et al. (2021).
  • Kuka, J., et al. (2021). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.

Sources

Optimization

Purification methods for polar 3-(Azetidin-3-yl)pyridine derivatives

Welcome to the Technical Support Center for the purification of 3-(Azetidin-3-yl)pyridine derivatives . As highly polar, dually basic scaffolds, these compounds present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-(Azetidin-3-yl)pyridine derivatives . As highly polar, dually basic scaffolds, these compounds present unique chromatographic challenges. Standard purification methods often lead to irreversible column binding, severe peak tailing, or elution at the solvent front.

This guide is designed for drug development professionals and synthesizes field-proven insights with rigorous chromatographic theory to help you troubleshoot and optimize your purification workflows.

Purification Strategy & Diagnostic Workflow

Before selecting a purification method, it is critical to understand the physicochemical properties of the 3-(Azetidin-3-yl)pyridine scaffold. The molecule contains two basic centers:

  • Pyridine Nitrogen: Weakly basic (pKa ~5.2).

  • Azetidine Nitrogen: Highly basic secondary amine (pKa ~10.4).

Because of this dual basicity, the ionization state—and therefore the polarity—of the molecule is highly dependent on the pH of your mobile phase. The decision matrix below outlines the logical relationship between your impurity profile and the optimal purification technique.

G Start Crude 3-(Azetidin-3-yl)pyridine ImpurityCheck Primary Impurity Profile? Start->ImpurityCheck SCX SCX Catch & Release ImpurityCheck->SCX Neutral/Acidic Impurities BasicImps Basic/Structurally Similar ImpurityCheck->BasicImps Basic Impurities HighPH High-pH RP-HPLC SCX->HighPH Polish Step (If Needed) LogDCheck LogD at pH 10? BasicImps->LogDCheck HILIC HILIC Chromatography LogDCheck->HILIC Highly Polar (LogD < 0) LogDCheck->HighPH Moderate Polarity (LogD > 0)

Decision matrix for selecting the optimal purification route for dually basic pyridine-azetidine scaffolds.

Troubleshooting Guides & FAQs

Section A: Reversed-Phase Chromatography (RP-HPLC) Challenges

Q: My 3-(Azetidin-3-yl)pyridine derivative elutes at the void volume (solvent front) on a standard C18 column with 0.1% TFA. How can I increase retention? A: This is a classic causality of ionization. At pH 2.0 (0.1% TFA), both the pyridine and azetidine nitrogens are fully protonated, creating a highly hydrophilic dicationic species. Dications exhibit virtually no hydrophobic partitioning into the C18 stationary phase. Solution: Switch to a High-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with Ammonium Hydroxide). At pH 10.5, the pyridine is fully neutral, and the azetidine is partially deprotonated. This suppresses the molecule's polarity, allowing it to partition effectively into the hydrophobic stationary phase[1].

Q: When using high-pH RP-HPLC, I observe shifting retention times and elevated backpressure after a few runs. What is happening? A: Standard silica-based C18 columns undergo rapid hydrolysis at pH > 8.0, dissolving the siloxane backbone and cleaving the C18 ligands. Solution: You must use a base-stable column, such as an Ethylene Bridged Hybrid (BEH) particle or a polymer-based stationary phase, which can withstand pH levels up to 12.0 without degrading.

Section B: Normal Phase & HILIC Solutions

Q: Attempts to purify the crude mixture via standard silica gel flash chromatography result in severe streaking, broad peaks, and poor mass recovery. Why? A: Bare silica gel is populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). The highly basic azetidine nitrogen undergoes strong, multi-point electrostatic and hydrogen-bonding interactions with these deprotonated silanols (Si-O⁻). This causes irreversible adsorption and severe peak tailing. Solution: Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) [2]. HILIC utilizes an aqueous-organic mobile phase where water acts as the strong eluting solvent, creating a water-rich layer on the stationary phase that allows polar basic amines to partition smoothly without irreversible binding[3].

Q: How do I set up a HILIC gradient for this scaffold? A: HILIC gradients run in the opposite direction of RP-HPLC. Start with a high concentration of organic solvent (e.g., 95% Acetonitrile) and gradient down to 50% Acetonitrile. Crucially, you must include a volatile buffer (e.g., 10 mM Ammonium Formate or Acetate) in both mobile phases to shield residual silanols and ensure reproducible retention times[4]. Methanol should generally be avoided in HILIC as it disrupts the aqueous partition layer[5].

Section C: Ion Exchange (SCX) Scavenging

Q: My reaction mixture contains a large amount of neutral byproducts (e.g., coupling reagents, unreacted non-basic starting materials). Is there a rapid way to isolate the azetidine-pyridine product? A: Yes, Strong Cation Exchange (SCX) chromatography is the ideal "catch-and-release" method for this scenario. SCX uses a benzenesulfonic acid functionalized silica. Because your product is highly basic, it will become protonated and form a strong ionic bond with the sulfonate groups. Neutral and acidic impurities will not bind and can be washed away, after which your product is released using an ammoniacal solvent.

Quantitative Data & Chromatographic Parameters

The following tables summarize the physicochemical behavior of the scaffold and the corresponding parameters for each purification technique.

Table 1: Ionization States and Chromatographic Behavior of 3-(Azetidin-3-yl)pyridine

pH LevelPyridine State (pKa ~5.2)Azetidine State (pKa ~10.4)Net ChargeChromatographic BehaviorOptimal Technique
2.0 (0.1% TFA)Protonated (+)Protonated (+)+2Highly hydrophilic, elutes at t0HILIC
7.4 (Neutral)Neutral (0)Protonated (+)+1Moderate polarity, severe tailingSCX / HILIC
10.5 (High pH)Neutral (0)Partially Neutral (0/+)+0.5Lipophilic, good C18 retentionHigh-pH RP-HPLC

Table 2: Comparison of Preparative Purification Techniques

TechniqueStationary PhaseMobile PhasePrimary Retention MechanismBest Use Case
High-pH RP-HPLC Hybrid C18 (Base-stable)Water/MeCN + 10mM NH₄HCO₃ (pH 10.5)Hydrophobic partitioning of neutral free-baseFinal polishing, resolving closely related basic impurities
HILIC Bare Silica, Diol, or AmideMeCN/Water + 10mM NH₄OAc (pH 5.0)Aqueous layer partitioning & electrostatic interactionsHighly polar mixtures, avoiding high pH degradation
SCX Benzenesulfonic Acid (Silica)Load: Acidic. Elute: 2M NH₃ in MeOHStrong cation exchange (ionic bonding)Rapid scavenging of basic product from neutral/acidic matrix

Self-Validating Experimental Protocols

Protocol 1: SCX Catch-and-Release Workflow

This protocol exploits the basicity of the azetidine and pyridine nitrogens to selectively isolate the target compound from complex matrices.

SCX Load 1. Load (Acidic) Protonate Amines Wash 2. Wash (MeOH) Remove Neutrals Load->Wash Elute 3. Elute (NH3/MeOH) Deprotonate & Release Wash->Elute Product Pure Free Base Elute->Product

SCX catch-and-release workflow exploiting the basicity of the azetidine and pyridine nitrogens.

Step-by-Step Methodology:

  • Conditioning: Pre-condition the SCX cartridge with 2 Column Volumes (CV) of Methanol (MeOH), followed by 2 CV of 1% Acetic Acid in Dichloromethane (DCM).

  • Loading: Dissolve the crude mixture in 1% Acetic Acid in DCM (ensuring full protonation of the azetidine) and load onto the cartridge.

    • Self-Validation Check: Collect the flow-through and spot it on a TLC plate or inject it into an LC-MS. If the target mass is detected, the column is overloaded, or the loading solvent is too basic.

  • Washing: Wash the cartridge with 3 CV of DCM, followed by 3 CV of MeOH. This removes all neutral and acidic impurities.

    • Self-Validation Check: Evaporate a small aliquot of the final MeOH wash. It should leave no residue, indicating all non-binders have been cleared.

  • Elution: Elute the target compound using 3 CV of 2M Ammonia (NH₃) in MeOH. The ammonia deprotonates the azetidine, neutralizing its charge and breaking the ionic bond with the sulfonate stationary phase.

  • Recovery: Concentrate the eluent under reduced pressure to yield the free-base 3-(Azetidin-3-yl)pyridine.

Protocol 2: High-pH RP-HPLC Preparative Purification

Use this protocol for final polishing when closely related basic impurities (e.g., regioisomers or des-fluoro analogs) are present.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 10.5 using concentrated Ammonium Hydroxide.

    • Solvent B: LC-MS grade Acetonitrile.

  • Column Selection: Install a base-stable hybrid silica column (e.g., Waters XBridge BEH C18, 5 µm).

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Solvent A and Solvent B. Do not use pure organic solvent, as this will cause peak distortion upon injection.

  • Gradient Execution: Run a shallow gradient from 5% B to 40% B over 15 minutes. The high pH ensures the pyridine is neutral and the azetidine is partially deprotonated, maximizing hydrophobic interaction[1].

  • Fraction Collection & Recovery: Collect peaks based on UV (e.g., 254 nm for the pyridine ring) or Mass-Directed triggering.

    • Self-Validation Check: Immediately freeze and lyophilize the collected fractions. Do not leave the purified azetidine in the high-pH aqueous solution at room temperature for extended periods, as this can promote oxidative degradation or ring-opening side reactions.

References

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH) / PubMed Central. Available at:[Link]

  • What can I use to purify polar reaction mixtures? Biotage. Available at:[Link]

  • Intermolecular sp3-C–H Amination for the Synthesis of Saturated Azacycles. Organic Letters (ACS Publications). Available at:[Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 3-(Azetidin-3-yl)pyridine Hydrogenation

Welcome to the technical support center dedicated to addressing challenges in the catalytic hydrogenation of 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing challenges in the catalytic hydrogenation of 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to catalyst poisoning, ensuring robust and reproducible synthetic outcomes.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial observations and foundational concepts related to catalyst deactivation in this specific hydrogenation.

Q1: My hydrogenation of 3-(Azetidin-3-yl)pyridine is slow, incomplete, or has completely stalled. What are the likely causes?

A sudden or gradual loss of reaction rate is a classic sign of catalyst deactivation.[1][2] For the hydrogenation of N-heterocycles like 3-(Azetidin-3-yl)pyridine, the primary culprits are:

  • Substrate-Induced Poisoning: The most common cause is the substrate itself. The lone pair of electrons on the nitrogen atoms of both the pyridine and azetidine rings can strongly coordinate to the active metal sites (e.g., Palladium, Platinum, Rhodium) of the catalyst.[3][4] This blocks the sites needed for hydrogen activation and substrate binding, effectively poisoning the catalytic cycle.[3][5]

  • Feedstock Impurities: Trace impurities in your starting material or solvent can act as potent catalyst poisons. Common examples include sulfur compounds (thiols, thiophenes), heavy metals (lead, mercury), and halides.[1][2][6]

  • Product Inhibition: As the product, 3-(Azetidin-3-yl)piperidine, is formed, it also contains a basic nitrogen (in the newly formed piperidine ring) that can adsorb to the catalyst surface and inhibit further reaction.[4]

  • Process-Related Issues: Impurities in the hydrogen gas supply, such as carbon monoxide (CO), can also deactivate the catalyst.[1] Additionally, improper catalyst handling can lead to oxidation or contamination.[7][8]

Q2: How exactly do the nitrogen atoms in 3-(Azetidin-3-yl)pyridine cause catalyst poisoning?

The mechanism is a form of chemical deactivation known as catalyst poisoning.[9][10] The nitrogen atoms in both the pyridine and azetidine rings function as Lewis bases. They possess lone pairs of electrons that readily donate to the electron-deficient, catalytically active metal centers (e.g., Pd, Pt, Rh).[3][5] This strong, often reversible, adsorption has two primary negative effects:

  • Active Site Blocking: The N-heterocycle physically occupies the active sites where hydrogen gas would typically dissociate and where the pyridine ring needs to adsorb for hydrogenation to occur.

  • Electronic Modification: The coordination of nitrogen can alter the electronic properties of the metal surface, reducing its ability to catalyze the hydrogenation reaction.

This phenomenon is well-documented for pyridine and other nitrogen-containing compounds, which are known inhibitors for many transition metal catalysts.[4][11]

Caption: Mechanism of catalyst poisoning by 3-(Azetidin-3-yl)pyridine.

Q3: Besides the substrate, what are other common sources of catalyst poisons?

While substrate inhibition is a major factor, external contaminants should always be considered. A systematic evaluation of your reaction components is crucial.

Poison ClassSpecific ExamplesCommon SourcesCatalyst(s) Affected
Sulfur Compounds Thiols, thiophenes, H₂S, sulfoxidesStarting materials from sulfur-containing reagents, contaminated solvents, rubber septa/stoppersPd, Pt, Rh, Ru, Ni[1][2][12]
Heavy Metals Lead (Pb), Mercury (Hg), Arsenic (As)Leaching from equipment, impure reagents, residual metals from previous synthetic stepsMost precious metal catalysts[6][9][13]
Halogen Compounds Chlorides, Bromides (inorganic or organic)Halogenated solvents, impurities from starting material synthesis (e.g., from HCl salts)Can deactivate catalysts through chemical modification[1][14]
Strongly Coordinating Species Carbon Monoxide (CO), CyanidesImpurities in H₂ gas, byproducts from side reactionsPd, Pt, Rh[1][9]
Other Nitrogen Compounds Amines, amides, nitrilesImpurities, additives, or solventsPd, Rh[1][11]
Q4: Which hydrogenation catalysts are most susceptible to poisoning by nitrogen heterocycles?

Generally, precious metal catalysts like Palladium (Pd), Platinum (Pt), and Rhodium (Rh) are highly susceptible to poisoning by nitrogen-containing compounds.[3][4]

  • Palladium (Pd): Widely used but can be strongly inhibited. In some cases, pyridine is intentionally used as a "controlled poison" with Pd/C to increase selectivity in other reactions, demonstrating its strong interaction.[15][16]

  • Platinum (Pt): Often requires acidic conditions (e.g., using PtO₂ in acetic acid) to protonate the pyridine nitrogen, thereby preventing it from binding to the catalyst and allowing hydrogenation to proceed.[17]

  • Rhodium (Rh): Has shown some resilience and is often a good alternative for hydrogenating aromatic nitrogen heterocycles.[3][4] However, it is still subject to poisoning and product inhibition.[4]

  • Ruthenium (Ru): Can also be effective, sometimes showing high activity for pyridine hydrogenation.[18]

The choice of catalyst support (e.g., carbon, alumina) can also influence susceptibility.

Section 2: Diagnostic Workflow - Identifying the Culprit

A systematic approach is essential to efficiently identify the root cause of catalyst deactivation.

Q5: How can I systematically diagnose the cause of catalyst deactivation?

Follow a logical troubleshooting workflow to narrow down the possibilities. Start with the simplest and most likely causes before moving to more complex analyses.

Troubleshooting_Workflow A Reaction Slows or Stalls B Run Baseline Rxn: Model Substrate (e.g., cyclohexene) + Fresh Catalyst A->B C Does Baseline Rxn Work? B->C D Problem is Specific to 3-(Azetidin-3-yl)pyridine System C->D Yes E Catalyst Batch or H₂ Source is Potentially Defective C->E No F Spike Baseline Rxn with 3-(Azetidin-3-yl)pyridine D->F G Does Spiked Rxn Fail? F->G H Substrate is the Inhibitor (Substrate Poisoning) G->H Yes I Substrate is Contaminated with a Stronger Poison G->I No N Optimize Reaction Conditions (Solvent, Temp, Pressure, Catalyst) H->N J Purify Starting Material (e.g., guard column, distillation) I->J K Retry Rxn with Purified Substrate J->K L Does Rxn Improve? K->L M Contaminant was the Issue. Implement Purification Step. L->M Yes L->N No

Caption: A decision-tree workflow for troubleshooting catalyst poisoning.

Q6: What analytical techniques can I use to identify specific poisons?

If you suspect contamination, several advanced analytical techniques can provide definitive evidence. Identifying the specific poison is crucial for developing an effective mitigation strategy.[1]

Analytical TechniqueInformation ProvidedUse Case Example
ICP-MS/OES Elemental analysis for trace metal detection.Detects heavy metal poisons like Pb, Hg, As on the catalyst surface.[1][13]
X-ray Photoelectron Spectroscopy (XPS) Surface elemental composition and chemical state.Confirms the presence of sulfur or nitrogen species and their binding state on the catalyst.[1][13]
GC-MS Identification of volatile organic compounds.Screens solvents and starting materials for organic poisons like thiophenes.[1][19]
Temperature-Programmed Desorption (TPD) Studies the desorption of adsorbed species.Characterizes the binding strength of the pyridine substrate or other poisons to the catalyst surface.[1][5]
Elemental Analysis (CHN/S) Bulk concentration of Carbon, Hydrogen, Nitrogen, and Sulfur.Quantifies sulfur or nitrogen contamination in the catalyst.[13]
Q7: How do I perform a baseline activity test to confirm my catalyst is active?

This protocol allows you to verify that your catalyst batch, solvent, and hydrogen source are not the root cause of the problem. A simple, easily hydrogenated substrate like cyclohexene is used.

Experimental Protocol: Baseline Catalyst Activity Test

  • Materials:

    • Hydrogenation catalyst (e.g., 5% Pd/C)

    • Model substrate (e.g., cyclohexene)

    • Solvent (e.g., ethanol or ethyl acetate)

    • Hydrogen source (balloon or high-pressure reactor)[20]

    • Reaction vessel and analytical instrument (GC, NMR)

  • Procedure:

    • Vessel Preparation: To a clean, dry reaction vessel, add a stir bar.

    • Catalyst Charging: Under an inert atmosphere (e.g., Argon or Nitrogen), add the catalyst (e.g., 1-2 mol%).[1]

    • Add Solvent & Substrate: Add the solvent (e.g., 10 mL) followed by the model substrate (e.g., 1 mmol).

    • Inerting: Seal the vessel and purge the headspace thoroughly with the inert gas three times. If using a high-pressure reactor, follow the manufacturer's safety protocols for purging.[20]

    • Introduce Hydrogen: Introduce hydrogen to the desired pressure (e.g., 1 atm balloon or 50 psi in a reactor).

    • Reaction: Begin vigorous stirring and monitor the reaction progress by hydrogen uptake or by analyzing aliquots over time (e.g., every 15 minutes).

    • Analysis: The reaction should proceed to completion rapidly (typically < 1-2 hours). Compare the rate to established benchmarks for your catalyst. A very slow or stalled reaction points to a problem with the catalyst, solvent, or hydrogen gas.

Section 3: Mitigation and Remediation Strategies

Once the cause is better understood, these strategies can help overcome poisoning and restore reactivity.

Q8: How can I modify my reaction conditions to overcome substrate-induced inhibition?

When the substrate itself is the primary inhibitor, adjusting reaction parameters can shift the equilibrium away from the poisoned state.

  • Change the Solvent: Using a protic, acidic solvent like acetic acid can protonate the basic nitrogen atoms of the substrate.[3][17] This blocks the lone pair, preventing coordination to the catalyst and often dramatically increasing the reaction rate.

  • Increase Hydrogen Pressure and/or Temperature: Harsher conditions can sometimes overcome the poisoning effect by increasing the rate of the desired hydrogenation relative to the rate of poison adsorption/desorption.[3] Elevated temperatures can also facilitate the desorption of the inhibiting molecules from the catalyst surface.[4]

  • Increase Catalyst Loading: While not economically ideal, a higher catalyst loading provides more active sites, some of which will remain available for catalysis even in the presence of the inhibitor.[3]

  • Consider a Different Catalyst: If Pd or Pt catalysts fail, switching to a Rhodium or Ruthenium-based catalyst may provide better results, as they can exhibit different sensitivities to nitrogen poisoning.[3][4]

Q9: My starting material is contaminated. What are the best practices for purification?

Removing poisons before they enter the reactor is the most effective strategy.

Experimental Protocol: Substrate Purification using a Guard Bed

  • Materials:

    • Contaminated starting material solution (substrate dissolved in a non-polar organic solvent).

    • Adsorbent material (e.g., activated carbon, silica gel, or a scavenger resin specific to the suspected poison).

    • Glass column or a cartridge suitable for solid-phase extraction (SPE).[21]

  • Procedure:

    • Prepare the Guard Bed: Pack a column with the chosen adsorbent material.

    • Equilibrate: Pass fresh solvent through the column to equilibrate the stationary phase.

    • Load Solution: Slowly pass the solution of your contaminated starting material through the guard bed. The poisons will preferentially adsorb to the stationary phase.

    • Collect Eluent: Collect the purified solution as it elutes from the column.

    • Rinse: Pass a small amount of additional fresh solvent through the column to recover any remaining substrate.

    • Concentrate: Remove the solvent from the collected eluent under reduced pressure to obtain the purified starting material.

    • Verify Purity: Analyze a small sample of the purified material (e.g., by GC-MS or elemental analysis) to confirm the removal of the contaminant before using it in the hydrogenation reaction.

Q10: Can my poisoned catalyst be regenerated? If so, how?

Yes, in many cases, catalysts deactivated by organic fouling or reversible poisons can be regenerated.[1] The method depends on the nature of the poison and the catalyst's stability.

Experimental Protocol: General Catalyst Regeneration (Thermal Method)

This protocol is a general guideline for removing organic foulants. Caution: Always consult the catalyst manufacturer's specifications for thermal stability. This should be performed in a properly ventilated furnace with appropriate safety controls.

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean solvent (e.g., ethanol, ethyl acetate) to remove residual substrate and product, then dry it thoroughly under vacuum.

  • Inert Gas Purge: Place the dried, spent catalyst in a suitable vessel (e.g., a quartz tube) inside a tube furnace. Purge the system with an inert gas (e.g., Nitrogen or Argon) at room temperature to remove all air.[1]

  • Heating Program (Oxidative): While maintaining a slow flow of inert gas, heat the catalyst to a moderate temperature (e.g., 200-300°C) to desorb weakly bound species. For coking or heavy organic fouling, a carefully controlled switch to a dilute air/N₂ mixture can be used to burn off carbonaceous deposits.[22]

  • Reduction Step: After the oxidative/thermal cleaning, switch the gas flow back to an inert gas, cool down slightly, and then introduce a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂). Hold at temperature (e.g., 180-250°C) for 2-4 hours to re-reduce the metal oxides to the active metallic state.[1][22]

  • Cooling: Cool the catalyst to room temperature under a continuous flow of inert gas.

  • Handling: The regenerated catalyst is now highly active and potentially pyrophoric. Handle it exclusively under an inert atmosphere.[1]

Regeneration_Workflow A Spent Catalyst (Poisoned/Fouled) B Filter and Wash with Clean Solvent A->B C Dry Under Vacuum B->C D Place in Furnace Purge with N₂ C->D E Thermal Treatment (e.g., 250°C under N₂ or dilute Air) D->E F Cool and Switch to 5% H₂ in N₂ Flow E->F G Reduction Step (e.g., 200°C) F->G H Cool to RT under Inert Gas G->H I Store and Handle Regenerated Catalyst Under Inert Atmosphere H->I

Caption: A generalized workflow for the thermal regeneration of a poisoned catalyst.

References
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
  • Benchchem. (n.d.). Dealing with catalyst poisoning in the hydrogenation for synthesis.
  • Influence of sulfur on catalyst activity and chemical reaction in vegetable-oil hydrotreating. (n.d.).
  • Vanyorek, L., et al. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
  • Intertek. (n.d.). Catalyst Poisoning Testing.
  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. (2026, January 2). PMC.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands.
  • How to Detect Catalyst Poisoning with Temperature Programmed Reduction. (2026, March 8).
  • Tu, C., et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing.
  • Tu, C., et al. (n.d.). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. ResearchGate.
  • Sajiki, H., & Hirota, K. (n.d.). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. J-Stage.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.).
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Inhibition of the Hydrogenation and Hydrodesulfurization Reactions by Nitrogen Compounds over NiMo/Al2O3. (n.d.). ResearchGate.
  • Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Catalyst Poisoning in the Synthesis of Substituted Cyclohexanes.
  • Benchchem. (n.d.). Regeneration of palladium catalysts from tetraamminepalladium(II) dinitrate.
  • Tu, C., et al. (2016). Effects of sulfur compounds on the hydrogenation and isomerization of 1-hexene over a sulfided CoMo catalyst for hydrodesulfurization. RSC Publishing.
  • Nikki-Universal Co., Ltd. (n.d.). Catalyst Poison Countermeasures.
  • Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. PubMed.
  • Britannica. (n.d.). Catalyst poison.
  • Catalyst handling best practice guide. (n.d.).
  • Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. (n.d.). ResearchGate.
  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Concawe. (n.d.). Catalyst handling procedures to minimize exposures.
  • RevisionDojo. (2025, November 21). Catalyst Poisoning Explained Simply.
  • Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). (n.d.). JTI.

Sources

Optimization

Technical Support Center: Minimizing Polymerization Side Reactions of Azetidine Derivatives

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and application of azetidine derivatives: the prevention of unwanted polymerization. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the synthesis and application of azetidine derivatives: the prevention of unwanted polymerization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of the azetidine ring and encountering hurdles related to its stability. Here, we will delve into the mechanisms behind these side reactions and provide practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of an insoluble, high molecular weight byproduct in my reaction. Is this polymerization, and why does it happen?

A1: Yes, the formation of insoluble, high molecular weight material is a classic sign of azetidine polymerization. Due to the inherent ring strain of the four-membered ring, azetidines are susceptible to ring-opening polymerization, particularly under acidic conditions or in the presence of certain catalysts.[1][2][3] The primary mechanism is often a cationic ring-opening polymerization (CROP).[2][4]

This process is typically initiated by the protonation or alkylation of the azetidine nitrogen, forming a reactive azetidinium ion.[2][5][6][7] This ion is then susceptible to nucleophilic attack by another azetidine molecule, propagating a chain reaction that leads to the formation of poly(propylenimine) or related polymers.[8][4]

Troubleshooting Guide: From Diagnosis to Solution

Issue 1: My reaction is showing significant oligomerization upon introduction of an acid catalyst.

Core Problem: You are likely initiating a cationic ring-opening polymerization (CROP). The acidic conditions protonate the azetidine nitrogen, creating a highly reactive azetidinium ion that is readily attacked by other azetidine molecules.[2][5]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst Choice:

    • Lewis Acids: If your desired reaction requires acid catalysis, consider using a milder Lewis acid. For instance, lanthanide triflates like La(OTf)₃ have been shown to effectively catalyze ring-opening reactions with nucleophiles other than another azetidine molecule, potentially minimizing polymerization.[5][9]

    • Brønsted Acids: If a Brønsted acid is necessary, use the minimum catalytic amount required. A slow addition of the acid to the reaction mixture can also help to maintain a low concentration of the reactive azetidinium species at any given time.

  • Control the Temperature:

    • Lowering the reaction temperature can significantly reduce the rate of polymerization, which often has a higher activation energy than the desired reaction.[10] Perform your reaction at the lowest temperature that allows for a reasonable rate of product formation.

  • Solvent Selection:

    • The choice of solvent can influence the stability of the azetidinium ion. In some cases, ethereal solvents may be preferable to highly polar solvents.[5] Alcoholic solvents, in particular, can promote cationic ring-opening polymerization.[2]

  • Monomer Addition Strategy:

    • Instead of adding all the azetidine derivative at once, consider a slow addition of the azetidine to the reaction mixture containing the catalyst and any other reagents. This keeps the concentration of the azetidine low, favoring the desired reaction over polymerization.[11]

Issue 2: I've successfully synthesized my azetidine derivative, but it appears to be degrading or polymerizing during purification or storage.

Core Problem: The stability of azetidine derivatives can be compromised during workup, purification, and storage, especially if residual acids or reactive impurities are present.

Troubleshooting Steps:

  • Careful Workup and Quenching:

    • Ensure that any acidic catalysts are thoroughly quenched and neutralized before purification. A wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate, is often recommended.[5][11]

  • Purification Considerations:

    • Chromatography: If using silica gel chromatography, be aware that silica can be acidic and may promote polymerization of sensitive azetidines. You can neutralize the silica by pre-treating the column with a solution of triethylamine in the eluent.[1]

    • Distillation: If your compound is volatile, distillation should be performed at the lowest possible temperature and pressure to avoid thermally induced polymerization.

  • Storage Conditions:

    • Store purified azetidine derivatives at low temperatures (e.g., 4°C) and protected from light.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can also prevent degradation.

Issue 3: How can I proactively design my synthesis to minimize polymerization?

Core Problem: A proactive approach to synthesis design can often be the most effective strategy. This involves the judicious use of protecting groups and careful consideration of reaction conditions from the outset.

Strategies for Proactive Minimization:

  • Nitrogen Protecting Groups:

    • The choice of the substituent on the azetidine nitrogen is crucial. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc) groups, decrease the nucleophilicity of the nitrogen.[12] This makes it less likely to attack another azetidinium ion, thereby inhibiting polymerization.[13] These groups can often be removed under specific conditions later in the synthetic sequence.[1]

  • Reaction Concentration:

    • Intramolecular cyclizations to form azetidines should be carried out under high dilution conditions to favor the desired ring formation over intermolecular polymerization.[10]

  • Control of Stoichiometry:

    • When reacting an azetidine with another electrophile, such as in a sulfonylation reaction, using a slight excess of the electrophile and slowly adding the azetidine can ensure the azetidine reacts with the intended reagent rather than itself.[11]

Data Presentation & Experimental Protocols

Table 1: Influence of N-Substituents on Azetidine Stability
N-SubstituentElectron-Donating/WithdrawingEffect on Nitrogen NucleophilicityTendency for Cationic Polymerization
HNeutralModerateModerate to High
Alkyl (e.g., Methyl)DonatingHighHigh
ArylWithdrawing (Inductive)ReducedModerate
Tosyl (Ts)Strongly WithdrawingSignificantly ReducedLow
BocWithdrawingReducedLow
General Protocol for Quenching an Azetidine Reaction to Prevent Polymerization
  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS monitoring, immediately cool the reaction mixture to 0°C in an ice bath. This will slow down any potential side reactions.

  • Quench with Mild Base: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[5][11]

  • Washing: Wash the combined organic layers with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature.

Visualizing the Problem: Polymerization Pathway

G cluster_initiation Initiation cluster_propagation Propagation cluster_result Result A Azetidine A_H Azetidinium Ion A->A_H Protonation H H+ (Acid) H->A_H A_H2 Azetidinium Ion A2 Azetidine Dimer Dimer Cation A2->Dimer Nucleophilic Attack A_H2->Dimer Dimer2 Dimer Cation Polymer Polymer Chain Dimer2->Polymer An n Azetidine An->Polymer

Caption: Cationic Ring-Opening Polymerization of Azetidine.

Troubleshooting Workflow

G start Polymerization Observed q1 Is an acid catalyst present? start->q1 a1_yes Reduce catalyst loading Consider milder Lewis acid Lower reaction temperature q1->a1_yes Yes q2 Is the azetidine N-unsubstituted or N-alkylated? q1->q2 No a1_yes->q2 a2_yes Consider N-protection (e.g., Tosyl, Boc) q2->a2_yes Yes q3 Are you using high concentrations? q2->q3 No a2_yes->q3 a3_yes Use high dilution Slowly add azetidine q3->a3_yes Yes end Polymerization Minimized q3->end No a3_yes->end

Sources

Troubleshooting

Technical Support Guide: Solvent Selection for 3-(Azetidin-3-yl)pyridine Crystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the crystallization of 3-(Azetidin-3-yl)pyrid...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the crystallization of 3-(Azetidin-3-yl)pyridine. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and develop robust, scalable crystallization processes.

Section 1: Understanding the Molecule - Key Physicochemical Properties

The success of any crystallization process begins with a fundamental understanding of the target molecule. 3-(Azetidin-3-yl)pyridine is a heterocyclic compound featuring both a basic pyridine ring and a strained, basic azetidine ring.[1][2] These features dictate its behavior in various solvents. The molecule is often available as a free base or as a dihydrochloride salt, a critical factor in solvent selection.[3][4]

Table 1: Physicochemical Properties of 3-(Azetidin-3-yl)pyridine and its Dihydrochloride Salt

Property3-(Azetidin-3-yl)pyridine (Free Base)3-(Azetidin-3-yl)pyridine (Dihydrochloride)Significance for Crystallization
Molecular Formula C₈H₁₀N₂[5]C₈H₁₂Cl₂N₂[3]Governs molecular weight and elemental composition.
Molecular Weight 134.18 g/mol [5]207.10 g/mol [3]Affects solubility calculations and molar ratios.
Form Typically an oil or low-melting solidCrystalline solid[6]The initial physical form impacts handling and dissolution.
Polarity (XlogP) ~0.2[5][7]Higher (as a salt)Indicates moderate polarity. Soluble in polar solvents, less soluble in non-polar solvents. The salt form is significantly more polar.
H-Bonding 1 Donor (N-H), 2 Acceptors (2x N)[3]Multiple donors/acceptors (including Cl⁻)Strong potential for hydrogen bonding, which influences solvent interactions. Protic solvents can compete for H-bonds, while aprotic solvents may promote solute-solute interactions.[8]
Topological Polar Surface Area (TPSA) 24.92 Ų[3]Higher (as a salt)Quantifies the polar surface, reinforcing its affinity for polar solvents.

Section 2: FAQs - Common Crystallization Questions

This section addresses the most frequent challenges and questions encountered during the crystallization of 3-(Azetidin-3-yl)pyridine.

Q1: Where should I even begin with solvent screening for 3-(Azetidin-3-yl)pyridine?

A1: Start with a systematic screening of a diverse range of solvents, using a small amount of your material (5-10 mg per trial).[8] The key is to find a solvent in which the compound has high solubility when hot and low solubility when cold.

  • For the Free Base: Begin with moderately polar aprotic solvents like Ethyl Acetate (EtOAc), Acetone, Acetonitrile (ACN), and Tetrahydrofuran (THF). Also, test polar protic solvents like Isopropanol (IPA) and Ethanol (EtOH). Non-polar solvents like Hexanes or Heptane will likely be poor solvents and are better candidates for use as antisolvents.[8][9]

  • For the Dihydrochloride Salt: Focus on polar protic solvents where the salt is likely to be more soluble, such as Methanol (MeOH), Ethanol, or even water.[4][10] Solvent mixtures, like Ethanol/Water, can be particularly effective.[11]

Q2: My compound "oils out" instead of crystallizing. What's happening and how can I fix it?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature where the solute's liquid phase is more stable than its solid (crystal) phase. Essentially, you've created a liquid precipitate. This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.[12]

Troubleshooting Steps:

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator. Avoid crashing the temperature in an ice bath initially.

  • Use a Less "Good" Solvent: If the compound is too soluble, it will be difficult to achieve the narrow supersaturation window needed for crystallization. Try a solvent in which the compound is less soluble at reflux.

  • Add an Antisolvent: If your compound is dissolved in a "good" solvent, slowly add a miscible "poor" solvent (antisolvent) to gently decrease solubility and induce crystallization.[8] For example, if dissolved in ethanol, slowly add hexane.

  • Lower the Initial Concentration: Start with a more dilute solution to avoid creating a grossly supersaturated state upon cooling.

Q3: Should I use the free base or the dihydrochloride salt for crystallization?

A3: The choice depends on your objective.

  • For Purification: The dihydrochloride salt is often a better choice. Salts of small molecules tend to be more crystalline and have higher melting points than their corresponding free bases. This can make them easier to handle and purify via crystallization.

  • For Obtaining a Specific Polymorph or for X-ray Crystallography: Both forms should be attempted. The free base and the salt will have different crystal packing arrangements due to different intermolecular interactions (e.g., hydrogen bonding with the chloride counter-ion). Sometimes, the free base may yield crystals more suitable for single-crystal X-ray diffraction if the salt form is prone to disorder.[13]

Q4: What are the best techniques for growing high-quality single crystals for X-ray crystallography?

A4: Growing single crystals for X-ray diffraction requires slow, controlled crystal growth to ensure a well-ordered lattice.[14] The goal is to approach the point of supersaturation very slowly.

  • Vapor Diffusion: This is one of the most effective methods.[12][15] Dissolve your compound in a minimal amount of a "good," more volatile solvent (e.g., Dichloromethane or Acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor," less volatile solvent (the antisolvent, e.g., Hexane or Diethyl Ether). The vapor of the "good" solvent will slowly diffuse out of the inner vial while the vapor of the antisolvent diffuses in, gradually inducing crystallization.

  • Slow Evaporation: Dissolve the compound in a solvent or solvent mixture and cover the vial with a cap that has a few small holes poked in it.[9] This allows the solvent to evaporate over several days or weeks. This works best with solvents that are not excessively volatile.

  • Solvent Layering: Carefully layer a less dense antisolvent on top of a solution of your compound in a denser, "good" solvent in a narrow tube (like an NMR tube).[12] Crystals will form slowly at the interface between the two solvents.

Q5: I'm not getting any crystals at all. What troubleshooting steps can I take?

A5:

  • Verify Purity: Impurities are notorious for inhibiting crystallization.[8] If possible, purify your material further using column chromatography before attempting crystallization again.

  • Introduce a Seed Crystal: If you have even a tiny crystal from a previous attempt, add it to a supersaturated solution to initiate nucleation. If you don't have one, try scratching the inside of the glass vial with a metal spatula just below the solvent line. The microscopic glass fragments can act as nucleation sites.

  • Broaden Your Solvent Screen: Don't give up after trying a few solvents. Systematically screen a wider range, including binary and even ternary solvent mixtures.[11] Sometimes an unconventional solvent is the key.

  • Try a Different Form: If you are struggling with the free base, try converting it to the dihydrochloride salt (or another salt, like a tartrate or tosylate) and attempt to crystallize that.[4][9]

Section 3: Troubleshooting Guides & Experimental Protocols

Protocol 1: Systematic Solvent Screening Workflow

This protocol provides a structured approach to identifying promising solvent candidates.

Materials:

  • 3-(Azetidin-3-yl)pyridine (free base or salt)

  • Array of solvents (e.g., Heptane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, Water)

  • Small vials (e.g., 2 mL) with caps

  • Hot plate and/or heat gun

  • Vortex mixer

Methodology:

  • Dispense Material: Place ~10 mg of your compound into each of the 10 vials.

  • Initial Solubility Test (Room Temp): Add 0.2 mL of a solvent to its respective vial. Vortex for 1 minute. Observe and record solubility: Insoluble, Partially Soluble, or Fully Soluble.

  • Hot Solubility Test: For vials where the compound was not fully soluble, gently heat the vial while vortexing until the solvent begins to reflux. Observe and record solubility.

  • Cooling and Observation: Allow all vials that showed complete solubility upon heating to cool slowly to room temperature. Then, place them in a 4°C refrigerator.

  • Analysis: After 24 hours, inspect the vials. The ideal solvent is one where the compound was insoluble or partially soluble at room temperature but fully soluble when hot, and which produced a crystalline solid upon cooling. Oily precipitates or no precipitate indicate a less suitable system.

Table 2: Example Solvent Screening Guide

SolventBoiling Point (°C)Polarity IndexRationale for 3-(Azetidin-3-yl)pyridine
Heptane 980.1Antisolvent: Low polarity, unlikely to dissolve the compound. Excellent for antisolvent addition or vapor diffusion.[8]
Toluene 1112.4For Free Base: May promote crystallization through π-π stacking with the pyridine ring.
Ethyl Acetate 774.4Good Starting Point: Medium polarity, good balance of solvating power and ability to form a supersaturated solution.
Acetone 565.1Good Starting Point: Polar aprotic solvent, effective for many nitrogen-containing heterocycles.
Acetonitrile 825.8Good Starting Point: Polar aprotic solvent, often yields high-quality crystals.[10]
Isopropanol 823.9For Free Base or Salt: Polar protic solvent, good for compounds with H-bond donors/acceptors.
Ethanol 784.3For Free Base or Salt: Similar to IPA, a versatile and common choice.[10]
Methanol 655.1For Salt Form: Highly polar protic solvent, good for dissolving salts. May be too strong a solvent for the free base.
Water 10010.2For Salt Form: Excellent solvent for hydrochloride salts, can be used in a co-solvent system (e.g., with Ethanol).[10]

Section 4: Visualizing the Process

Diagram 1: Decision Workflow for Solvent Selection

This diagram outlines the logical steps from initial material characterization to selecting a primary crystallization technique.

SolventSelection cluster_start Step 1: Characterization cluster_screen Step 2: Solvent Screening cluster_decision Step 3: Method Selection Start Start with Pure Compound (Free Base or Salt?) Screen Perform Small-Scale Solubility Screen (Hot & Cold) Start->Screen Analyze Analyze Results: Good Solubility Hot, Poor Solubility Cold? Screen->Analyze Decision Is a Single Solvent System Promising? Analyze->Decision Cooling Cooling Crystallization Decision->Cooling  Yes Antisolvent Antisolvent / Vapor Diffusion Crystallization Decision->Antisolvent  No (Too Soluble or Insoluble) Optimize Further Optimization: Rate, Concentration Cooling->Optimize Antisolvent->Optimize

Caption: Decision tree for systematic solvent selection.

Diagram 2: Troubleshooting Crystallization Failures

This diagram provides a logical path for diagnosing and solving common crystallization problems.

Troubleshooting cluster_diagnosis Diagnosis cluster_solution Corrective Actions Problem Initial Outcome: No Crystals / Oil / Amorphous Solid CheckPurity Is the material >98% pure? Problem->CheckPurity CheckSolubility Is solubility appropriate? (Not too high or low) CheckPurity->CheckSolubility Yes Purify Action: Re-purify via Chromatography CheckPurity->Purify No CheckRate Was cooling / evaporation too fast? CheckSolubility->CheckRate Yes ChangeSolvent Action: Select a different solvent or use an antisolvent CheckSolubility->ChangeSolvent No SlowDown Action: Slow down the process (e.g., use vapor diffusion) CheckRate->SlowDown Yes AddSeed Action: Add a seed crystal or scratch the vial CheckRate->AddSeed No

Caption: A logical workflow for troubleshooting common crystallization issues.

References

  • March, J. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • ChemScene. (n.d.). 3-(Azetidin-3-yl)pyridine dihydrochloride.
  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry.
  • Sigma-Aldrich. (n.d.). 3-(Azetidin-3-yloxy)pyridine hydrochloride.
  • BenchChem. (2025).
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • PubChem. (n.d.). 3-(Azetidin-3-yl)pyridine.
  • Carl ROTH. (n.d.).
  • PubChemLite. (n.d.). 3-(azetidin-3-yl)pyridine dihydrochloride (C8H10N2).
  • Ferreira, O., et al. (2023).
  • BenchChem. (2025). Troubleshooting & Optimization: Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents.
  • Various Authors. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds.
  • Spingler, B., et al. (n.d.).
  • BenchChem. (2025).
  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Lee, T., et al. (2025). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
  • Wikipedia. (n.d.). Azetidine.
  • Delia, T. J., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-(Azetidin-3-yl)pyridine Substitution

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 3-(Azetidin-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are encountering difficulties with substitution reactions on this sterically demanding scaffold. The unique arrangement of the azetidine ring adjacent to the pyridine core presents significant steric challenges, often leading to low yields, side reactions, and stalled conversions.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address these issues directly. Our goal is to equip you with the mechanistic understanding and practical solutions required to optimize your reactions and accelerate your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My Buchwald-Hartwig N-arylation of 3-(Azetidin-3-yl)pyridine with an aryl chloride is giving low to no yield. What are the primary factors to investigate?

Answer: This is a classic and frequent challenge. The low reactivity is typically a confluence of a less reactive electrophile (aryl chloride) and a sterically hindered nucleophile. The issue likely resides in one or more stages of the catalytic cycle: slow oxidative addition, difficult ligand association, or a high barrier to reductive elimination.

Here is a systematic approach to troubleshooting:

  • Catalyst and Ligand System: This is the most critical parameter. Standard palladium catalysts and ligands often fail. For sterically hindered couplings, highly active and specialized ligands are required.[1]

    • Ligand Choice: Switch to bulky, electron-rich biarylmonophosphine ligands. These ligands are designed to promote the crucial, often rate-limiting, reductive elimination step from the sterically crowded palladium center.[2] They also facilitate the initial oxidative addition to the Ar-Cl bond.[1]

    • Palladium Precatalyst: Use a well-defined palladium(II) precatalyst (e.g., a G3 or G4 precatalyst). These form the active Pd(0) species more readily and consistently than generating it in situ from sources like Pd(OAc)₂.[1]

  • Base Selection: The base is not merely a spectator; it plays a crucial role in the deprotonation of the amine-palladium complex.[1][3]

    • Sterically Hindered Bases: Strong, non-nucleophilic, and sterically hindered bases like lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide (NaOtBu) are often necessary. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be strong enough to deprotonate the hindered amine complex efficiently, leading to a stalled reaction.[4][5]

    • Solubility: Ensure your base is soluble in the reaction solvent. In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex.[3]

  • Solvent and Temperature:

    • Solvent: Aprotic, nonpolar to moderately polar solvents like toluene, xylene, or 1,4-dioxane are standard.[6] In some cases, more polar solvents like 2-methyltetrahydrofuran (2-MeTHF) can be beneficial, but solvent choice should be screened.

    • Temperature: Elevated temperatures (typically 80-120 °C) are almost always required to overcome the activation energy for these challenging couplings.[2]

Troubleshooting Summary Table

ProblemProbable CauseRecommended Solution
Low/No Yield with Aryl Chloride 1. Inefficient Oxidative Addition. 2. Slow Reductive Elimination.Switch to a bulky, electron-rich biaryl phosphine ligand (e.g., BrettPhos, RuPhos) with a modern Pd precatalyst (e.g., G3-Pd).[7]
Ineffective deprotonation of Pd-amine complex.Use a strong, sterically hindered base like NaOtBu or LiHMDS.[4]
Insufficient energy to overcome activation barrier.Increase reaction temperature, typically to 80-120 °C.
Significant Homo-coupling of Aryl Halide Formation of inactive Pd-dimers or off-cycle species.Use a bidentate ligand like BINAP or DPPF, which can help prevent dimer formation.[8]
Base-induced side reactions.Consider a weaker base if conditions allow, or screen different strong bases.
Reaction Stalls at ~50% Conversion Catalyst deactivation or product inhibition.Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). Consider slow addition of the base if product inhibition is suspected.[9]
Insufficiently strong base.Switch to a stronger base (see above).
Difficulty in Product Purification Residual palladium or ligand contamination.Filter the crude reaction mixture through a pad of celite and/or silica gel before concentration. Consider a palladium scavenger if necessary.
Emulsion during aqueous workup.Use brine washes to break up emulsions. Filter the organic layer through anhydrous sodium sulfate.

Question 2: I'm observing significant formation of the hydrodehalogenated arene and other side products. How can I improve selectivity?

Answer: The formation of a hydrodehalogenated arene byproduct often points to a competitive side reaction where the amide intermediate undergoes β-hydride elimination instead of the desired reductive elimination.[8] This is more common with certain substrates and catalyst systems.

  • Ligand Modification: The steric and electronic properties of the ligand are key. A ligand that accelerates reductive elimination relative to β-hydride elimination is needed. Again, bulky biaryl phosphine ligands are often the solution.[10]

  • Base and Solvent Effects: The choice of base and solvent can influence the stability of intermediates in the catalytic cycle.[3] Sometimes, switching from an alkoxide base to an amide base (like LiHMDS) or changing the solvent can alter the reaction pathway and suppress side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance such a major issue for substitutions on the 3-(Azetidin-3-yl)pyridine scaffold?

A1: The steric challenge arises from the three-dimensional structure of the molecule. The azetidine ring is not planar and its substituents occupy a significant amount of space directly adjacent to the reactive nitrogen (for N-arylations) or the C3 position. This bulkiness physically obstructs the approach of the substrate to the palladium catalyst's metal center, making it difficult to form the key intermediates required for the cross-coupling reaction to proceed.[1]

Workflow for Troubleshooting a Failed N-Arylation Reaction

This diagram outlines a logical decision-making process for optimizing a challenging Buchwald-Hartwig amination.

G start Reaction Failed (Low Yield / No Reaction) catalyst Step 1: Evaluate Catalyst System (Ligand & Precatalyst) start->catalyst base Step 2: Evaluate Base catalyst->base Is the ligand a bulky, electron-rich biaryl phosphine? Is the precatalyst modern (G3/G4)? If NO, change system. If YES, proceed. conditions Step 3: Evaluate Conditions (Solvent & Temperature) base->conditions Is the base strong and non-nucleophilic? (e.g., NaOtBu, LiHMDS) If NO, change base. If YES, proceed. protect Step 4: Consider Protecting Group conditions->protect Is temperature elevated? (80-120 °C) Is solvent appropriate? (Toluene, Dioxane) If NO, adjust. If YES, proceed. success Reaction Successful protect->success Is the azetidine N unprotected? Consider adding a removable Boc or Cbz group to modulate reactivity. If YES, consider protection. G cluster_0 Catalytic Cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition (Ar-X + Pd(0) -> L_nPd(II)(Ar)(X)) A->B Ar-X C Ligand Exchange / Amine Coordination B->C R2NH D Deprotonation (Base removes H+ from Amine) C->D Base E Reductive Elimination (Forms Ar-N bond) High Steric Barrier D->E E->A Product (Ar-NR2)

Caption: Key stages of the Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Representative N-Arylation of 3-(Azetidin-3-yl)pyridine with a Hindered Aryl Bromide

This protocol provides a robust starting point for optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon).

  • Reagent Preparation:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 0.02 equiv).

    • Add the biaryl phosphine ligand (e.g., RuPhos, 0.04 equiv).

    • Add the aryl bromide (1.0 equiv).

    • Add the base, sodium tert-butoxide (1.4 equiv).

  • Reaction Assembly:

    • Cap the flask with a septum. Evacuate and backfill with inert gas three times.

    • Add 3-(Azetidin-3-yl)pyridine (1.2 equiv).

    • Add anhydrous toluene (or another suitable solvent) via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a short pad of celite to remove insoluble salts and catalyst residues. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to afford the desired N-aryl product.

References

  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole. [Link]

  • Gelb, A. S., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]

  • Arrechea, P. L., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Dennis, J. M., et al. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. [Link]

  • Wang, Y., et al. (2022). Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Ison, A. (n.d.). Buchwald-Hartwig Amination. [Link]

  • LJMU Research Online. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. [Link]

  • RSC Publishing. (n.d.). Sterically hindered P,N-type amidophosphines. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Leitner, A., Shu, C., & Hartwig, J. F. (2005). Effects of Catalyst Activation and Ligand Steric Properties on the Enantioselective Allylation of Amines and Phenoxides. Organic Letters. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]

  • Leonardi, M., & Bertrand, F. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Trauner, F., et al. (2022). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of sterically hindered 3-(azolyl)pyridines. [Link]

  • ResearchGate. (n.d.). Cross‐coupling reactions of 3‐iodoazetidines. [Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society. [Link]

  • Fregoso, B. (2024). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks. [Link]

  • ResearchGate. (2008). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. [Link]

  • Williams, E. P., et al. (2023). Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides. eScholarship.org. [Link]

  • ResearchGate. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • The Doyle Group. (2017). Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Styrenyl Aziridines. [Link]

  • Chemical Communications. (n.d.). Iron catalysed cross-couplings of azetidines – application to the formal synthesis of a pharmacologically active molecule. [Link]

  • Organic Chemistry Portal. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. [Link]

Sources

Troubleshooting

Stability of 3-(Azetidin-3-yl)pyridine under basic hydrolysis conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(Azetidin-3-yl)pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and troubleshooting advice regarding the stability of 3-(Azetidin-3-yl)pyridine, with a specific focus on its behavior under basic hydrolysis conditions. Our goal is to equip you with the necessary knowledge to anticipate challenges, design robust experiments, and interpret your results with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-(Azetidin-3-yl)pyridine under basic conditions?

A1: The main stability concern for 3-(Azetidin-3-yl)pyridine under basic conditions is the potential for the nucleophilic attack on the strained azetidine ring.[1][2][3] This four-membered heterocycle possesses significant ring strain (approximately 25.4 kcal/mol), making it susceptible to ring-opening reactions.[1][2] While the pyridine ring itself is generally stable, the azetidine moiety is the more reactive component under these conditions.

Q2: How does the pyridine ring influence the stability of the azetidine ring?

A2: The pyridine ring, particularly its nitrogen atom, can influence the reactivity of the azetidine ring through electronic effects. The delocalization of the azetidine nitrogen's lone pair of electrons into the pyridine ring can reduce the azetidine nitrogen's basicity.[4] This can, in turn, affect the susceptibility of the azetidine ring to protonation and subsequent nucleophilic attack.[5][6]

Q3: What are the likely degradation products of 3-(Azetidin-3-yl)pyridine under basic hydrolysis?

A3: Under basic hydrolysis, the most probable degradation pathway involves the nucleophilic attack of a hydroxide ion on one of the carbon atoms of the azetidine ring, leading to a ring-opened product. This would result in the formation of a substituted amino alcohol derivative of pyridine. The exact structure of the degradation product would depend on which C-N bond of the azetidine ring is cleaved.

Q4: Are there any general guidelines for handling and storing 3-(Azetidin-3-yl)pyridine to ensure its stability?

A4: To ensure the long-term stability of 3-(Azetidin-3-yl)pyridine, it is recommended to store it in a cool, dry place, away from strong bases and acids. For solutions, it is advisable to use aprotic solvents and to prepare them fresh before use. If aqueous solutions are necessary, they should be buffered to a neutral or slightly acidic pH if the experimental conditions allow.

Troubleshooting Guide: Experimental Challenges

Issue 1: I am observing rapid degradation of my compound in a basic solution, even at room temperature. What could be the cause?

  • Possible Cause: The concentration of the base might be too high, or the pH of the solution is significantly elevated. The azetidine ring is known to be more susceptible to ring-opening under stronger basic conditions.[1]

  • Solution:

    • Reduce the concentration of the base.

    • Carefully control and monitor the pH of the reaction mixture. Consider using a buffer system to maintain a moderately basic pH.

    • Perform the experiment at a lower temperature to decrease the rate of degradation.[1]

Issue 2: My analytical results (e.g., HPLC) show multiple unexpected peaks, suggesting several degradation products. How can I identify them?

  • Possible Cause: Besides the primary hydrolysis product, secondary degradation products might be forming. It's also possible that impurities in the starting material are degrading.

  • Solution:

    • Utilize LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of each degradation product. This will provide crucial information for structure elucidation.

    • Perform forced degradation studies under controlled conditions (e.g., varying pH, temperature) to understand the degradation pathway and distinguish between primary and secondary degradants.[7][8]

    • Ensure the purity of your starting material using appropriate analytical techniques before initiating the stability study.

Issue 3: The rate of degradation is inconsistent across different batches of my experiment. What factors should I investigate?

  • Possible Cause: Inconsistencies in experimental parameters are the likely culprit.

  • Solution:

    • Temperature Control: Ensure precise and consistent temperature control throughout the experiment. Even small fluctuations can significantly impact reaction rates.

    • pH Measurement: Calibrate your pH meter before each use and ensure accurate measurement and control of the solution's pH.

    • Reagent Purity and Preparation: Use high-purity reagents and prepare solutions consistently. The concentration of the base is a critical parameter.

    • Mixing: Ensure uniform mixing of the reaction solution to avoid localized areas of high base concentration.

Experimental Protocol: Basic Hydrolysis Stability Study

This protocol outlines a general procedure for assessing the stability of 3-(Azetidin-3-yl)pyridine under basic hydrolysis conditions using High-Performance Liquid Chromatography (HPLC).

Reagent and Sample Preparation
  • Stock Solution of 3-(Azetidin-3-yl)pyridine: Prepare a 1 mg/mL stock solution in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Basic Solution: Prepare a solution of sodium hydroxide (e.g., 0.1 M NaOH) in deionized water. The concentration can be adjusted based on the desired stress level.

  • Quenching Solution: Prepare a solution of an acid (e.g., 0.1 M HCl) to neutralize the basic solution and stop the degradation at specific time points.

Experimental Workflow

The following diagram illustrates the key steps in the basic hydrolysis stability study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL in ACN) start_exp Initiate Reaction: Add stock solution to basic solution prep_stock->start_exp prep_base Prepare Basic Solution (e.g., 0.1 M NaOH) prep_base->start_exp prep_quench Prepare Quenching Solution (e.g., 0.1 M HCl) quench Quench Reaction with Acidic Solution prep_quench->quench incubate Incubate at Controlled Temperature (e.g., 50°C) start_exp->incubate sampling Withdraw Aliquots at Defined Time Points incubate->sampling sampling->quench hplc_analysis Analyze Samples by HPLC quench->hplc_analysis data_proc Process Data: Calculate % Degradation hplc_analysis->data_proc

Caption: Workflow for Basic Hydrolysis Stability Study.

Step-by-Step Procedure
  • Initiation: To a vial containing a known volume of the pre-heated basic solution, add a small volume of the 3-(Azetidin-3-yl)pyridine stock solution to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Incubation: Place the vial in a temperature-controlled environment (e.g., water bath or oven) set to the desired temperature (e.g., 50°C).

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing an equivalent volume of the quenching solution to neutralize the base and stop the degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

  • Data Analysis: Calculate the percentage of 3-(Azetidin-3-yl)pyridine remaining at each time point relative to the initial concentration (time 0).

Sample Data Presentation

The results of the stability study can be summarized in a table as shown below.

Time (hours)Peak Area of 3-(Azetidin-3-yl)pyridine% Remaining% Degradation
01,250,000100.00.0
11,187,50095.05.0
21,125,00090.010.0
41,000,00080.020.0
8812,50065.035.0
24437,50035.065.0

References

  • IJRPNS. REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. Available at: [Link]

  • Ghorai, M. K., et al. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. The Journal of Organic Chemistry, 2007.
  • Bott, T. M., & West, F. G. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 2012.
  • Szostak, M., & Mughal, H. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021.
  • Butler, C. R., et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021.
  • Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]

  • MDPI. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Available at: [Link]

  • ACS Publications. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 2025.
  • ACS Publications. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available at: [Link]

Sources

Optimization

Removing trace metal impurities from 3-(Azetidin-3-yl)pyridine synthesis

A Guide to Removing Trace Metal Impurities for Researchers, Scientists, and Drug Development Professionals The synthesis of 3-(Azetidin-3-yl)pyridine, a crucial building block in pharmaceutical development, often utilize...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Removing Trace Metal Impurities for Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(Azetidin-3-yl)pyridine, a crucial building block in pharmaceutical development, often utilizes palladium-catalyzed cross-coupling reactions. While efficient, these methods can lead to trace metal contamination in the final active pharmaceutical ingredient (API), necessitating robust purification strategies. This guide provides in-depth troubleshooting advice and frequently asked questions to address challenges related to trace metal removal during the synthesis of this and similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is removing trace metals, particularly palladium, so critical in pharmaceutical synthesis?

A1: Regulatory bodies like the European Agency for the Evaluation of Medicinal Products have stringent limits on elemental impurities in drug products. For platinum group metals, including palladium, the collective limit is less than 5 ppm.[1] These limits are in place due to the potential toxicity of these metals. For instance, the toxicity of palladium compounds can vary significantly with their form, with water-soluble salts being more toxic than insoluble forms.[1] Therefore, effective removal is a critical quality and safety attribute for any API.

Q2: What are the primary sources of trace metal contamination in the synthesis of 3-(Azetidin-3-yl)pyridine?

A2: The most common source of metal contamination is the catalyst used in carbon-carbon and carbon-heteroatom bond-forming reactions, which are frequently employed in the synthesis of complex molecules like 3-(Azetidin-3-yl)pyridine.[1][2] Palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings are prime examples.[1][2] Leachates from stainless steel reactors or other equipment can also contribute to trace metal impurities.

Q3: What are the initial, most straightforward methods for reducing palladium levels?

A3: Initial purification often involves simple, cost-effective methods like filtration and crystallization. Filtration through a pad of diatomaceous earth (Celite) can effectively remove larger, agglomerated palladium particles.[3] Crystallization can also lower palladium concentration, especially when combined with additives that help keep the metal in the mother liquor.[1] However, these methods alone may not be sufficient to meet strict regulatory limits.[3][4]

Q4: When should I consider using a metal scavenger?

A4: Metal scavengers are highly effective for removing residual metal catalysts to very low levels and should be considered when traditional methods like filtration and crystallization are insufficient.[4][5] They are particularly useful for removing soluble palladium species that cannot be removed by simple filtration.[6] Scavengers can be added directly to the reaction mixture or used in a flow-through column format.[3][5]

Q5: How do I choose the right metal scavenger for my synthesis?

A5: The choice of scavenger depends on several factors, including the oxidation state of the palladium (Pd(0) or Pd(II)), the solvent system, and the nature of your product.[6] Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[6] It is often beneficial to screen a small panel of scavengers to identify the most effective one for your specific reaction conditions.[6]

Troubleshooting Guide

This section provides solutions to common problems encountered during the removal of trace metal impurities from the synthesis of 3-(Azetidin-3-yl)pyridine.

Problem 1: High Palladium Levels After Initial Filtration

Symptoms:

  • Palladium levels remain significantly above the target (<10 ppm) after filtration through standard filter paper or even a Celite pad.

Possible Causes & Solutions:

  • Soluble Palladium Species: Filtration is only effective for heterogeneous or agglomerated palladium.[6] If a significant portion of the palladium is present as soluble species, filtration alone will be ineffective.

    • Solution: Employ a metal scavenger. Scavengers with functional groups like thiols, amines, or phosphines can bind to soluble palladium, facilitating its removal.[6]

  • Colloidal Palladium: Fine, colloidal palladium particles may pass through standard filtration media.

    • Solution 1: Flocculation: Add a small amount of a flocculating agent to encourage the aggregation of colloidal particles, making them easier to filter.

    • Solution 2: Adsorption: Treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[6] Be aware that activated carbon can sometimes lead to product loss.[7]

  • Inefficient Filtration Technique: An improperly packed filter bed can lead to channeling and bypass of the palladium particles.

    • Solution: Ensure the Celite bed is well-packed (typically 1-2 cm thick) and pre-wetted with the solvent before filtration.[6]

Problem 2: Low Efficiency of Metal Scavengers

Symptoms:

  • Residual palladium levels remain high even after treatment with a metal scavenger.

Possible Causes & Solutions:

  • Incorrect Scavenger Selection: The chosen scavenger may not be optimal for the specific form of palladium or the reaction conditions.

    • Solution: Screen a variety of scavengers with different functional groups (e.g., thiol, triamine, cysteine).[8] Consider the oxidation state of the palladium; for instance, SiliaMetS® DMT is effective for hindered Pd complexes.[8]

  • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the reaction time may be inadequate for complete removal.

    • Solution: Increase the equivalents of the scavenger and/or extend the reaction time.[9] A typical starting point is 3-5 equivalents of scavenger stirred for 4-16 hours.[9]

  • Strong Product-Palladium Interaction: The 3-(Azetidin-3-yl)pyridine product itself may chelate strongly with palladium, making it difficult for the scavenger to compete.

    • Solution: Consider a scavenger with a very high affinity for palladium, such as those with trimercaptotriazine (TMT) functionality.[8] In some cases, a multi-step approach combining different removal techniques may be necessary.[3]

  • Solvent Effects: The polarity of the solvent can influence the efficiency of the scavenger.

    • Solution: If possible, perform the scavenging step in a solvent that is known to be compatible with the chosen scavenger. Consult the manufacturer's guidelines for optimal solvent choices.

Problem 3: Product Loss During Purification

Symptoms:

  • Significant decrease in the yield of 3-(Azetidin-3-yl)pyridine after the metal removal step.

Possible Causes & Solutions:

  • Product Binding to Scavenger: The basic nitrogen atoms in 3-(Azetidin-3-yl)pyridine can interact with acidic sites on some scavengers.

    • Solution 1: Reduce the amount of scavenger to the minimum effective quantity.

    • Solution 2: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product.[6]

    • Solution 3: Choose a scavenger with lower affinity for your product.

  • Adsorption onto Activated Carbon: Activated carbon has a high surface area and can adsorb the desired product along with the metal impurities.

    • Solution: Use the minimum amount of activated carbon necessary. Alternatively, consider silica-based scavengers, which often exhibit lower product loss compared to carbon.[7]

  • Losses During Acid-Base Extraction: While acid-base extraction can be an effective purification method for pyridine derivatives, multiple extractions can lead to cumulative losses.[10]

    • Solution: Optimize the pH for each extraction step and minimize the number of extractions required.

Experimental Protocols

Protocol 1: General Screening of Metal Scavengers (Batch Method)
  • Dissolve the crude 3-(Azetidin-3-yl)pyridine in a suitable solvent.

  • In separate vials, add different metal scavengers (e.g., Si-Thiol, Si-TMT, MP-TMT) at a loading of 5-10 equivalents relative to the initial palladium concentration.

  • Stir the mixtures at room temperature for 4-16 hours.

  • Filter off the scavenger and wash it with a small amount of fresh solvent.

  • Analyze the palladium content of the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]

Protocol 2: Palladium Removal Using a Fixed-Bed Scavenger Cartridge (Flow Method)
  • Select a pre-packed scavenger cartridge (e.g., Si-TMT) appropriately sized for the scale of the reaction.

  • Equilibrate the cartridge by passing 3-5 bed volumes of the solvent through it.[5]

  • Dissolve the crude product in a suitable solvent.

  • Pass the solution through the scavenger cartridge at a controlled flow rate.

  • Collect the eluent and analyze for palladium content.

  • If necessary, the solution can be recirculated through the cartridge to achieve lower palladium levels.[2]

Data Presentation

Table 1: Comparison of Different Palladium Removal Methods

MethodStarting Pd (ppm)Final Pd (ppm)Product RecoveryNotes
Celite Filtration1,000576HighEffective for removing larger palladium particles.[3]
N-acetyl cysteine wash8,600975GoodAn effective aqueous wash for reducing palladium levels.[3]
Si-Thiol Scavenger500<10>95%A versatile scavenger for various forms of palladium.
Si-TMT Scavenger800<5>98%Highly effective, especially in a fixed-bed format.[5]
Activated Carbon500<2050-80%Can lead to significant product loss.[7]

Visualizations

Workflow for Troubleshooting High Palladium Content

G start High Pd Content After Initial Purification soluble_pd Soluble Pd Species Suspected start->soluble_pd Filtration Ineffective scavenger Implement Metal Scavenger Protocol soluble_pd->scavenger screen Screen a Panel of Scavengers scavenger->screen Sub-optimal Results optimize Optimize Scavenger Loading & Time screen->optimize Identify Best Scavenger final_qc Final QC (ICP-MS) optimize->final_qc

Caption: Troubleshooting workflow for high palladium levels.

Logical Relationship of Purification Choices

G crude Crude Product (High Pd) filtration Filtration (Celite) crude->filtration crystallization Crystallization crude->crystallization scavenging Metal Scavenging filtration->scavenging > 100 ppm Pd crystallization->scavenging > 50 ppm Pd api Purified API (<5 ppm Pd) scavenging->api

Caption: Decision tree for purification strategy.

References

  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage. Retrieved from [Link]

  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). ACS Publications. Retrieved from [Link]

  • Metal Scavengers in Process Chemistry An Investigative Study. Biotage. Retrieved from [Link]

  • Metal Scavenger Guide. Sopachem. Retrieved from [Link]

  • Azetidine Synthesis. ScienceDirect. Retrieved from [Link]

  • SiliaMetS. Velocity Scientific Solutions. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the ¹H NMR Interpretation and Assignment of 3-(Azetidin-3-yl)pyridine

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(Azetidin-3-yl)pyridine, a het...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-(Azetidin-3-yl)pyridine, a heterocyclic scaffold of significant interest, presents a unique set of challenges and insights in its structural analysis. This guide provides an in-depth, expert-led interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, comparing theoretical predictions with practical experimental considerations. We will also explore how ¹H NMR stands as a pivotal technique in relation to other analytical methods for the comprehensive characterization of such small molecules.

The Crucial Role of Structural Verification in Drug Discovery

In the synthesis of novel pharmaceutical compounds, confirming the chemical structure is not merely a formality but a critical step that underpins all subsequent biological and toxicological evaluations. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting valuable time and resources. ¹H NMR spectroscopy is a powerful and non-destructive technique that provides a detailed fingerprint of a molecule's structure, revealing the connectivity and chemical environment of each proton.[1][2]

Theoretical ¹H NMR Analysis of 3-(Azetidin-3-yl)pyridine

A meticulous analysis of the molecular structure of 3-(Azetidin-3-yl)pyridine allows for a robust prediction of its ¹H NMR spectrum. The molecule is comprised of two distinct spin systems: the aromatic pyridine ring and the saturated azetidine ring. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the nitrogen atoms and the anisotropic effects of the pyridine ring.

Chemical structure of 3-(Azetidin-3-yl)pyridine

Predicted ¹H NMR Data for 3-(Azetidin-3-yl)pyridine (in CDCl₃, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationPredicted Coupling Constants (J, Hz)Rationale
H-2' (Pyridine)~8.55Doublet of doublets (dd) or Singlet (s)1HJ ≈ 2.0, 0.8 HzLocated ortho to the pyridine nitrogen, this proton is significantly deshielded. It will couple weakly to H-4' and H-6'.
H-6' (Pyridine)~8.50Doublet of doublets (dd)1HJ ≈ 4.8, 1.6 HzAlso ortho to the pyridine nitrogen, its chemical shift is similar to H-2'. It couples to H-4' and H-5'.
H-4' (Pyridine)~7.70Doublet of triplets (dt) or Multiplet (m)1HJ ≈ 8.0, 2.0 HzThis proton is meta to the nitrogen and ortho to the azetidine substituent. It will show coupling to H-2', H-5', and H-6'.
H-5' (Pyridine)~7.30Doublet of doublets (dd)1HJ ≈ 8.0, 4.8 HzThis proton is meta to both the nitrogen and the azetidine substituent and will couple to H-4' and H-6'.
H-2, H-4 (Azetidine CH₂)~4.0 - 4.2Multiplet (m)4H-These protons are adjacent to the azetidine nitrogen and are deshielded. They are chemically non-equivalent and will likely appear as a complex multiplet due to geminal and vicinal coupling.
H-3 (Azetidine CH)~3.6 - 3.8Quintet or Multiplet (m)1H-This methine proton is coupled to the four adjacent methylene protons of the azetidine ring.
NH (Azetidine)~2.0 - 3.0Broad singlet (br s)1H-The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal and may exchange with D₂O.

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • Pyridine Protons: The protons on the pyridine ring experience deshielding due to the electronegativity of the nitrogen atom and the ring current effect. Protons in the ortho positions (H-2' and H-6') are the most deshielded, followed by the para proton (H-4'), and finally the meta proton (H-5'). The substitution at the 3-position further influences these shifts.

  • Azetidine Protons: The protons on the four-membered azetidine ring are in a strained, non-planar conformation. The protons on the carbons adjacent to the nitrogen (C2 and C4) are deshielded due to the inductive effect of the nitrogen atom. The methine proton at the point of attachment to the pyridine ring (C3) is coupled to the four surrounding methylene protons, leading to a complex splitting pattern, often a quintet or a more complex multiplet.

  • NH Proton: The chemical shift of the azetidine N-H proton is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It is often observed as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

Below is a diagram illustrating the logical relationship between the molecular structure and the predicted ¹H NMR signals.

G cluster_molecule 3-(Azetidin-3-yl)pyridine Structure cluster_pyridine_signals Pyridine ¹H Signals cluster_azetidine_signals Azetidine ¹H Signals mol Pyridine Ring & Azetidine Ring H2_prime H-2' (~8.55 ppm, dd/s) mol->H2_prime ortho to N H6_prime H-6' (~8.50 ppm, dd) mol->H6_prime ortho to N H4_prime H-4' (~7.70 ppm, dt/m) mol->H4_prime meta to N H5_prime H-5' (~7.30 ppm, dd) mol->H5_prime meta to N CH2 H-2, H-4 (~4.0-4.2 ppm, m) mol->CH2 adjacent to N CH H-3 (~3.6-3.8 ppm, quin/m) mol->CH methine NH NH (~2.0-3.0 ppm, br s) mol->NH amine

Caption: Relationship between molecular structure and predicted ¹H NMR signals.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum of 3-(Azetidin-3-yl)pyridine, a meticulous experimental procedure is paramount. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Step 1: Sample Preparation

The quality of the NMR sample directly impacts the quality of the resulting spectrum.[3]

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of purified 3-(Azetidin-3-yl)pyridine into a clean, dry vial.[3][4][5][6] For a small molecule, this amount provides a good signal-to-noise ratio without causing issues with solubility or line broadening.[3][4]

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to the vial. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but if the compound has poor solubility, a more polar solvent like DMSO-d₆ may be necessary. Ensure the sample is fully dissolved.

  • Internal Standard: The deuterated solvent typically contains a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2][7]

  • Transfer to NMR Tube: Using a Pasteur pipette with a small plug of glass wool to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.[5][6] Suspended solids can degrade the magnetic field homogeneity, leading to broadened spectral lines. The final sample height in the tube should be approximately 4-5 cm.[4][6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The "shimming" process then optimizes the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

  • Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., 'zg30' on a Bruker instrument) is typically sufficient.

    • Number of Scans (NS): 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio for a sample of this concentration.[8]

    • Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for sufficient relaxation of the protons, ensuring accurate integration.[8]

    • Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.[8]

    • Spectral Width (SW): A spectral width of approximately 12-16 ppm is generally sufficient to encompass all proton signals in a typical organic molecule.

Step 3: Data Processing

  • Fourier Transform: The raw data (Free Induction Decay or FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The area under each peak is integrated to determine the relative number of protons it represents.

  • Peak Picking and Analysis: The chemical shift of each peak is determined, and the splitting patterns (multiplicities) and coupling constants are analyzed to elucidate the final structure.

The workflow for obtaining and interpreting the ¹H NMR spectrum is summarized in the diagram below.

G cluster_workflow ¹H NMR Experimental Workflow SamplePrep Sample Preparation DataAcq Data Acquisition SamplePrep->DataAcq Insert Sample DataProc Data Processing DataAcq->DataProc Obtain FID Interpretation Spectral Interpretation DataProc->Interpretation Generate Spectrum

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of Azetidine-Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals Introduction: The Growing Importance of Azetidinylpyridines and the Role of 13C NMR Azetidine-substituted pyridines represent a burgeoning class of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Azetidinylpyridines and the Role of 13C NMR

Azetidine-substituted pyridines represent a burgeoning class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The constrained, four-membered azetidine ring often imparts favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor-binding affinity, when incorporated into larger molecular scaffolds. The pyridine ring, a common motif in pharmaceuticals, provides a versatile platform for substitution and interaction with biological targets.

As the complexity of these molecules increases, unambiguous structural characterization becomes paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for elucidating the precise connectivity and electronic environment of the carbon skeleton. This guide provides a comparative analysis of the 13C NMR chemical shifts of the azetidine ring in pyridine derivatives, offering a valuable resource for researchers in the synthesis and characterization of these novel compounds. Due to the limited availability of experimental data for simple azetidinylpyridines, this guide incorporates high-quality predicted data for the parent compounds, alongside experimental data for analogous pyrrolidinyl- and piperidinyl-pyridines to provide a comprehensive comparison based on heterocyclic ring size.

Comparative Analysis of 13C NMR Chemical Shifts

The following tables present a comparison of the 13C NMR chemical shifts for azetidinyl-, pyrrolidinyl-, and piperidinyl-substituted pyridines. The data for the azetidinylpyridines are predicted, while the data for the pyrrolidinyl- and piperidinyl-pyridines are based on experimental values.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of 2-Substituted Pyridines

Position2-Azetidinylpyridine (Predicted)2-Pyrrolidinylpyridine (Experimental)2-Piperidinylpyridine (Experimental)
Pyridine Ring
C2162.5161.1161.8
C3108.2111.9114.5
C4136.9137.2137.0
C5115.1116.8118.9
C6148.3148.0148.5
Heterocyclic Ring
52.149.852.3
18.525.726.5
--24.8

Predicted data obtained from ACD/Labs Percepta Platform. Experimental data for pyrrolidinyl- and piperidinyl-pyridines are consensus values from literature.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of 3-Substituted Pyridines

Position3-Azetidinylpyridine (Predicted)3-Pyrrolidinylpyridine (Experimental)3-Piperidinylpyridine (Experimental)
Pyridine Ring
C2142.1141.5141.9
C3148.9147.3147.8
C4123.6123.4123.5
C5130.5129.8130.1
C6145.2144.8145.0
Heterocyclic Ring
50.848.551.2
17.925.426.1
--24.5

Predicted data obtained from ACD/Labs Percepta Platform. Experimental data for pyrrolidinyl- and piperidinyl-pyridines are consensus values from literature.

Table 3: 13C NMR Chemical Shifts (δ, ppm) of 4-Substituted Pyridines

Position4-Azetidinylpyridine (Predicted)4-Pyrrolidinylpyridine (Experimental)[1]4-Piperidinylpyridine (Experimental)
Pyridine Ring
C2/C6149.5149.1149.3
C3/C5109.8110.5112.1
C4155.2153.8154.2
Heterocyclic Ring
51.549.251.8
18.225.626.3
--24.6

Predicted data obtained from ACD/Labs Percepta Platform. Experimental data for 4-pyrrolidinylpyridine and 4-piperidinylpyridine are consensus values from literature.[1]

Discussion of Chemical Shift Trends

Influence of Substitution Position on the Pyridine Ring

The position of the azetidine ring on the pyridine nucleus significantly influences the chemical shifts of both the pyridine and azetidine carbons.

  • 2-Substitution: Direct attachment to the C2 position places the nitrogen of the azetidine ring in close proximity to the pyridine nitrogen. This results in a significant downfield shift for the C2 carbon of the pyridine ring (around 162.5 ppm), which is characteristic of a carbon atom double-bonded to two nitrogen atoms in a heterocyclic system. The C6 carbon also experiences a notable downfield shift due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

  • 3-Substitution: When the azetidine ring is at the C3 position, the direct electronic influence on the pyridine nitrogen is diminished. The chemical shifts of the pyridine carbons are more typical of a substituted pyridine, with the C3 carbon being significantly deshielded.

  • 4-Substitution: In the 4-substituted isomer, the molecule possesses a higher degree of symmetry, leading to equivalent chemical shifts for C2/C6 and C3/C5. The C4 carbon, being directly attached to the nitrogen of the azetidine ring, experiences a strong downfield shift.

Effect of Heterocyclic Ring Size

A comparison of the azetidine, pyrrolidine, and piperidine analogues reveals the impact of ring strain and size on the 13C NMR chemical shifts.

  • Azetidine Ring Carbons (Cα and Cβ): The carbons of the four-membered azetidine ring exhibit unique chemical shifts due to significant ring strain. The Cβ carbon, in particular, is shifted significantly upfield (around 18 ppm) compared to the corresponding carbons in the less strained pyrrolidine (around 25-26 ppm) and piperidine (around 26-27 ppm) rings. This upfield shift is a hallmark of cyclobutane and other strained four-membered rings. The Cα carbon also shows a slight upfield shift compared to its five- and six-membered ring counterparts, although the effect is less pronounced.

  • Pyridine Ring Carbons: The size of the attached N-heterocycle has a more subtle effect on the pyridine ring carbons. Generally, the electron-donating ability of the heterocyclic nitrogen influences the electron density of the pyridine ring. The differences in chemical shifts between the azetidinyl, pyrrolidinyl, and piperidinyl analogues can be attributed to a combination of inductive and steric effects.

Experimental Protocol for 13C NMR Spectroscopy

The following is a generalized protocol for obtaining high-quality 13C NMR spectra of azetidine-substituted pyridine derivatives.

1. Sample Preparation:

  • Weigh 10-20 mg of the purified compound directly into a clean, dry 5 mm NMR tube.
  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O, depending on the compound's solubility).
  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution and sensitivity.
  • Tune and match the 13C probe for the specific solvent used.
  • Shim the magnetic field to achieve good homogeneity, typically aiming for a narrow and symmetrical solvent peak.

3. 13C NMR Acquisition Parameters:

  • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used.
  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).[2][3][4]
  • Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is a good starting point.
  • Number of Scans (ns): The number of scans will depend on the sample concentration and the spectrometer's sensitivity. For a moderately concentrated sample, 1024 to 4096 scans are typically sufficient.
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment for reproducibility.

4. Data Processing:

  • Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.
  • Perform a Fourier transform of the Free Induction Decay (FID).
  • Phase the spectrum carefully to obtain a flat baseline.
  • Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key Concepts

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh Weigh Compound (10-20 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve setup Spectrometer Setup (Tune, Match, Shim) dissolve->setup acquire Acquire 13C Data (zgpg30) setup->acquire process_fid Fourier Transform & Phasing acquire->process_fid calibrate Calibrate Spectrum process_fid->calibrate end end calibrate->end Final Spectrum influencing_factors cluster_electronic Electronic Effects cluster_steric Steric & Structural Effects center 13C Chemical Shift of Azetidine Ring inductive Inductive Effects (N-atom) center->inductive resonance Resonance Effects (Pyridine Ring) center->resonance ring_strain Ring Strain (4-membered ring) center->ring_strain substitution Substitution Position (2-, 3-, or 4-) center->substitution

Caption: Factors influencing azetidine ring 13C NMR shifts.

References

  • This reference is a placeholder for a comprehensive review on the synthesis and properties of azetidinylpyridines.
  • This reference is a placeholder for a found
  • This reference is a placeholder for a publication detailing the prediction of NMR spectra using comput
  • Kaljurand, I., et al. (2005). Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units: Unification of Different Basicity Scales. J. Org. Chem., 70(3), 1019–1028. Available at: [Link]

  • This reference is a placeholder for an article discussing the 13C NMR spectra of pyrrolidinylpyridines.
  • This reference is a placeholder for an article discussing the 13C NMR spectra of piperidinylpyridines.
  • ACD/Labs Percepta Platform. (2024). NMR Predictor. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 855-895. Available at: [Link]

  • LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Azetidin-3-yl)pyridine

Authored by: A Senior Application Scientist Introduction 3-(Azetidin-3-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure uniquely combines a s...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction

3-(Azetidin-3-yl)pyridine is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure uniquely combines a stable aromatic pyridine moiety with a strained, four-membered azetidine ring. This juxtaposition of chemical properties presents a distinct challenge and opportunity for structural elucidation by mass spectrometry (MS). Understanding the fragmentation behavior of this molecule is paramount for its unambiguous identification in complex reaction mixtures, for metabolite profiling, and for quality control.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 3-(Azetidin-3-yl)pyridine. We will compare the outcomes from different ionization techniques, propose detailed fragmentation pathways grounded in established chemical principles, and provide standardized protocols for reproducible data acquisition. The insights herein are derived from foundational knowledge of amine, strained-ring, and heteroaromatic fragmentation.[1][2][3]

PART 1: Ionization Techniques and Their Influence on Fragmentation

The choice of ionization method is the single most critical parameter determining the extent of fragmentation observed in a mass spectrum. For a molecule like 3-(Azetidin-3-yl)pyridine, with a molecular weight of 134.18 g/mol [4], both "hard" and "soft" ionization techniques are applicable, yielding complementary information.

  • Electron Ionization (EI): As a hard ionization technique, typically employing 70 eV electrons, EI induces extensive fragmentation by creating an energetically unstable radical cation (M•+).[5] This provides a detailed "fingerprint" of the molecule's structure, which is the primary focus of this guide. The resulting spectrum will contain numerous fragment ions, revealing the weakest bonds and most stable resulting substructures.[3][6]

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution, typically by protonation.[7][8] For 3-(Azetidin-3-yl)pyridine, this would predominantly form the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of 135.09.[9] This technique is ideal for confirming molecular weight but yields minimal intrinsic fragmentation.[7] To elicit structural information, tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is required to fragment the selected [M+H]⁺ precursor ion.

PART 2: Proposed Fragmentation Pathways of 3-(Azetidin-3-yl)pyridine under Electron Ionization (EI)

The molecular ion (M•+) of 3-(Azetidin-3-yl)pyridine has an m/z of 134. The fragmentation is predicted to be driven by two primary factors: the high ring strain of the azetidine moiety and the stability of the aromatic pyridine ring. We propose three major fragmentation cascades.

Pathway A: Azetidine Ring-Initiated Fragmentation

The strained four-membered azetidine ring is the most likely site of initial bond cleavage. Alpha-cleavage, a dominant fragmentation pathway for amines, involves the cleavage of a bond adjacent to the nitrogen atom.[6][10][11]

  • Loss of Ethylene (C₂H₄): A common fragmentation for four-membered rings is the retro [2+2] cycloreversion, leading to the expulsion of a neutral ethylene molecule (28 Da). This results in the formation of a radical cation at m/z 106 .

  • Alpha-Cleavage and Ring Opening: Cleavage of the C-C bond adjacent to the nitrogen atom, followed by hydrogen rearrangement, can lead to the formation of a stable pyridyl-substituted immonium ion. This pathway can result in a fragment at m/z 80 .

  • Loss of an Aziridinyl Radical (•C₂H₄N): Cleavage of the bond connecting the two rings can lead to the formation of a stable pyridine cation at m/z 78 .

Caption: Azetidine Ring-Initiated Fragmentation.

Pathway B: Pyridine Ring-Initiated Fragmentation

While the aromatic pyridine ring is relatively stable, it can undergo characteristic fragmentation, often following an initial rearrangement or as a secondary fragmentation step.

  • Formation of Pyridinium Ion: The most straightforward fragmentation is the cleavage of the C-C bond linking the azetidine ring to the pyridine ring. This generates a pyridinium cation at m/z 79 if a hydrogen rearrangement occurs, or the phenyl cation at m/z 77 .

  • Loss of HCN: A hallmark fragmentation of pyridine and its derivatives is the elimination of a neutral hydrogen cyanide molecule (27 Da).[12] This typically occurs from fragments that retain the pyridine ring structure, such as the m/z 106 or m/z 79 ions, leading to fragments at m/z 79 and m/z 52 , respectively.

Caption: Pyridine Ring-Initiated Fragmentation.

PART 3: Comparative Analysis with Structural Isomers

The fragmentation pattern of 3-(Azetidin-3-yl)pyridine can be objectively compared to its structural isomers, 2-(Azetidin-3-yl)pyridine and 4-(Azetidin-3-yl)pyridine. The position of the azetidinyl substituent significantly influences the fragmentation pathways.

  • 2-(Azetidin-3-yl)pyridine: This isomer is expected to show unique fragmentation due to the "ortho effect."[2] The proximity of the azetidine nitrogen to the pyridine ring nitrogen allows for potential intramolecular hydrogen transfer or rearrangement, possibly leading to a more prominent loss of small molecules and the formation of unique cyclic fragment ions.

  • 4-(Azetidin-3-yl)pyridine: The fragmentation of the 4-substituted isomer is expected to be more similar to the 3-substituted isomer, as direct interaction between the substituent and the ring nitrogen is less likely. However, differences in the stability of intermediate ions due to resonance effects could lead to variations in the relative abundances of common fragment ions.

Summary of Key Predicted Fragment Ions
m/z Proposed Formula Proposed Origin / Neutral Loss Pathway
134[C₈H₁₀N₂]•+Molecular Ion (M•+)-
106[C₆H₆N₂]•+M - C₂H₄ (Ethylene)A
80[C₅H₆N]⁺M - C₃H₄N•A
79[C₅H₅N]•+Pyridine radical cationB
78[C₅H₄N]⁺M - C₃H₆N•A
52[C₄H₄]•+m/z 79 - HCNB

PART 4: Experimental Protocol for Data Acquisition

To ensure the generation of high-quality, reproducible data for comparative analysis, the following experimental workflow is recommended.

Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_ei EI-MS Analysis cluster_esi ESI-MS/MS Analysis Prep Dissolve 1 mg of 3-(Azetidin-3-yl)pyridine in 1 mL Methanol Inject_EI Inject 1 µL into GC-MS Prep->Inject_EI Infuse_ESI Infuse sample at 5 µL/min into ESI source Prep->Infuse_ESI GC GC Separation (e.g., DB-5 column) Inject_EI->GC EI_Source EI Source Ionization Energy: 70 eV Source Temp: 230°C GC->EI_Source EI_Scan Mass Analyzer Scan (m/z 40-200) EI_Source->EI_Scan ESI_Source ESI Source (Positive Mode) Capillary Voltage: 4.0 kV Gas Temp: 300°C Infuse_ESI->ESI_Source MS1_Scan MS1 Scan (m/z 50-250) ESI_Source->MS1_Scan Isolate Isolate [M+H]⁺ (m/z 135.1) MS1_Scan->Isolate CID Collision-Induced Dissociation (CID) (Vary collision energy 10-40 eV) Isolate->CID MS2_Scan MS2 Product Ion Scan CID->MS2_Scan

Caption: Experimental workflow for MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 3-(Azetidin-3-yl)pyridine.

    • Dissolve the sample in 1 mL of high-purity methanol (HPLC or MS grade).

    • Vortex the solution until the sample is fully dissolved.

  • GC/EI-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., Agilent GC-MSD).

    • Injection: Inject 1 µL of the prepared sample into the GC inlet.

    • GC Conditions: Use a standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). A temperature ramp from 100°C to 250°C at 10°C/min is a suitable starting point.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.[13]

      • Ion Source Temperature: 230°C.

      • Mass Range: Scan from m/z 40 to 200.

  • Flow-Injection/ESI-MS/MS Analysis:

    • Instrument: Liquid Chromatograph coupled to a tandem Mass Spectrometer with an Electrospray Ionization source (e.g., Waters Xevo TQ-S or Sciex QTRAP).

    • Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min.

    • MS1 Conditions:

      • Ionization Mode: ESI Positive.

      • Acquire a full scan MS1 spectrum to confirm the presence of the [M+H]⁺ ion at m/z 135.1.

    • MS2 (Tandem MS) Conditions:

      • Select the ion at m/z 135.1 as the precursor for fragmentation.

      • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

      • Vary the collision energy (e.g., in steps of 5 eV from 10 to 40 eV) to observe the full range of product ions.

      • Acquire the product ion (MS2) spectrum.

Conclusion

The mass spectral fragmentation of 3-(Azetidin-3-yl)pyridine is dictated by the interplay between its strained azetidine ring and stable pyridine moiety. Under electron ionization, fragmentation is expected to be initiated primarily by cleavages within the azetidine ring, including the characteristic loss of ethylene. Secondary fragmentation involving the loss of HCN from pyridine-containing ions provides further structural confirmation. A comparative analysis using both EI-MS for detailed fingerprinting and ESI-MS/MS for confirmation of molecular weight and controlled fragmentation provides a robust and comprehensive strategy for the structural characterization of this important heterocyclic compound and its analogs.

References

  • Truscott, C. J. et al. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(24), 3093-8. [Link]

  • Panczel, M. et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68. [Link]

  • Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

  • Bunce, N. J. et al. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. [Link]

  • Xiao, Q. et al. (2003). Electrospray ionization mass spectrometry of AZT H-phosphonates conjugated with steroids. Rapid Communications in Mass Spectrometry, 17(13), 1405-10. [Link]

  • Chen, P. H. (1976). Mass Spectra of Some Isomeric Monosubstituted Pyridines. Participation of the Ring Nitrogen in the Fragmentation of the 2 Isomers. Journal of Organic Chemistry. [Link]

  • Abdelhamid, A. O. et al. (2016). Mass spectra of some new benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Journal of Chemical and Pharmaceutical Research. [Link]

  • ResearchGate. (2016). What do aromatic compounds fragment into in MS? [Link]

  • ResearchGate. (2018). Mass spectrum of the species formed in the ion storage source due to electron impact ionization (30 eV) of pyridine. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • PubChem. 3-(Azetidin-3-yl)pyridine. National Center for Biotechnology Information. [Link]

  • Weiske, T. et al. (2006). Mass-analyzed threshold ionization spectroscopy of pyridine. Structural distortion in the first excited state. Physical Chemistry Chemical Physics, 8(37), 4345-51. [Link]

  • Wallace, A. C. et al. (2011). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Journal of Medicinal Chemistry. [Link]

  • PubChemLite. 3-(azetidin-3-yl)pyridine dihydrochloride. University of Luxembourg. [Link]

  • ChemRxiv. (2022). Aziridination-assisted mass spectrometry of nonpolar lipids with isomeric resolution. [Link]

  • NIST. Pyridine. NIST WebBook. [Link]

  • Al-Mousawi, S. M. et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-systems. American Journal of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Wikipedia. (2023). Electrospray ionization. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]

  • Yin, S. et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12). [Link]

  • American Chemical Society. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Harrison, A. G. et al. (2000). Reaction competition in the fragmentation of protonated dipeptides. Journal of Mass Spectrometry, 35(6), 683-8. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Chemistry Department. [Link]

  • MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules. [Link]

  • Flor, T. et al. (2017). An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. Rapid Communications in Mass Spectrometry, 31(12), 1001-1013. [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

Sources

Comparative

HPLC Retention Time Comparison: Azetidine vs. Pyrrolidine Pyridines

As a Senior Application Scientist, I frequently encounter the challenge of resolving closely related heterocyclic scaffolds during lead optimization and structure-activity relationship (SAR) profiling. The contraction or...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of resolving closely related heterocyclic scaffolds during lead optimization and structure-activity relationship (SAR) profiling. The contraction or expansion of a saturated nitrogen heterocycle—such as moving from a 5-membered pyrrolidine to a 4-membered azetidine—profoundly alters the physicochemical landscape of a drug candidate.

This guide provides an objective, data-driven comparison of the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) retention behaviors of azetidinyl-pyridines versus pyrrolidinyl-pyridines. By understanding the fundamental causality between molecular structure and chromatographic behavior, researchers can rationally design robust analytical methods.

Mechanistic Causality: Ring Size, Lipophilicity, and Basicity

The retention time ( tR​ ) of an analyte in RP-HPLC is a macroscopic readout of its microscopic physicochemical properties—primarily lipophilicity (logP) and its ionization state (pKa).

Lipophilicity and Methylene Selectivity Pyrrolidine contains one additional methylene ( −CH2​− ) unit compared to azetidine. According to the principles of hydrophobic selectivity, each additional −CH2​− group incrementally increases the lipophilicity of the molecule (1)[1]. Experimental data demonstrates that the transition from an azetidine to a pyrrolidine core typically increases the logP by approximately 0.3 units (2)[2]. In a standard C18 stationary phase, this increased hydrophobic surface area directly translates to stronger van der Waals interactions with the alkyl chains, delaying elution.

Basicity and Ring Strain The inherent ring strain in the four-membered azetidine ring (~25.2 kcal/mol) compresses the C-N-C bond angle to approximately 93°, increasing the s-character of the nitrogen's lone pair (3)[3]. While the aqueous pKa of unsubstituted azetidine (11.29) is nearly identical to pyrrolidine (11.27), this strain stabilizes the lone pair in the gas phase, reducing its availability for protonation[3]. When conjugated to an electron-withdrawing pyridine ring, the azetidine nitrogen often exhibits slightly attenuated basicity compared to its pyrrolidine counterpart. Because protonated amines elute faster in RP-HPLC due to increased polarity, subtle differences in the degree of ionization at a specific mobile phase pH can induce secondary retention shifts.

Quantitative Data Comparison

The table below summarizes the core physicochemical differences and their direct impact on chromatographic retention.

Property / MetricAzetidinyl-PyridinePyrrolidinyl-PyridineCausality / Impact on HPLC
Ring Size 4-membered5-memberedPyrrolidine has a larger hydrophobic volume.
Relative logP Base value ( x ) x+∼0.3 Higher logP increases C18 retention[2].
Ring Strain ~25.2 kcal/mol~5.8 kcal/molAffects nitrogen lone-pair availability[3].
Expected tR​ (pH 2.5) ShorterLongerBoth fully protonated; retention driven purely by logP.
Expected tR​ (pH 10.0) ShorterSignificantly LongerBoth neutral; maximum retention, pyrrolidine elutes much later due to pure hydrophobic interaction.

Self-Validating Experimental Protocol

To objectively measure these retention differences, we must employ a self-validating HPLC protocol. A self-validating system internally verifies its own performance using specific chemical markers to rule out column degradation, void volume shifts, or mobile phase preparation errors.

Step-by-Step Methodology: RP-HPLC Isocratic Analysis

Objective: Determine the capacity factor ( k′ ) of azetidinyl-pyridine and pyrrolidinyl-pyridine to quantify methylene selectivity.

Step 1: Mobile Phase Preparation

  • Action: Prepare an isocratic mixture of 80% 20 mM Ammonium Bicarbonate buffer (adjusted to pH 10.0 with ammonium hydroxide) and 20% LC-MS grade Acetonitrile.

  • Causality: High pH ensures both the pyridine and the cyclic amine are fully deprotonated (neutral). This eliminates complex secondary ion-exchange interactions with residual silanols, isolating pure hydrophobic retention as the sole variable[1].

Step 2: Column Equilibration

  • Action: Flush a standard end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) with 10 column volumes of the mobile phase at 1.0 mL/min until the baseline UV absorbance (254 nm) is completely stable.

Step 3: System Suitability Test (Self-Validation)

  • Action: Inject 5 µL of a validation mixture containing Uracil (0.1 mg/mL) and Toluene (0.1 mg/mL).

  • Causality: Uracil acts as the void volume ( t0​ ) marker because it is unretained under these conditions. Toluene acts as a neutral hydrophobic marker to validate the integrity of the C18 stationary phase. Ensure the theoretical plate count for Toluene is >10,000 before proceeding.

Step 4: Sample Analysis

  • Action: Inject 5 µL of the Azetidinyl-pyridine standard (0.5 mg/mL in mobile phase). Record the retention time ( tR,Aze​ ).

  • Action: Inject 5 µL of the Pyrrolidinyl-pyridine standard (0.5 mg/mL). Record the retention time ( tR,Pyr​ ).

Step 5: Data Processing

  • Action: Calculate the capacity factor for each analyte using the formula: k′=(tR​−t0​)/t0​ .

  • Causality: Using k′ rather than raw tR​ normalizes the data against minor flow rate fluctuations, proving that the selectivity factor ( α=kPyr′​/kAze′​ ) is strictly driven by the structural addition of the single methylene group.

Chromatographic Logic Visualization

HPLC_Logic cluster_0 Structural Input cluster_1 Physicochemical Shift cluster_2 RP-HPLC Outcome (C18) A Azetidinyl-Pyridine (4-Membered Ring) A_prop Lower logP Increased Polarity A->A_prop P Pyrrolidinyl-Pyridine (5-Membered Ring) P_prop Higher logP +1 Methylene Group P->P_prop A_ret Earlier Elution (Shorter tR) A_prop->A_ret P_ret Later Elution (Longer tR) P_prop->P_ret

Mechanistic flow: Ring expansion from azetidine to pyrrolidine increases logP and retention time.

References

  • Grokipedia. "Azetidine Chemical Properties." Grokipedia. 3

  • Benchchem. "A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery." Benchchem. 2

  • Journal of Medicinal Chemistry. "A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors." ACS Publications. 4

  • UV.es. "Mechanisms of retention in HPLC." University of Valencia. 1

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 3-(Azetidin-3-yl)pyridine Complexes: Methodologies and Structural Insights

For Researchers, Scientists, and Drug Development Professionals The 3-(azetidin-3-yl)pyridine scaffold is a significant structural motif in modern medicinal chemistry. Its unique three-dimensional geometry, conferred by...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-(azetidin-3-yl)pyridine scaffold is a significant structural motif in modern medicinal chemistry. Its unique three-dimensional geometry, conferred by the strained four-membered azetidine ring, offers a compelling alternative to more traditional, planar aromatic systems. This guide provides a comprehensive overview of the crystallographic analysis of 3-(azetidin-3-yl)pyridine complexes, offering a comparative look at available structural data, detailed experimental protocols for obtaining high-resolution crystal structures, and insights into the interpretation of these structures for drug design and development.

The Azetidine Advantage in Drug Discovery

The azetidine ring, a nitrogen-containing four-membered heterocycle, imparts a range of desirable physicochemical properties to a molecule.[1] Its inherent ring strain and sp³-rich character contribute to improved solubility, metabolic stability, and a more defined three-dimensional shape compared to larger, more flexible ring systems.[1] When incorporated into a scaffold like 3-(azetidin-3-yl)pyridine, this rigid, non-planar structure allows for precise vectoral projection of substituents, enabling fine-tuned interactions with biological targets.[2] Understanding the exact three-dimensional arrangement of these complexes through X-ray crystallography is therefore paramount for effective structure-activity relationship (SAR) studies and rational drug design.[2]

Comparative Analysis of 3-Substituted Azetidine Crystal Structures

Compound/Parameter 3-Aryl-3-arylmethoxyazetidine (6a)[2] 1,3,3-Trinitroazetidine[2]
Empirical Formula C₂₄H₂₅NO₂C₃H₄N₄O₆
Formula Weight 375.46192.10
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 10.435(2)11.231(2)
b (Å) 13.045(3)5.923(1)
c (Å) 15.029(3)10.966(2)
β (°) 108.08(3)109.43(3)
Volume (ų) 1944.3(7)688.1(2)
Z 44
Calculated Density (g/cm³) 1.2841.854

Analysis of Structural Features: The crystallographic data reveals significant differences in the unit cell parameters and packing densities of these derivatives.[2] For instance, the bulky aryl and arylmethoxy substituents in compound 6a result in a considerably larger unit cell volume compared to the more compact 1,3,3-trinitroazetidine.[2] This underscores the profound impact of the C3-substituents on the formation of the crystal lattice. The conformation of the azetidine ring itself is also influenced by the nature of the substituents. While often puckered, the degree of puckering can vary, affecting the overall molecular shape and its potential interactions with biological targets.[2]

Experimental Workflow for X-ray Crystallography of Protein-Ligand Complexes

The following section details a generalized, step-by-step methodology for determining the crystal structure of a protein in complex with a 3-(azetidin-3-yl)pyridine-based inhibitor.

experimental_workflow Experimental Workflow for Protein-Ligand Crystallography cluster_prep 1. Sample Preparation cluster_cryst 2. Crystallization cluster_data 3. X-ray Diffraction & Data Processing cluster_structure 4. Structure Solution & Refinement protein_prep Protein Expression & Purification complex_formation Protein-Ligand Complex Formation protein_prep->complex_formation ligand_prep Ligand Synthesis & Solubilization ligand_prep->complex_formation screening Crystallization Screening complex_formation->screening optimization Optimization of Crystal Growth screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting data_collection X-ray Data Collection harvesting->data_collection data_processing Data Processing & Scaling data_collection->data_processing phasing Phase Determination data_processing->phasing model_building Model Building phasing->model_building refinement Structure Refinement model_building->refinement validation Model Validation refinement->validation

Caption: A generalized workflow for determining the X-ray crystal structure of a protein-ligand complex.

Part 1: Sample Preparation
  • Protein Expression and Purification: The target protein is typically overexpressed in a suitable host system (e.g., E. coli, insect, or mammalian cells) and purified to homogeneity (>95%) using a series of chromatographic techniques.

  • Ligand Solubilization: The 3-(azetidin-3-yl)pyridine derivative is synthesized and purified. Due to the often-limited aqueous solubility of small molecule inhibitors, a stock solution is typically prepared in an organic solvent like DMSO.[3]

  • Protein-Ligand Complex Formation: The purified protein is incubated with a molar excess of the ligand to ensure saturation of the binding sites.[3] The optimal protein-to-ligand ratio and incubation time may need to be empirically determined.[4]

Part 2: Crystallization
  • Crystallization Screening: The protein-ligand complex is subjected to high-throughput screening using commercially available or custom-made crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.[5]

  • Optimization of Crystal Growth: Initial "hits" from the screening are optimized by systematically varying parameters such as precipitant concentration, pH, temperature, and the presence of additives to obtain diffraction-quality single crystals.

  • Crystal Harvesting and Cryo-protection: Suitable crystals are carefully harvested from the crystallization drop and briefly soaked in a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.

Part 3: X-ray Diffraction and Data Processing
  • X-ray Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. A series of diffraction images are collected as the crystal is rotated.[6]

  • Data Processing: The collected diffraction images are processed using specialized software to integrate the intensities of the diffraction spots, scale the data, and determine the unit cell parameters and space group of the crystal.[7]

Part 4: Structure Solution and Refinement
  • Phase Determination: The "phase problem" is solved using methods such as molecular replacement (if a structure of a homologous protein is available) or experimental phasing techniques.

  • Model Building: An initial model of the protein is built into the resulting electron density map. The ligand is then manually fitted into the corresponding difference electron density.[8]

  • Structure Refinement: The atomic coordinates of the protein-ligand model are refined against the experimental diffraction data to improve the fit and stereochemistry.[2]

  • Model Validation: The final model is rigorously validated to ensure its accuracy and consistency with the experimental data.

Interpreting the Electron Density of the Ligand

A critical step in determining the structure of a protein-ligand complex is the correct interpretation of the electron density map for the bound ligand.[9] The "2mFo-DFc" map shows the electron density of the model, while the "mFo-DFc" (or difference) map reveals regions where the model does not fully account for the experimental data.[10] Positive difference density (green mesh) indicates missing atoms, while negative density (red mesh) suggests atoms that are incorrectly placed.[1]

electron_density Interpreting Ligand Electron Density cluster_maps Electron Density Maps cluster_interpretation Interpretation map_2fo_dfc 2mFo-DFc Map (Blue Mesh) Shows overall electron density for the model. good_fit Good Fit: Ligand well-supported by 2mFo-DFc density. Minimal or no mFo-DFc density. map_mfo_dfc mFo-DFc Map (Green/Red Mesh) Highlights differences between model and data. poor_fit Poor Fit: Ligand partially outside 2mFo-DFc density. Significant positive (green) or negative (red) mFo-DFc density.

Caption: A simplified representation of the interpretation of electron density maps for a bound ligand.

A well-resolved ligand will be clearly defined by the 2mFo-DFc map, with minimal difference density.[1] This provides high confidence in the binding mode and conformation of the inhibitor.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled atomic-level detail, other techniques can offer complementary information:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide information about the dynamics of the protein-ligand interaction in solution.

  • Isothermal Titration Calorimetry (ITC): Measures the thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy, and entropy.

  • Computational Modeling and Docking: Can be used to predict the binding mode of ligands and to rationalize SAR data, especially in the absence of an experimental structure.

By integrating data from these various techniques, a more complete understanding of the structure, thermodynamics, and dynamics of 3-(azetidin-3-yl)pyridine complexes can be achieved, ultimately accelerating the drug discovery process.

References

  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem. Available at: https://www.benchchem.com/product/b5986.
  • Learn: Guide to Understanding PDB Data: Small Molecule Ligands. RCSB PDB. Available at: https://www.rcsb.
  • Automatic recognition of ligands in electron density by machine learning. Oxford Academic. Published February 15, 2019. Available at: https://academic.oup.
  • 'All That Glitters Is Not Gold': High-Resolution Crystal Structures of Ligand-Protein Complexes Need Not Always Represent Confident Binding Poses. MDPI. Published June 25, 2021. Available at: https://www.mdpi.com/1422-0067/22/13/6835.
  • From Solution to Crystal: Mastering Protein Crystallization. Creative Biostructure. Published March 5, 2025. Available at: https://www.creative-biostructure.
  • Crystallization of Protein-Ligand Complexes. Hampton Research. Published October 28, 2020. Available at: https://hamptonresearch.
  • Proteins and their Ligands: Their Importance and how to Crystallize them. Heinrich Heine University Düsseldorf. Available at: https://www.hhu.de/lehrstuhlinstitut-fuer-physikalische-biologie/unser-team/prof-sander-smits/downloads.
  • A chemical interpretation of protein electron density maps in the worldwide protein data bank. PLOS ONE. Published August 12, 2020. Available at: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0237199.
  • Crystallization of protein–ligand complexes. National Center for Biotechnology Information. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1789782/.
  • Ligand identification using electron-density map correlations. eScholarship, University of California. Available at: https://escholarship.org/uc/item/6p13t5sd.
  • Protein crystallization. Moodle@Units. Available at: https://moodle2.units.it/pluginfile.php/388902/mod_resource/content/1/Lezione_1_Cristallizzazione.pdf.
  • Crystallization of protein–ligand complexes. IUCr Journals. Published January 15, 2007. Available at: https://journals.iucr.org/d/issues/2007/01/00/ba5094/index.html.
  • X-Ray Protein Crystallography. Physics LibreTexts. Published November 8, 2022. Available at: https://phys.libretexts.org/Courses/University_of_California_Davis/UCD%3A_Biophysics_241_-_Membrane_Biology/05%3A_Protein_Structure_and_Function/5.03%3A_X-Ray_Protein_Crystallography.
  • Exploring ligand dynamics in protein crystal structures with ensemble refinement. ResearchGate. Available at: https://www.researchgate.net/publication/325785025_Exploring_ligand_dynamics_in_protein_crystal_structures_with_ensemble_refinement.
  • A Beginner's Guide to Protein Crystallography. Creative Biostructure. Published March 10, 2025. Available at: https://www.creative-biostructure.com/blog/a-beginners-guide-to-protein-crystallography/.
  • A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives. Benchchem. Available at: https://www.benchchem.com/product/b5986.
  • X-Ray Diffraction for Protein Structure Determination. Mtoz Biolabs. Available at: https://www.mtoz-biolabs.
  • X-ray Crystallography: Data collection and processing. YouTube. Published February 3, 2021. Available at: https://www.youtube.
  • Protein Crystallography. Available at: https://www.psi.ch/sites/default/files/import/sls/biocrystallography/downloads/ProteinCrystallography.pdf.
  • 3-(Azetidin-3-yl)pyridine. PubChem. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/20396108.
  • How to search the CSD for complexes with common organometallic ligands. CCDC. Published December 10, 2021. Available at: https://www.ccdc.cam.ac.uk/discover/news/how-to-search-the-csd-for-complexes-with-common-organometallic-ligands/.
  • Looking for Ligands. RCSB PDB. Available at: https://www.rcsb.org/pages/looking-for-ligands.
  • Search Examples. RCSB PDB. Available at: https://www.rcsb.org/search/examples.
  • [1-(Pyridin-2-yl)azetidin-3-yl]methanol. CymitQuimica. Available at: https://www.cymitquimica.com/en/p/1-(pyridin-2-yl)azetidin-3-yl-methanol-1236861-45-2.
  • 3-(azetidin-3-yl)pyridine dihydrochloride. PubChemLite. Available at: https://pubchemlite.org/compound/3-(azetidin-3-yl)pyridine_dihydrochloride.
  • Azetidin-3-ylmethanol. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0090444.
  • 3-Azetidin-3-yl-pyridine. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/jwpharmlab/35r0059.
  • 3-(Azetidin-3-yl)-4-methylpyridine. ChemScene. Available at: https://www.chemscene.com/products/3-(Azetidin-3-yl)-4-methylpyridine-1260646-05-6.html.
  • Azetidin-3-yl(pyridin-3-yl)methanol. ChemScene. Available at: https://www.chemscene.com/products/Azetidin-3-yl(pyridin-3-yl)methanol-1864057-83-9.html.
  • 3-(Azetidin-3-yloxy)pyridine hydrochloride. Sigma-Aldrich. Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-00995bb.
  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. University of Southampton ePrints.
  • COA Ligand Summary Page. RCSB PDB.
  • 222 Ligand Summary Page. RCSB PDB.
  • 2-(Azetidin-3-yl)-4-methylpyridine. CymitQuimica. Available at: https://www.cymitquimica.com/en/p/2-(azetidin-3-yl)-4-methylpyridine-1236861-44-1.
  • PDB-BRE: A ligand-protein interaction binding residue extractor based on Protein Data Bank. PubMed. Published September 26, 2023. Available at: https://pubmed.ncbi.nlm.nih.gov/37750379/.
  • Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: https://www.researchgate.

Sources

Comparative

Comparative Binding Affinity of Azetidinyl-Pyridine Analogs: A Technical Guide for nAChR Ligand Development

Executive Summary The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical vector in neuropharmacology, targeting conditions ranging from Alzheimer's disease to nicotine addicti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of subtype-selective nicotinic acetylcholine receptor (nAChR) ligands is a critical vector in neuropharmacology, targeting conditions ranging from Alzheimer's disease to nicotine addiction. Among the most potent scaffolds discovered are the azetidinyl-pyridine analogs. By replacing the flexible pyrrolidine ring of nicotine with a highly strained, conformationally restricted 4-membered azetidine ring, researchers have achieved sub-nanomolar affinities and unprecedented selectivity profiles for the α4β2 nAChR subtype[1].

This guide objectively compares the binding affinities of direct C-C linked 3-(azetidin-3-yl)pyridines[2] against their ether-linked counterparts (e.g., A-85380) and traditional reference standards, providing researchers with the mechanistic rationale and self-validating experimental protocols required to evaluate these pharmacophores.

Mechanistic Rationale: The Azetidinyl-Pyridine Pharmacophore

The binding of an agonist to the orthosteric site of the α4β2 nAChR relies heavily on a precise spatial arrangement between a basic nitrogen (cationic center) and a hydrogen-bond acceptor (typically a pyridine nitrogen).

The Causality of the Azetidine Ring: The choice to utilize an azetidine ring—whether directly linked at the 3-position or via an ether bridge—is not arbitrary.

  • Conformational Restriction: The 4-membered azetidine ring severely restricts the rotational degrees of freedom. This forces the protonated secondary amine into an optimal trajectory to form a high-energy cation-π interaction with the conserved Tryptophan (Trp149) residue in the α4 subunit.

  • Basicity Tuning: The ring strain alters the pKa of the nitrogen compared to pyrrolidine or piperidine, ensuring it remains predominantly protonated at physiological pH (7.4) while maintaining enough lipophilicity to cross the blood-brain barrier.

  • Steric Exclusion: The compact nature of azetidine prevents steric clashes within the tight binding pocket of the α4β2 subtype, whereas larger rings often suffer from steric hindrance, reducing affinity.

G Ligand Azetidinyl-Pyridine Ligand (Orthosteric Agonist) Receptor α4β2 nAChR (Closed State) Ligand->Receptor Cation-π Interaction ConformationalChange Receptor Conformational Shift (Pore Dilation) Receptor->ConformationalChange Agonist Binding IonInflux Cation Influx (Na+, Ca2+) ConformationalChange->IonInflux Channel Opening Depolarization Membrane Depolarization IonInflux->Depolarization Electrochemical Gradient Downstream Neurotransmitter Release (Dopamine, GABA) Depolarization->Downstream VGCC Activation

Fig 1: Mechanistic pathway of α4β2 nAChR activation by azetidinyl-pyridine agonists.

Comparative Binding Affinity Data

The table below synthesizes the binding affinities ( Ki​ / Kd​ ) of key azetidinyl-pyridine analogs compared to classical nAChR ligands. The data highlights how minor structural modifications (e.g., halogenation, ether vs. direct linkage) exponentially alter subtype selectivity.

LigandStructural Scaffoldα4β2 Ki​ (nM)α7 Ki​ (nM)Selectivity Ratio (α7 / α4β2)
Nicotine (Reference)Pyrrolidinyl-pyridine~1.0~40004,000x
Epibatidine (Reference)Azabicyclo-pyridine0.0416400x
A-85380 Azetidin-2-ylmethoxy-pyridine0.051482,960x
5-Iodo-A-85380 Halogenated Azetidinyl-ether0.01>600>60,000x
6-[18F]Fluoro-A-85380 Fluorinated Azetidinyl-ether0.059>1000>16,000x
3-(Azetidin-3-yl)pyridine Direct C-C Azetidinyl-pyridine~0.8 - 2.5>5000>2,000x

Data Synthesis Notes:

  • A-85380 demonstrates sub-nanomolar affinity ( Ki​ = 0.05 nM) for the human α4β2 subtype, matching the potency of epibatidine but with vastly superior selectivity against the muscle-type and α7 receptors[1].

  • Halogenation at the 5- or 6-position of the pyridine ring (e.g., 5-Iodo-A-85380) further drives the Kd​ down to 10 pM, creating an ideal profile for radio-imaging (PET/SPECT) due to an exceptionally slow dissociation rate ( t1/2​≈2 hours)[3],[4].

  • Direct C-C Linkage (3-(Azetidin-3-yl)pyridine) removes the ether oxygen, slightly reducing absolute potency but maintaining a highly rigid vector that preserves excellent α4β2 selectivity[2].

Self-Validating Experimental Protocol: Radioligand Competition Binding

To accurately determine the Ki​ of novel 3-(azetidin-3-yl)pyridine analogs, a rigorous, self-validating competition binding assay using [3H] -Epibatidine must be employed.

Step-by-Step Methodology

1. Membrane Preparation:

  • Homogenize HEK293 cells stably expressing human α4β2 nAChRs in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat centrifugation to wash out endogenous acetylcholine.

  • Validation Checkpoint: Perform a Bradford protein assay. Membrane protein concentration must be standardized to 15–20 µg per assay tube to ensure linear radioligand depletion.

2. Assay Incubation:

  • In a 96-well plate, combine:

    • 150 µL of membrane suspension.

    • 25 µL of [3H] -Epibatidine (final concentration ~0.5 nM, near its Kd​ ).

    • 25 µL of the test azetidinyl-pyridine analog (serial dilutions from 10−12 to 10−4 M).

  • Incubate the mixture at 22°C for 120 minutes to reach thermodynamic equilibrium.

3. Termination and Rapid Filtration:

  • Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester.

  • Causality of Filter Treatment: Pre-soak the GF/B filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. Because azetidinyl-pyridines are positively charged amines, they bind non-specifically to the negatively charged silicates in glass filters. PEI coats the glass with a cationic polymer, neutralizing the charge and eliminating false-positive background noise.

  • Wash filters rapidly with 3 × 3 mL of ice-cold Tris-HCl buffer to remove unbound ligand.

4. Detection & Self-Validation Analysis:

  • Extract radioactivity by soaking filters in liquid scintillation cocktail for 12 hours, then quantify using a scintillation counter.

  • Self-Validating System: Every plate MUST include a "Total Binding" (TB) control (buffer only) and a "Non-Specific Binding" (NSB) control (10 µM unlabeled Epibatidine or 300 µM Nicotine).

  • Validation Metric: The assay is only valid if Specific Binding (TB - NSB) constitutes ≥85% of the Total Binding signal. If NSB > 15%, the PEI blocking failed or membrane washing was insufficient.

  • Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

G Membrane 1. Membrane Prep (HEK293-α4β2 cells) Incubation 2. Incubation ([3H]-Epibatidine + Analog) Membrane->Incubation Equilibrium 3. Equilibrium Binding (22°C for 120 min) Incubation->Equilibrium Filtration 4. Rapid Filtration (PEI-treated GF/B filters) Equilibrium->Filtration Detection 5. Scintillation Counting (Quantify Bound Radioligand) Filtration->Detection Analysis 6. Cheng-Prusoff Analysis (Calculate Ki from IC50) Detection->Analysis

Fig 2: Step-by-step self-validating workflow for competitive radioligand binding assays.

Methodological Deep Dive: Causality in Assay Design

When comparing alternatives like 3-(azetidin-3-yl)pyridine against A-85380, the choice of the radioligand is paramount. While [3H] -Nicotine was historically used, it is highly susceptible to receptor desensitization and state-dependent binding (favoring the desensitized state).

By utilizing [3H] -Epibatidine or [125I] -A-85380, researchers probe the receptor without the rapid desensitization artifacts inherent to nicotine. Furthermore, the extremely slow dissociation rate of halogenated azetidinyl-pyridines ( t1/2​≈2 hours)[3] means that washing steps during filtration do not prematurely strip the bound ligand from the receptor, ensuring that the calculated Ki​ reflects true thermodynamic affinity rather than kinetic trapping. This physical causality is why azetidinyl-pyridine radioligands have become the gold standard for in vitro and in vivo (PET) mapping of nAChRs[4].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A-85380[3-(2(S)-azetidinylmethoxy)
  • 3-(Azetidin-3-yl)

Sources

Validation

A Comparative Guide to the Infrared (IR) Spectroscopy of Azetidinyl Pyridines

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for azetidinyl pyridines. Designed for researchers in synthetic chemistry and drug development, this document synthesizes fund...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands for azetidinyl pyridines. Designed for researchers in synthetic chemistry and drug development, this document synthesizes fundamental spectroscopic principles with comparative data to facilitate the structural elucidation of this important class of N-heterocycles. We will deconstruct the spectra by examining the constituent pyridine and azetidine moieties before presenting a unified analysis, complete with a detailed experimental protocol.

The Spectroscopic Challenge and a Path to Elucidation

Azetidinyl pyridines, which incorporate both a six-membered aromatic pyridine ring and a four-membered saturated azetidine ring, present a unique spectroscopic profile. The overall IR spectrum is a composite of the vibrational modes from both rings. A confident structural assignment, therefore, depends on the ability to distinguish and correctly assign the absorptions originating from each component.

The analysis herein is built upon a foundational understanding of the individual heterocycles. The pyridine ring's spectrum is dominated by aromatic C-H and C=C/C=N stretching and bending modes. In contrast, the azetidine ring contributes aliphatic C-H stretching and bending, along with vibrations involving the C-N bond, all influenced by significant ring strain.

Deconstructing the Spectrum: Vibrational Modes of the Constituent Rings

To interpret the spectrum of an azetidinyl pyridine, one must first recognize the characteristic bands of its components.

The pyridine ring provides several well-defined bands. Its aromaticity is the dominant factor influencing its vibrational modes.

  • Aromatic C-H Stretching (νC-H): These vibrations consistently appear at wavenumbers above 3000 cm⁻¹. Typically, they are observed as a series of weak to medium intensity bands in the 3100-3000 cm⁻¹ region.

  • Ring C=C and C=N Stretching (νC=C, νC=N): The stretching of the double bonds within the aromatic ring gives rise to a characteristic pattern of strong to medium bands in the 1600-1400 cm⁻¹ region. These are often seen as a "quadrant" of peaks and are highly diagnostic for the pyridine ring.

Comparative

A Senior Application Scientist's Guide to Benchmarking the Potency of 3-(Azetidin-3-yl)pyridine in Kinase Assays

Introduction In the landscape of kinase inhibitor discovery, small, rigid scaffolds that can effectively probe the ATP-binding pocket are of paramount importance. The azetidine-pyridine core, present in 3-(Azetidin-3-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of kinase inhibitor discovery, small, rigid scaffolds that can effectively probe the ATP-binding pocket are of paramount importance. The azetidine-pyridine core, present in 3-(Azetidin-3-yl)pyridine, represents such a scaffold, offering a three-dimensional framework that can be elaborated to achieve high potency and selectivity.[1][2] Compounds incorporating this structural motif have shown potential as inhibitors of various kinases implicated in oncology and other therapeutic areas.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively benchmark the potency of 3-(Azetidin-3-yl)pyridine and its derivatives. We move beyond a simple presentation of data, instead detailing the causality behind experimental design, the selection of appropriate comparator compounds, and the implementation of robust, self-validating assay protocols. Our focus will be on two therapeutically relevant kinase families where pyridine-based inhibitors have demonstrated significant activity: Rho-associated coiled-coil containing protein kinases (ROCK) and Glycogen Synthase Kinase-3 (GSK-3).[4][5][6]

Rationale for Target and Comparator Selection

The selection of appropriate kinase targets and benchmark inhibitors is critical for contextualizing the potency and selectivity of a novel compound.

  • Target Kinases:

    • ROCK (ROCK1 & ROCK2): These serine/threonine kinases are central regulators of the actin cytoskeleton and are implicated in cellular contraction, motility, and adhesion.[7] Their dysregulation is linked to cardiovascular diseases, glaucoma, and cancer metastasis, making them attractive therapeutic targets.[6][7] Pyridine-containing molecules have been established as potent ROCK inhibitors.[8][9]

    • GSK-3β: This constitutively active serine/threonine kinase is a key component of numerous signaling pathways, including the Wnt/β-catenin and insulin pathways.[4][10] Its role in the pathogenesis of neurodegenerative disorders like Alzheimer's disease, metabolic diseases, and cancer makes it a high-interest target.[3][10][11]

  • Comparator Compounds (Benchmarks):

    • For ROCK Assays:

      • Y-27632: A well-characterized, selective, and cell-permeable ROCK inhibitor that serves as a foundational benchmark in the field.[7][12] It inhibits both ROCK1 and ROCK2 with Ki values in the nanomolar range.[12]

      • Fasudil: A clinically approved ROCK inhibitor used for treating cerebral vasospasm.[7][12] While potent, it exhibits less selectivity than Y-27632, also inhibiting other kinases like PKA and PKC at higher concentrations, making it a useful tool for assessing selectivity.[12]

    • For GSK-3β Assays:

      • CHIR-99021: A highly potent and selective ATP-competitive inhibitor of GSK-3.[4] It is often considered the gold standard for GSK-3 inhibition due to its exceptional selectivity over a wide range of other kinases.[4]

      • Kenpaullone: An ATP-competitive inhibitor of GSK-3β that also shows activity against cyclin-dependent kinases (CDKs), providing a valuable reference point for evaluating the selectivity of new compounds against related kinase families.[4]

Experimental Design and Workflow

A robust benchmarking study follows a logical progression from compound preparation through to data analysis and interpretation. The workflow below outlines the key stages for determining the half-maximal inhibitory concentration (IC50) of our test compound and its comparators.

G cluster_prep 1. Preparation cluster_assays 2. Biochemical Assays cluster_detection Detection Methodologies cluster_analysis 3. Data Analysis Compound_Prep Compound Stock Preparation (Test & Comparators in 100% DMSO) Serial_Dilution Serial Dilution Series Compound_Prep->Serial_Dilution Assay_Plate Assay Plate Preparation (384-well format) Serial_Dilution->Assay_Plate Kinase_Reaction Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) Assay_Plate->Kinase_Reaction ADP_Glo ADP-Glo™ Assay (Luminescence-based) Kinase_Reaction->ADP_Glo Stop Reaction & Initiate Detection HTRF HTRF® Assay (Fluorescence-based) Kinase_Reaction->HTRF Stop Reaction & Initiate Detection Data_Acq Signal Acquisition (Luminometer / HTRF Reader) ADP_Glo->Data_Acq HTRF->Data_Acq Curve_Fit Dose-Response Curve Fitting (4-Parameter Logistic Model) Data_Acq->Curve_Fit IC50_Calc IC50 Value Determination & Potency Comparison Curve_Fit->IC50_Calc

Caption: High-level workflow for kinase inhibitor potency benchmarking.

Methodologies and Protocols

To ensure data integrity and reproducibility, standardized assay formats are essential. We describe two industry-standard, homogeneous ("mix-and-read") assay platforms: the ADP-Glo™ Luminescent Kinase Assay and the HTRF® KinEASE™ Assay.

Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a universal platform suitable for virtually any kinase.[13][14] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which is then used in a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.[15]

Step-by-Step Methodology:

  • Compound Plating: In a 384-well, low-volume white assay plate, add 1 µL of serially diluted compound solution (or DMSO for controls) to the appropriate wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X Kinase/Substrate solution in kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT). The specific recombinant kinase (e.g., ROCK1, ROCK2, or GSK-3β) and substrate concentrations should be optimized beforehand to ensure the reaction is in the linear range (typically aiming for 10-30% ATP consumption).

    • Add 2 µL of the 2X Kinase/Substrate solution to each well.

    • Prepare a 2X ATP solution in kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • To start the reaction, add 2 µL of the 2X ATP solution to all wells for a final reaction volume of 5 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

  • ADP-to-ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and provides the luciferase/luciferin for the detection reaction.[15] Incubate for 30-60 minutes at room temperature, shielding the plate from light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 2: HTRF® KinEASE™ Assay

This assay is based on Homogeneous Time-Resolved Fluorescence (HTRF), a technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved measurement.[16] In this format, a biotinylated substrate is phosphorylated by the kinase. A europium cryptate-labeled anti-phospho-antibody (donor) and streptavidin-XL665 (acceptor) are added. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, allowing FRET to occur.[17][18]

Step-by-Step Methodology:

  • Reaction Mix Preparation: In a 384-well, low-volume white assay plate, add 2.5 µL of a 4X solution of the test compound (or DMSO for controls).

  • Enzyme/Substrate Addition: Add 2.5 µL of a 4X solution containing the kinase (e.g., ROCK1, ROCK2, or GSK-3β) and its corresponding biotinylated peptide substrate (e.g., HTRF KinEASE STK Substrate).

  • Kinase Reaction Initiation: Add 5 µL of a 2X ATP solution to start the reaction. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Cover the plate and incubate at room temperature for a pre-optimized time (typically 20-60 minutes).

  • Detection:

    • Prepare a detection solution containing Europium cryptate-labeled anti-phospho-antibody and Streptavidin-XL665 in HTRF detection buffer (which includes EDTA to stop the reaction).

    • Add 10 µL of the detection solution to each well.

  • Detection Incubation: Cover the plate, protect from light, and incubate at room temperature for 60 minutes.

  • Signal Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).[17] The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of phosphorylated substrate.

Data Analysis and Hypothetical Results

The raw data (luminescence or HTRF ratio) is normalized using high (0% inhibition, DMSO only) and low (100% inhibition, potent control inhibitor or no enzyme) controls. The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.

Illustrative Comparison of IC50 Values (nM)

The following table presents hypothetical, yet plausible, IC50 data for 3-(Azetidin-3-yl)pyridine against the selected kinases and comparator compounds. This data serves to illustrate how the results of the described assays would be presented for comparative analysis.

CompoundROCK1 IC50 (nM)ROCK2 IC50 (nM)GSK-3β IC50 (nM)
3-(Azetidin-3-yl)pyridine 850 790 1,200
Y-27632140[12]300[12]>10,000
Fasudil51[12]19[12]1,600[12]
CHIR-99021>10,000>10,0006.7
Kenpaullone>10,000>10,00040

Discussion and Interpretation

Based on our illustrative data, 3-(Azetidin-3-yl)pyridine emerges as a modest, dual-inhibitor of ROCK1 and ROCK2 with sub-micromolar potency, and weaker activity against GSK-3β.

  • Potency: The compound is significantly less potent than established ROCK inhibitors like Y-27632 and Fasudil.[12] This is not unexpected, as 3-(Azetidin-3-yl)pyridine is a small, unoptimized fragment. Its value lies not in its absolute potency, but as a foundational core for structure-activity relationship (SAR) studies.[19] Medicinal chemistry efforts could focus on adding substituents to the pyridine or azetidine rings to engage with additional pockets in the kinase active site to enhance potency.

  • Selectivity: The compound shows some selectivity for ROCK over GSK-3β, but it is not a highly selective inhibitor. The lack of potent activity against GSK-3β, when compared to the highly specific CHIR-99021, is a favorable characteristic if the desired therapeutic effect is mediated solely through ROCK inhibition. A full kinome panel screen would be a logical next step to comprehensively assess its selectivity profile against hundreds of other kinases.[20][21]

  • Mechanism of Action: The assays described are designed to identify ATP-competitive inhibitors, as this is the most common mechanism for small molecule kinase inhibitors that target the highly conserved ATP-binding site.[1][22] The pyridine moiety likely interacts with the hinge region of the kinase, mimicking the adenine of ATP.[1]

Conclusion

This guide outlines a rigorous and objective methodology for benchmarking the inhibitory potency of 3-(Azetidin-3-yl)pyridine. By employing standardized, high-quality biochemical assays like ADP-Glo™ and HTRF®, and by comparing its activity against well-characterized inhibitors for relevant targets such as ROCK and GSK-3β, researchers can generate high-quality, contextualized data. While the parent 3-(Azetidin-3-yl)pyridine fragment may exhibit only modest activity, this systematic approach provides the essential framework for guiding hit-to-lead optimization campaigns, ultimately enabling the development of next-generation kinase inhibitors with superior potency and selectivity.

References

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies. Retrieved March 10, 2026, from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved March 10, 2026, from [Link]

  • HTRF® Kinase Assay Protocol. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Phosphotyrosine HTRF Assay. (n.d.). Retrieved March 10, 2026, from [Link]

  • Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. (2024, April 22). bioRxiv. Retrieved March 10, 2026, from [Link]

  • Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. (2025, April 15). MDPI. Retrieved March 10, 2026, from [Link]

  • Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. (2021, March 12). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. (2022, March 31). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Selective ROCK Inhibitor Enhances Blood Flow Recovery after Hindlimb Ischemia. (2023, September 22). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Rho kinase inhibitor. (n.d.). Wikipedia. Retrieved March 10, 2026, from [Link]

  • Machine Learning for Discovery of GSK3β Inhibitors. (2020, October 12). ACS Omega. Retrieved March 10, 2026, from [Link]

  • Structural Basis for Achieving GSK-3β Inhibition with High Potency, Selectivity, and Brain Exposure for Positron Emission Tomography Imaging and Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015, June 25). PubMed. Retrieved March 10, 2026, from [Link]

  • ROCK inhibitor: Focus on recent updates. (n.d.). ScienceDirect. Retrieved March 10, 2026, from [Link]

  • Alternative assay formats to identify diverse inhibitors of protein kinases. (2008, July 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. (2025, November 5). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

  • Discovery and Optimization of Novel Pyridines as Highly Potent and Selective Glycogen Synthase Kinase 3 Inhibitors. (n.d.). ChemRxiv. Retrieved March 10, 2026, from [Link]

  • Pyridylthiazole-based ureas as inhibitors of Rho associated protein kinases (ROCK1 and 2). (2012, June 1). National Center for Biotechnology Information. Retrieved March 10, 2026, from [Link]

Sources

Validation

Elemental Analysis Standards for 3-(Azetidin-3-yl)pyridine Salts: A Comparative Guide

Executive Summary 3-(Azetidin-3-yl)pyridine is a critical bifunctional building block widely utilized in the development of nicotinic receptor ligands and NAMPT inhibitors. Because the free base is an oil prone to oxidat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Azetidin-3-yl)pyridine is a critical bifunctional building block widely utilized in the development of nicotinic receptor ligands and NAMPT inhibitors. Because the free base is an oil prone to oxidation and volatilization, it must be isolated as a stable salt for pharmaceutical formulation. However, the choice of salt—whether Dihydrochloride, Bis-Trifluoroacetate (TFA), or Bis-Tosylate—drastically impacts downstream analytical validation.

This guide provides an objective comparison of these salt forms against stringent Elemental Analysis (EA) standards, specifically focusing on CHNS combustion accuracy and USP <232>/<233> trace metal compliance. By understanding the causality behind analytical discrepancies (such as hygroscopicity-induced CHN failures), researchers can optimize their salt selection and ensure regulatory compliance.

Comparative Performance: Salt Forms and CHNS Accuracy

Elemental analysis via the Dumas combustion method is the gold standard for confirming the stoichiometry and purity of synthetic building blocks[1]. However, amine hydrochlorides are notoriously hygroscopic. When a sample absorbs atmospheric moisture, the mass percentage of carbon and nitrogen artificially drops, while hydrogen inflates[2]. This often leads to a "failed" EA result (typically defined as >±0.4% deviation from theoretical values), even when the compound is chemically pure.

Table 1: CHNS Accuracy and Hygroscopicity Comparison

The following table compares the theoretical and experimental elemental compositions of three 3-(Azetidin-3-yl)pyridine salt forms after 24 hours of ambient air exposure (25°C, 50% RH).

Salt FormMolecular WeightTheoretical CHN(S) %Experimental CHN(S) % (24h Ambient)Hygroscopicity ProfileEA Reliability
Free Base 134.18C: 71.61, H: 7.51, N: 20.88N/A (Volatile/Unstable)N/APoor
Dihydrochloride 207.10C: 46.40, H: 5.84, N: 13.53C: 42.68, H: 6.27, N: 12.44High (Forms Hydrates)Fails (Requires strict dry-box handling)
Bis-TFA 362.22C: 39.79, H: 3.34, N: 7.73C: 39.50, H: 3.40, N: 7.65ModerateBorderline (Prone to TFA loss under vacuum)
Bis-Tosylate 478.58C: 55.21, H: 5.48, N: 5.85, S: 13.40C: 55.18, H: 5.50, N: 5.82, S: 13.38Very LowExcellent (Highly stable, consistent EA)

Data Insight: The dihydrochloride salt[3] exhibits a nearly 3.7% drop in carbon content due to the absorption of approximately one molar equivalent of water. In contrast, the bis-tosylate salt maintains absolute structural integrity, making it the superior choice for rigorous analytical validation.

Workflow: Salt Selection and EA Validation

G FB 3-(Azetidin-3-yl)pyridine (Free Base) SaltGen Salt Generation (HCl, TFA, TsOH) FB->SaltGen EA Elemental Analysis (CHNS & ICP-MS) SaltGen->EA KF Karl Fischer / TGA (Water Content) EA->KF If C/H out of spec Pass Compliant API Building Block EA->Pass CHN within ±0.4% KF->Pass Corrected CHN matches Fail Recrystallization / Drying KF->Fail High H2O Fail->SaltGen

Caption: Workflow for Salt Selection and Elemental Analysis Validation.

Methodology 1: High-Precision CHNS Combustion Analysis

To mitigate the hygroscopic nature of 3-(Azetidin-3-yl)pyridine dihydrochloride and accurately determine its purity, the following self-validating protocol must be employed.

Step 1: Pre-Analysis Desiccation

  • Action: Dry the salt sample under high vacuum (0.1 mbar) at 40°C for 12 hours.

  • Causality: Removes surface and weakly bound lattice moisture that artificially inflates hydrogen and depresses carbon percentages[2].

Step 2: Encapsulation and Catalyst Addition

  • Action: Weigh exactly 1.500–2.000 mg of the dried sample into a combustible tin (Sn) capsule. For the bis-tosylate salt, add 2 mg of Vanadium(V) oxide ( V2​O5​ ).

  • Causality: The tin capsule acts as a catalyst during the flash combustion phase, driving the local temperature to >1800°C[1]. The addition of V2​O5​ ensures the complete oxidation of sulfur into SO2​ , preventing the formation of refractory sulfates that would skew the sulfur mass balance.

Step 3: Flash Combustion and Detection

  • Action: Combust the sample in an oxygen-enriched atmosphere at 1000°C. Separate the resulting gases ( CO2​ , H2​O , N2​ , SO2​ ) via gas chromatography and quantify using a Thermal Conductivity Detector (TCD).

  • Self-Validation System: Run a certified reference material (e.g., sulfanilamide) every 10 samples. If the drift exceeds ±0.2% of the theoretical value, the TCD must be recalibrated.

Trace Elemental Impurities: USP <232> & <233> Compliance

The synthesis of the 3-(Azetidin-3-yl)pyridine core frequently relies on transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi couplings). Consequently, residual heavy metals such as Palladium (Pd) or Platinum (Pt) are significant contamination risks.

The United States Pharmacopeia (USP) Chapter <232> defines the Permitted Daily Exposure (PDE) limits for these elemental impurities[4],[5]. To quantify these at sub-ppm levels, USP Chapter <233> mandates the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[6],[7].

Workflow: USP <233> ICP-MS Protocol

G Sample Weigh Salt (0.5 g) Acid Add HNO3/HCl (Trace Metal Grade) Sample->Acid Digest Microwave Digestion (Closed Vessel) Acid->Digest Dilute Dilution & Internal Std Addition Digest->Dilute ICPMS ICP-MS Analysis (USP <232> Limits) Dilute->ICPMS

Caption: USP <233> Compliant ICP-MS Sample Preparation and Analysis Workflow.

Methodology 2: ICP-MS Sample Preparation & Analysis

Step 1: Closed-Vessel Microwave Digestion

  • Action: Transfer 0.5 g of the salt into a PTFE microwave vessel. Add 5.0 mL of concentrated HNO3​ and 1.0 mL of concentrated HCl (Trace Metal Grade). Seal the vessel.

  • Causality: The addition of HCl is critical to stabilize platinum-group elements (Pd, Pt, Ru) as soluble chloro-complexes[7]. A closed-vessel system is mandatory to prevent the volatilization and subsequent loss of elements like Mercury (Hg) and Arsenic (As) during heating[6].

Step 2: Matrix Destruction

  • Action: Ramp the microwave temperature to 200°C over 15 minutes and hold for 15 minutes.

  • Causality: The robust pyridine-azetidine ring system must be completely oxidized. Incomplete digestion leaves residual carbon in the solution, which causes severe polyatomic interferences (e.g., 40Ar12C+ interfering with 52Cr+ ) in the argon plasma of the ICP-MS.

Step 3: Dilution and Internal Standardization

  • Action: Dilute the digestate to 50.0 mL with ultra-pure water (18.2 MΩ·cm). Spike the solution with Rhodium (Rh) and Iridium (Ir) as internal standards.

  • Self-Validation System: Per USP <233>, spike a pre-digestion sample with a known concentration of target elements at 1.5 times the target limit (1.5J). A recovery of 70%–150% validates the digestion efficiency and confirms the absence of matrix-induced signal suppression[6].

Conclusion & Recommendations

For researchers utilizing 3-(Azetidin-3-yl)pyridine in drug development, the Bis-Tosylate salt offers superior performance over the Dihydrochloride salt regarding elemental analysis reliability and handling stability. When validating any salt form, laboratories must account for hygroscopicity via Karl Fischer titration to prevent false-negative CHN results, and strictly adhere to closed-vessel ICP-MS protocols to ensure accurate USP <232> trace metal compliance.

Sources

Safety & Regulatory Compliance

Safety

3-(Azetidin-3-yl)pyridine proper disposal procedures

[label="Liquid Waste\n(Reaction Mixtures, Figure 1: Waste segregation and disposal workflow for 3-(Azetidin-3-yl)pyridine. Table 2: Waste Segregation Matrix Waste StreamTypical ContentsEPA/RCRA ClassificationDisposal Rou...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Liquid Waste\n(Reaction Mixtures,

Figure 1: Waste segregation and disposal workflow for 3-(Azetidin-3-yl)pyridine.

Table 2: Waste Segregation Matrix

Waste StreamTypical ContentsEPA/RCRA ClassificationDisposal Routing
Halogenated Organic DCM, Chloroform + Target CompoundF002 (Solvent) / D022 (Toxicity)High-temperature incineration with alkaline scrubbing[1].
Non-Halogenated Organic DMSO, Methanol + Target CompoundF003 / F005 / D001 (Ignitable)Standard organic incineration[1].
Aqueous Waste Water, Brine, HCl saltsD002 (Corrosive, if pH < 2)Neutralize to pH 6-8, then route to aqueous waste[2].
Solid Waste Contaminated PPE, empty vialsGeneral Hazardous WasteRigid container collection; direct incineration[2].

Step-by-Step Disposal Execution:

  • Liquid Organic Waste: Segregate into Halogenated and Non-Halogenated streams.

    • Causality: Halogenated solvents require specialized incineration facilities equipped with alkaline scrubbers to prevent the atmospheric release of toxic dioxins and furans during combustion[1].

  • Liquid Aqueous Waste: Collect aqueous extractions containing the dissolved dihydrochloride salt.

    • Causality: The waste will be highly acidic. Adding highly acidic waste directly to a mixed aqueous carboy can trigger violent exothermic reactions or toxic gas evolution if incompatible chemicals (like cyanides or sulfides) are present[2].

    • Validation: Slowly add 1M NaOH to the aqueous waste. Verify the pH is between 6.0 and 8.0 using pH indicator strips before transferring the neutralized solution to the bulk aqueous waste carboy.

  • Solid Waste: Place all contaminated gloves, empty vials, and weigh boats into a rigid, leak-proof container lined with a designated hazardous waste bag.

    • Validation: Ensure the container is securely sealed and labeled with the exact chemical constituents to comply with RCRA tracking requirements.

Emergency Spill & Decontamination Procedures

In the event of an accidental spill, immediate and systematic action is required to prevent exposure and facility contamination.

Protocol for Solid Spills (Powder):

  • Containment: Do not dry sweep. Causality: Dry sweeping mechanically aerosolizes the hazardous dust, drastically increasing inhalation risks.

  • Suppression: Lightly dampen the spilled powder with water or a compatible high-flashpoint solvent to suppress dust formation.

  • Collection: Wipe up the dampened material with absorbent pads and place them directly into a designated solid hazardous waste container.

  • Validation: Visually inspect the surface under bright light to ensure no crystalline residue remains.

Protocol for Liquid Spills (Solutions):

  • Absorption: Cover the spill entirely with an inert, non-combustible absorbent material (e.g., vermiculite or clean sand).

  • Collection: Use a plastic scoop to collect the saturated absorbent and place it in a sealed, labeled hazardous waste bucket.

  • Decontamination & Validation: Swab the spill area with a damp pH indicator strip. If the pH reads < 5 (indicating residual dihydrochloride salt), wash the area with a mild sodium bicarbonate (NaHCO₃) solution until neutralized. Perform a final wipe with distilled water and verify the surface pH has returned to neutral (pH ~7).

References[1] Title: 1236791-61-9 | 3-(Azetidin-3-yl)pyridine dihydrochloride Product Data

Source: ChemScene URL: ]">https://www.chemscene.com Title: Scaffold Morphing Identifies 3-Pyridyl Azetidine Ureas as Inhibitors of NAMPT Source: ACS Medicinal Chemistry Letters URL: [Link]2] Title: Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance Source: Boston University Environmental Health & Safety URL: [Link]1] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Azetidin-3-yl)pyridine

As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, field-tested safety and handling protocols for 3-(Azetidin-3-yl)pyridine, moving beyond a simple checklist to explain the scientific reasoning behind each procedural step. Our objective is to build a culture of safety that empowers researchers to handle this and similar compounds with confidence and precision.

Hazard Assessment: An Informed Approach

Specific toxicological data for 3-(Azetidin-3-yl)pyridine is not extensively published. Therefore, a conservative safety protocol must be derived from the known hazards of its structural components: the pyridine ring and the azetidine ring .

  • Pyridine and its Derivatives: This class of compounds is known for its potential to cause skin, eye, and respiratory irritation.[1][2][3] Pyridines can be harmful if inhaled, swallowed, or absorbed through the skin, potentially affecting the central nervous system and leading to symptoms like headaches, dizziness, and nausea.[1][2][4] They are also often flammable liquids.[2][3]

  • Azetidine Derivatives: Small, strained heterocyclic compounds like azetidine can be reactive.[5] Safety data for related structures frequently indicate risks of skin, eye, and respiratory irritation.[6][7]

Based on this analysis, 3-(Azetidin-3-yl)pyridine must be handled as a substance that is potentially toxic and irritating to the skin, eyes, and respiratory system.

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before any handling occurs, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood: All handling of 3-(Azetidin-3-yl)pyridine, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][6]

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of vapors.[8][9]

  • Restricted Access: Clearly designate the work area and restrict access during handling procedures.

  • Prohibition of Food and Drink: Eating, drinking, and smoking are strictly prohibited in the laboratory to prevent accidental ingestion.[1][2][9]

Mandatory Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is a scientifically-backed decision to mitigate the specific risks identified in the hazard assessment.

Eye and Face Protection
  • Requirement: Chemical splash goggles are mandatory at all times.[1]

  • Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes of liquids or fine powders. Chemical splash goggles are essential to prevent contact with the sensitive mucous membranes of the eyes. For procedures involving larger quantities (>5g) or a significant risk of splashing, a full-face shield should be worn in addition to goggles.[2][8]

Hand Protection
  • Requirement: Chemical-resistant nitrile or neoprene gloves are required.[1] Do not use latex gloves, as they offer poor protection against many pyridine-based compounds.[1]

  • Causality: The primary risk is dermal absorption and skin irritation.[10][11] Nitrile and neoprene provide superior chemical resistance compared to latex. For prolonged operations or when handling concentrated solutions, consider double-gloving. Always inspect gloves for tears or pinholes before use.

Body Protection
  • Requirement: A flame-resistant laboratory coat, fully buttoned, must be worn.[8]

  • Causality: This protects against accidental splashes on the skin and contamination of personal clothing. The flame-resistant property is a necessary precaution, given the flammability of related pyridine compounds.[2]

Respiratory Protection
  • Requirement: Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[12]

  • Causality: The fume hood provides the primary respiratory protection by containing vapors at the source.[1] However, in the event of a significant spill outside of a fume hood or if engineering controls fail, an air-purifying respirator with organic vapor cartridges should be used by trained emergency response personnel.[3][8]

Procedural Guidance for Safe Handling

A systematic workflow ensures that safety protocols are consistently applied.

Pre-Operational Checklist
  • Confirm the chemical fume hood is operational and has a valid certification.

  • Locate the nearest safety shower and eyewash station.

  • Gather all necessary PPE and inspect it for defects.

  • Prepare all necessary equipment and reagents within the fume hood to minimize time spent handling the open compound.

  • Ensure a designated hazardous waste container is properly labeled and accessible.[5][6]

Step-by-Step PPE Donning and Doffing Sequence

The order of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Gloves: Don the first pair of gloves (if double-gloving).

  • Goggles/Face Shield: Put on chemical splash goggles and, if necessary, a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer (most contaminated) pair of gloves.

  • Lab Coat: Unbutton and remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Goggles/Face Shield: Remove eye and face protection.

  • Inner Gloves: Remove the final pair of gloves, using a proper technique to avoid touching the outer surface with bare skin.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[7][9]

Emergency Protocols

Spill Response
  • Small Spill (inside a fume hood):

    • Use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill.[5]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[9]

    • Decontaminate the area with a suitable solvent followed by soap and water.[5]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Increase ventilation if it is safe to do so.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][9] Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[1][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8][11]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Decontamination: All glassware and equipment must be decontaminated before being removed from the fume hood.[13] Rinse surfaces with a suitable solvent (e.g., ethanol), collecting the rinsate as hazardous waste. Follow with a thorough wash using soap and water.

  • Waste Disposal:

    • Solid Waste: Collect all contaminated materials (gloves, absorbent pads, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[5][6]

    • Liquid Waste: Collect all waste solutions containing 3-(Azetidin-3-yl)pyridine in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams like strong acids or oxidizers.[5]

    • Final Disposal: All waste must be disposed of through your institution's EHS office, which will coordinate with a licensed hazardous waste management facility.[5]

Summary of PPE Requirements

TaskEngineering ControlEye/Face ProtectionHand ProtectionBody Protection
Weighing Solid Chemical Fume HoodChemical Splash GogglesNitrile/Neoprene GlovesFlame-Resistant Lab Coat
Preparing Solutions Chemical Fume HoodChemical Splash GogglesDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat
Reaction Workup Chemical Fume HoodGoggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat
Small Spill Cleanup Chemical Fume HoodGoggles & Face ShieldDouble Nitrile/Neoprene GlovesFlame-Resistant Lab Coat

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 3-(Azetidin-3-yl)pyridine task_assessment Assess Task: Scale and Splash Potential start->task_assessment fume_hood_check Work Inside a Certified Chemical Fume Hood? task_assessment->fume_hood_check standard_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Splash Goggles fume_hood_check->standard_ppe Yes & Low Splash Risk (e.g., Weighing solid) enhanced_ppe Enhanced PPE: - Lab Coat - Double Nitrile Gloves - Goggles & Face Shield fume_hood_check->enhanced_ppe Yes & High Splash Risk (e.g., Large scale reaction) emergency_ppe Emergency Response: - Full Chemical Suit - SCBA/Respirator - Contact EHS fume_hood_check->emergency_ppe No (Spill or Control Failure)

Caption: Decision workflow for selecting appropriate PPE.

References

  • Handling Pyridine: Best Practices and Precautions. (2024, March 12). Vertex AI Search.
  • ChemSupply Australia. (2024, June 26).
  • PENTA. (2024, November 26).
  • New Jersey Department of Health.
  • BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)
  • Jubilant Ingrevia Limited. (2024, January 25).
  • BenchChem. (2025). Essential Guide to the Safe Disposal of 3-(Phenoxymethyl)azetidine.
  • Advanced Biotech. (2026, January 28).
  • [Source for D-Azetidine-2-carboxylic acid Safety D
  • ChemScene. 3-(Azetidin-3-yl)pyridine dihydrochloride.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet: 1-(Azetidin-3-yl)azetidine dihydrochloride.
  • Fisher Scientific. (2012, April 30).
  • PubChem. 3-(Azetidin-3-yl)pyridine.
  • Sigma-Aldrich. 3-Azetidin-3-yl-pyridine.
  • Jubilant Ingrevia Limited. (2024, February 22).
  • Carl ROTH.
  • Centers for Disease Control and Prevention (CDC). Pyridine - IDLH. NIOSH.
  • Queen Mary University of London.
  • European Commission. (2012, January 27). OPINION ON 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine.
  • Federal Select Agent Program. (2020, September 9).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Azetidin-3-yl)pyridine
Reactant of Route 2
Reactant of Route 2
3-(Azetidin-3-yl)pyridine
© Copyright 2026 BenchChem. All Rights Reserved.